1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose
Beschreibung
Eigenschaften
IUPAC Name |
[(2R,3S)-5-acetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-14(22)26-19-12-17(28-21(24)16-10-6-3-7-11-16)18(27-19)13-25-20(23)15-8-4-2-5-9-15/h2-11,17-19H,12-13H2,1H3/t17-,18+,19?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAAPNNOKHRHLI-PAMZHZACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Elucidation of the Structure of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural elucidation of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose, a key synthetic intermediate in the development of various antiviral and anticancer research chemicals.[1][2] The document outlines the synthetic strategy, detailed experimental protocols, and in-depth spectroscopic analysis required to confirm the chemical structure of this important carbohydrate derivative. The molecular formula for this compound is C₂₁H₂₀O₇, and its CAS number is 51255-12-0.[3]
Synthetic Strategy and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process starting from 2-deoxy-D-ribose. The general workflow involves the protection of the hydroxyl groups at the C3 and C5 positions, followed by the acetylation of the anomeric hydroxyl group at the C1 position.
Experimental Protocol: Synthesis
Materials:
-
2-deoxy-D-ribose
-
Pyridine (anhydrous)
-
Benzoyl chloride
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Benzoylation: To a solution of 2-deoxy-D-ribose in anhydrous pyridine, cooled to 0 °C, is added benzoyl chloride dropwise. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Quenching and Extraction: The reaction is quenched by the slow addition of water. The mixture is then extracted with dichloromethane. The organic layer is washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3,5-di-O-benzoyl-2-deoxyribofuranose.
-
Acetylation: The crude product is dissolved in a mixture of anhydrous pyridine and acetic anhydride. The reaction is stirred at room temperature for 4 hours.
-
Work-up and Purification: The reaction mixture is poured onto ice water and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The final product, this compound, is purified by silica gel column chromatography using a hexanes/ethyl acetate gradient.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Data and Structural Characterization
The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential. The data presented in the following tables are expected values based on the analysis of similar acylated 2-deoxyribose derivatives.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~6.3 | dd | 8.0, 2.0 |
| H-2a | ~2.5 | m | - |
| H-2b | ~2.8 | m | - |
| H-3 | ~5.6 | m | - |
| H-4 | ~4.6 | m | - |
| H-5a | ~4.8 | dd | 12.0, 3.0 |
| H-5b | ~4.7 | dd | 12.0, 4.0 |
| Ar-H | 7.4-8.1 | m | - |
| CH₃ (Acetyl) | ~2.1 | s | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~98 |
| C-2 | ~35 |
| C-3 | ~75 |
| C-4 | ~82 |
| C-5 | ~64 |
| C=O (Benzoyl) | ~166, ~165 |
| C=O (Acetyl) | ~170 |
| Ar-C (ipso) | ~130 |
| Ar-C | ~128-134 |
| CH₃ (Acetyl) | ~21 |
Key NMR Correlations Diagram
Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning the proton and carbon signals unequivocally.
Caption: Key COSY (red dashed) and HMBC (blue solid) correlations for structure elucidation.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | C-H stretching (aromatic) |
| ~2950 | Medium | C-H stretching (aliphatic) |
| ~1725 | Strong | C=O stretching (ester, acetyl & benzoyl) |
| ~1600, ~1450 | Medium | C=C stretching (aromatic ring) |
| ~1270 | Strong | C-O stretching (ester) |
| ~1100 | Strong | C-O stretching (furanose ring) |
| ~710 | Strong | C-H bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 385.123 | [M+H]⁺ |
| 407.105 | [M+Na]⁺ |
| 283.081 | [M - CH₃COO - H]⁺ |
| 105.034 | [C₆H₅CO]⁺ |
Conclusion
The structural elucidation of this compound is achieved through a systematic approach involving chemical synthesis followed by comprehensive spectroscopic analysis. The combined data from NMR, IR, and MS provide unambiguous evidence for the assigned structure. This guide serves as a technical resource for researchers working with this and related carbohydrate intermediates, facilitating their synthesis, purification, and characterization for applications in drug discovery and development.
References
physical and chemical properties of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose is a key synthetic intermediate in the field of nucleoside chemistry, particularly in the production of antiviral and anticancer research chemicals.[1] Its structure, a derivative of 2-deoxy-D-ribose with benzoyl protecting groups at the 3 and 5 positions and an acetyl group at the anomeric center, makes it a valuable building block for the synthesis of various modified nucleosides. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of 2'-deoxynucleosides.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below. It is important to distinguish this compound from the more commonly cited 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
| Property | Value | Reference |
| Molecular Formula | C21H20O7 | [1] |
| Molecular Weight | 384.38 g/mol | [1] |
| CAS Number | 51255-12-0 | |
| Boiling Point | 504.9 °C at 760 mmHg | |
| Appearance | White to off-white crystalline solid (inferred) | |
| Storage Temperature | -20°C (long-term) | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from 2-deoxy-D-ribose through a two-step process involving benzoylation and subsequent acetylation. The following is a generalized experimental protocol based on standard procedures in carbohydrate chemistry.
Step 1: Selective Benzoylation of 2-deoxy-D-ribose to yield 2-deoxy-3,5-di-O-benzoyl-D-ribofuranose
-
Dissolution: Dissolve 2-deoxy-D-ribose in a suitable solvent such as pyridine.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Benzoylation: Add benzoyl chloride dropwise to the cooled solution while stirring. The reaction is typically carried out in the presence of a base like pyridine which also acts as the solvent, to neutralize the HCl byproduct. The stoichiometry of benzoyl chloride is controlled to favor di-benzoylation.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Acetylation of 2-deoxy-3,5-di-O-benzoyl-D-ribofuranose
-
Dissolution: Dissolve the purified 2-deoxy-3,5-di-O-benzoyl-D-ribofuranose in a mixture of acetic anhydride and pyridine.
-
Acetylation: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding ice. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Applications in Nucleoside Synthesis
This compound is a crucial precursor in the synthesis of 2'-deoxynucleosides, which are fundamental components of DNA and are analogues used in various therapeutic agents. The Vorbrüggen glycosylation is a common method employed for this purpose.
Experimental Workflow: Vorbrüggen Glycosylation for 2'-Deoxynucleoside Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a 2'-deoxynucleoside using this compound.
This workflow demonstrates the coupling of the protected ribofuranose with a silylated nucleobase in the presence of a Lewis acid catalyst to form the protected nucleoside. Subsequent removal of the benzoyl protecting groups yields the final 2'-deoxynucleoside.
References
1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose CAS number and identifiers
An In-depth Technical Guide to 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of antiviral and anticancer nucleoside analogues. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, a plausible experimental protocol for its synthesis, and insights into its potential biological significance.
Chemical Identifiers and Properties
This compound is a protected derivative of 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA). The benzoyl and acetyl protecting groups enhance its stability and solubility in organic solvents, making it a versatile building block in organic synthesis.
| Identifier | Value |
| CAS Number | 51255-12-0 |
| Molecular Formula | C₂₁H₂₀O₇ |
| Molecular Weight | 384.38 g/mol |
| IUPAC Name | [(3R,5S)-3-(acetyloxy)-5-(benzoyloxymethyl)oxolan-2-yl]methyl benzoate |
| Synonyms | 2-Deoxy-D-erythro-pentofuranose 1-acetate 3,5-dibenzoate |
Experimental Protocol: Synthesis of this compound
Step 1: Benzoylation of 2-deoxy-D-ribose to yield 2-deoxy-3,5-di-O-benzoylribofuranose
This initial step involves the selective protection of the primary (C5) and one of the secondary (C3) hydroxyl groups of 2-deoxy-D-ribose using benzoyl chloride. Pyridine is used as a base to neutralize the hydrochloric acid byproduct.
-
Materials:
-
2-deoxy-D-ribose
-
Anhydrous pyridine
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 2-deoxy-D-ribose in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (approximately 2.2 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-deoxy-3,5-di-O-benzoylribofuranose.
-
Step 2: Acetylation of 2-deoxy-3,5-di-O-benzoylribofuranose
The final step is the acetylation of the remaining free hydroxyl group at the anomeric position (C1) to yield the target compound.
-
Materials:
-
2-deoxy-3,5-di-O-benzoylribofuranose
-
Anhydrous pyridine
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the purified 2-deoxy-3,5-di-O-benzoylribofuranose in a mixture of anhydrous pyridine and dichloromethane.
-
Add acetic anhydride to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be further purified by recrystallization or flash column chromatography to yield pure this compound.
-
Potential Biological Significance and Signaling Pathways
As a protected precursor, this compound is not expected to have direct biological activity. Its significance lies in its role as a key intermediate for the synthesis of modified nucleosides, which are a cornerstone of antiviral and anticancer drug development. However, the biological effects of its parent molecule, 2-deoxy-D-ribose, can offer insights into potential areas of investigation. 2-deoxy-D-ribose has been shown to induce apoptosis (programmed cell death) in certain cell types through the generation of oxidative stress.[1] This occurs via the depletion of intracellular glutathione (GSH), a key antioxidant.[1]
Based on this, a hypothetical signaling pathway for 2-deoxy-D-ribose-induced apoptosis can be proposed. This pathway provides a framework for investigating the potential cytotoxic effects of nucleoside analogues synthesized from this compound.
Caption: Hypothetical signaling pathway of 2-deoxy-D-ribose-induced apoptosis.
The workflow for the synthesis of the target compound can be visualized as a logical progression of chemical transformations.
Caption: Synthetic workflow for this compound.
References
The Pivotal Role of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose is a key carbohydrate intermediate, playing a crucial role in the stereoselective synthesis of 2'-deoxynucleosides, fundamental building blocks for a plethora of antiviral and anticancer therapeutics. This technical guide elucidates the synthesis, key reactions, and applications of this versatile compound, providing detailed experimental protocols and quantitative data to support research and development endeavors. Particular emphasis is placed on its role as a glycosyl donor in the formation of N-glycosidic bonds, a critical step in the synthesis of modified nucleosides for drug discovery.
Introduction
The synthesis of modified nucleosides remains a cornerstone of medicinal chemistry and drug development. These structural analogs of natural nucleosides can act as potent inhibitors of viral replication and cancer cell proliferation. A significant challenge in this field lies in the stereocontrolled formation of the N-glycosidic bond, particularly for 2'-deoxynucleosides. This compound serves as a critical precursor, providing the protected 2-deoxyribose moiety for coupling with various heterocyclic bases. The benzoyl protecting groups at the 3- and 5-positions enhance the stability and solubility of the sugar, while the anomeric acetyl group acts as a leaving group in glycosylation reactions.
Synthesis of this compound
The preparation of this compound typically starts from D-ribose. The synthesis involves a multi-step process including methylation, benzoylation, and acetylation. While specific literature detailing a high-yield synthesis of the 2-deoxy variant is scarce, a general and widely-cited protocol for the synthesis of the closely related and structurally similar 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose provides a valuable reference. The key difference lies in the starting material, where a 2-deoxyribose derivative would be used.
Representative Synthetic Protocol (for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
This protocol serves as a foundational methodology that can be adapted for the synthesis of the 2-deoxy analog.
Step 1: Methylation of D-Ribose
-
5.0 g (0.033 mol) of D-ribose is dissolved in 20 mL of HCl/MeOH.
-
The solution is stirred at 20°C for 3 hours.
Step 2: Benzoylation
-
The product from Step 1 is dissolved in 50 mL of pyridine.
-
15 mL (0.129 mol) of benzoyl chloride is added.
-
The solution is stirred at 10°C for 15 hours.
Step 3: Acetylation
-
The benzoylated product is dissolved in a mixture of 40 mL of glacial acetic acid and 5 mL (0.083 mol) of acetic anhydride.
-
3 mL of sulfuric acid is added.
-
The solution is stirred at 10°C for 15 hours to yield the final product.
This process has been reported to achieve a total yield of up to 74.34% with a purity of 98.1% (HPLC) for the tri-O-benzoyl compound.
Role in Nucleoside Synthesis: Glycosylation Reactions
The primary role of this compound in organic synthesis is to act as a glycosyl donor in the formation of 2'-deoxynucleosides. The acetyl group at the anomeric position serves as a leaving group, which, under the influence of a Lewis acid promoter, facilitates the coupling of the deoxyribose sugar with a nucleobase.
General Glycosylation Workflow
Key Experimental Considerations
The stereochemical outcome of the glycosylation reaction (i.e., the formation of the α or β anomer) is a critical aspect. For 2-deoxy sugars, the absence of a participating group at the C2 position makes stereocontrol challenging. The choice of Lewis acid, solvent, and reaction temperature can significantly influence the α/β ratio of the product.
Quantitative Data from Representative Reactions
While specific quantitative data for reactions involving this compound is not extensively reported in readily accessible literature, data from the synthesis of the related 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and its subsequent use in glycosylation reactions provide valuable insights.
| Parameter | Value | Reference |
| Synthesis Yield | ||
| Overall Yield of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 65.61 - 74.34% | Chinese Patent CN102659856A |
| Purity (HPLC) | 98.1 - 99.55% | Chinese Patent CN102659856A |
| Melting Point | 129.6 - 132 °C | Chinese Patent CN102659856A |
| Glycosylation Reaction | ||
| Reactants | Silylated Pyrrolo[2,3-d]pyrimidine and 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Nucleosides Nucleotides Nucleic Acids. 2009 May;28(5):678-94 |
| Promoter | TMSOTf | Nucleosides Nucleotides Nucleic Acids. 2009 May;28(5):678-94 |
| Solvent | Acetonitrile | Nucleosides Nucleotides Nucleic Acids. 2009 May;28(5):678-94 |
| Product Ratio (N-7:N-1 isomer) | 2:1 | Nucleosides Nucleotides Nucleic Acids. 2009 May;28(5):678-94 |
Experimental Protocols for Key Reactions
The following are generalized protocols for reactions where this compound would be a key reactant. These are based on established methodologies for nucleoside synthesis.
Silylation of Nucleobase (General Procedure)
-
Suspend the nucleobase in a suitable anhydrous solvent (e.g., acetonitrile).
-
Add an excess of a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA).
-
Heat the mixture to reflux until a clear solution is obtained, indicating complete silylation.
-
Cool the solution to room temperature before use in the glycosylation step.
Lewis Acid-Mediated Glycosylation (General Procedure)
-
To a solution of the silylated nucleobase in an anhydrous inert solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon), add this compound.
-
Cool the mixture to the desired temperature (typically ranging from 0 °C to room temperature).
-
Add the Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf or tin(IV) chloride - SnCl4) dropwise.
-
Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of Benzoyl Groups (General Procedure)
-
Dissolve the protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with an acidic resin or acetic acid.
-
Filter and concentrate the solution to obtain the deprotected nucleoside.
Logical Relationships in Stereoselective Glycosylation
The stereochemical outcome of the glycosylation of 2-deoxy sugars is influenced by several factors. The following diagram illustrates the logical relationships leading to the formation of either the α or β anomer.
Conclusion
This compound is a valuable synthetic intermediate for the preparation of 2'-deoxynucleosides. Its protected nature allows for controlled glycosylation reactions with a variety of nucleobases. While detailed experimental data for this specific compound is not as prevalent as for its tri-O-benzoyl counterpart, the established principles of 2-deoxy sugar glycosylation provide a robust framework for its application in the synthesis of novel antiviral and anticancer agents. Further research into optimizing the synthesis of this compound and its application in stereoselective glycosylation reactions will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
An In-depth Technical Guide on the Stability and Storage of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in the synthesis of various nucleoside analogues for antiviral and anticancer research. Due to the limited availability of specific stability data for this compound, this document outlines a systematic approach to evaluating its stability profile based on the chemical nature of its functional groups and established methodologies for forced degradation studies as recommended by the International Conference on Harmonisation (ICH) guidelines.
Chemical Structure and Functional Group Analysis
This compound is a protected form of 2-deoxyribose. Its stability is primarily determined by the susceptibility of its ester linkages—the anomeric acetyl group and the two benzoyl groups at the 3 and 5 positions—to hydrolysis and other degradation pathways.
-
Anomeric Acetyl Group: The acetyl group at the anomeric carbon (C1) is generally the most labile functional group in the molecule. It is susceptible to hydrolysis under both acidic and basic conditions.
-
Benzoyl Groups: The benzoyl esters at the 3 and 5 positions are typically more stable than the acetyl group.[1] However, they can still be hydrolyzed under more stringent acidic or basic conditions.[1]
-
Deoxyribose Core: The 2-deoxyribose sugar moiety itself can be susceptible to degradation, particularly under strong oxidative conditions.
Recommended Storage Conditions
Based on available data for similar compounds, the following storage conditions are recommended to ensure the long-term integrity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: -20°C. Short-term: Room Temperature.[2] | Minimizes the rate of potential hydrolytic and thermal degradation. |
| Moisture | Store in a tightly sealed container with a desiccant. | The ester linkages are susceptible to hydrolysis. |
| Light | Store in an amber vial or in the dark. | To prevent potential photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation. |
Potential Degradation Pathways
The primary degradation pathway for this compound is expected to be hydrolysis of the ester groups. The lability of these groups is generally in the order of anomeric acetyl > 5-O-benzoyl > 3-O-benzoyl. Degradation can also occur through oxidation of the deoxyribose ring.
Proposed Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][4] The following protocols are proposed for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
4.1. General Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Control Sample: A sample of the stock solution stored under recommended conditions (-20°C) should be used as a control.
4.2. Stress Conditions
| Stress Condition | Proposed Protocol | Analysis |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize the samples with 0.1 M NaOH before analysis. | HPLC-UV |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis. | HPLC-UV |
| Oxidative Degradation | Mix the stock solution with an equal volume of 3% H2O2. Incubate at room temperature for 24, 48, and 72 hours, protected from light. | HPLC-UV |
| Thermal Degradation | Expose the solid compound to 80°C in a calibrated oven for 24, 48, and 72 hours. Dissolve the stressed solid in the initial solvent for analysis. | HPLC-UV |
| Photolytic Degradation | Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light. | HPLC-UV |
4.3. Analytical Methodology
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 230 nm due to the benzoyl groups).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Data Presentation of Potential Forced Degradation Results
The results of the forced degradation studies should be tabulated to clearly present the percentage of degradation and the formation of impurities.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Impurities | Remarks |
| Control | 0 | 100 | 0 | - |
| 0.1 M HCl at 60°C | 24 | |||
| 48 | ||||
| 72 | ||||
| 0.1 M NaOH at RT | 1 | |||
| 4 | ||||
| 8 | ||||
| 3% H2O2 at RT | 24 | |||
| 48 | ||||
| 72 | ||||
| Thermal (80°C, solid) | 24 | |||
| 48 | ||||
| 72 | ||||
| Photolytic (UV/Vis) | TBD |
Table 2: Impurity Profile from a Representative Stress Condition (e.g., Acid Hydrolysis)
| Retention Time (min) | % Area | Possible Identity |
| (Parent Compound RT) | This compound | |
| (Impurity 1 RT) | 2-deoxy-3,5-di-O-benzoylribofuranose | |
| (Impurity 2 RT) | Benzoic Acid | |
| ... | ... |
Experimental Workflow Visualization
The overall workflow for conducting a stability study on this compound can be visualized as follows.
Conclusion
While specific, quantitative stability data for this compound is not extensively published, a comprehensive understanding of its stability can be achieved through a systematic forced degradation study. The protocols and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to assess the intrinsic stability of this important synthetic intermediate, identify potential degradation products, and develop validated stability-indicating analytical methods. Proper storage at -20°C, protected from light and moisture, is crucial for maintaining its purity and integrity over time.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. resolvemass.ca [resolvemass.ca]
Technical Guide: Physicochemical Properties of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose
For Researchers, Scientists, and Drug Development Professionals
This document provides essential physicochemical data for 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in the synthesis of various antiviral and anticancer research chemicals.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and formulation development.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₇ | [1][2] |
| Molecular Weight | 384.38 g/mol | [2] |
| CAS Number | 51255-12-0 | [2] |
Structural and Methodological Diagrams
To facilitate a deeper understanding, the following section provides diagrams illustrating the molecular composition and a standard workflow for the characterization of this compound.
Molecular Components Diagram
The following diagram illustrates the primary chemical groups that constitute the this compound molecule.
Experimental Workflow: Compound Characterization
This diagram outlines a typical experimental protocol for the synthesis and subsequent analytical verification of this compound.
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Process the spectra to confirm the presence of characteristic peaks corresponding to the acetyl, benzoyl, and deoxyribose protons and carbons. Verify the chemical shifts and coupling constants against known literature values.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: Monitor the elution profile at a wavelength of 230 nm.
-
Analysis: Calculate the purity of the compound by integrating the peak area of the main product relative to the total peak area.
References
The Stereochemical Landscape of 2-Deoxy-D-Ribofuranose Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Structure, Conformation, and Biological Significance for Drug Development Professionals
The stereochemistry of 2-deoxy-D-ribofuranose, a fundamental component of deoxyribonucleic acid (DNA), and its derivatives, is a critical determinant of their biological activity. For researchers and scientists in drug development, a comprehensive understanding of the three-dimensional arrangement of these molecules is paramount for the rational design of novel therapeutics, particularly in the fields of antiviral and anticancer agents. This technical guide provides a deep dive into the synthesis, conformational analysis, and experimental characterization of 2-deoxy-D-ribofuranose derivatives, with a focus on the stereochemical nuances that govern their function.
Synthesis and Stereocontrol
The synthesis of 2-deoxy-D-ribofuranose derivatives, especially nucleosides, presents a significant stereochemical challenge: the controlled formation of the glycosidic bond to yield either the α or β anomer. The β-anomer is the naturally occurring configuration in DNA. Various synthetic strategies have been developed to achieve high stereoselectivity.
Common approaches often start from 2-deoxy-D-ribose or a protected precursor.[1] The reaction of a protected 2-deoxy-D-ribofuranosyl halide with a nucleobase, often in the presence of a Lewis acid, is a widely used method.[2] The choice of solvent, temperature, and protecting groups on the sugar moiety can significantly influence the α/β ratio of the product.[3] For instance, participating groups at the C3 or C5 position can direct the incoming nucleobase to the β-face of the furanose ring. C-nucleosides, where the base is attached to the sugar via a C-C bond, can be synthesized from protected 2-deoxy-D-ribofuranose derivatives and lithiated heterocycles, often with a preference for the β-anomer.[1][4]
Conformational Analysis: The Dynamic Nature of the Furanose Ring
The five-membered furanose ring of 2-deoxy-D-ribose is not planar but exists in a dynamic equilibrium of puckered conformations. This conformational flexibility is crucial for the structure and function of DNA and the interaction of its derivatives with biological targets. The two primary puckering modes are the C2'-endo (South) and C3'-endo (North) conformations, which are described by the pseudorotation concept.
The pseudorotation phase angle (P) and the puckering amplitude (ν_max) are key parameters used to describe the conformation of the furanose ring.[5] In B-form DNA, the 2'-deoxyribose units predominantly adopt a C2'-endo conformation, while in A-form DNA and RNA, the ribose units favor a C3'-endo pucker. The equilibrium between these conformations is influenced by the nature of the substituents on the sugar ring and the base, as well as the surrounding environment.
Computational studies, such as those using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have provided valuable insights into the conformational preferences of 2-deoxy-D-ribose. In the gas phase, the α-pyranose form is often the lowest energy conformer, with the α-furanose being slightly higher in energy.[5][6][7] The presence of substituents can significantly alter this landscape.
Quantitative Conformational Data
The following tables summarize key quantitative data related to the conformation of 2-deoxy-D-ribofuranose and its derivatives.
| Conformer | Relative Free Energy (ΔG, kJ/mol) in Gas Phase | Puckering Description |
| α-pyranose | 0.0 | Chair |
| α-furanose | 6.2 | Twist (²T₁) |
| β-pyranose | ~0.9 higher than α-pyranose | Chair |
| β-furanose | Higher than α-furanose | Varies |
Table 1: Calculated relative free energies of 2-deoxy-D-ribose conformers in the gas phase. Data sourced from computational studies.[5][7]
| Torsional Angle | Typical Range in B-DNA (°) (C2'-endo) | Typical Range in A-DNA (°) (C3'-endo) |
| α (O3'-P-O5'-C5') | -70 ± 20 | -70 ± 20 |
| β (P-O5'-C5'-C4') | 180 ± 30 | 180 ± 30 |
| γ (O5'-C5'-C4'-C3') | 55 ± 20 | 55 ± 20 |
| δ (C5'-C4'-C3'-O3') | 140 ± 20 | 85 ± 15 |
| ε (C4'-C3'-O3'-P) | -155 ± 25 | -155 ± 25 |
| ζ (C3'-O3'-P-O5') | -95 ± 25 | -95 ± 25 |
| χ (O4'-C1'-N9/N1-C4/C2) | -120 ± 30 | -155 ± 20 |
Table 2: Typical backbone and glycosidic torsional angles for 2'-deoxynucleotides in B-form and A-form DNA helices.
Experimental Protocols for Stereochemical Characterization
The precise determination of the stereochemistry and conformation of 2-deoxy-D-ribofuranose derivatives relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of these molecules in solution. Proton (¹H) NMR, in particular, provides a wealth of information through the analysis of chemical shifts and spin-spin coupling constants (J-couplings).
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified 2-deoxy-D-ribofuranose derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
-
For exchangeable protons (e.g., hydroxyl groups), using a protic solvent or adding a small amount of H₂O to the D₂O sample may be necessary.
-
Filter the sample into a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Optimize acquisition parameters, including the number of scans (NS), relaxation delay (D1), and acquisition time (AQ), to ensure good signal-to-noise and resolution.[8][9]
-
For unambiguous assignment of proton signals, acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to identify scalar-coupled protons.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons, providing information on the anomeric configuration (α or β).
-
-
Data Analysis and Conformational Interpretation:
-
Assign all proton resonances using the 1D and 2D NMR data.
-
Measure the vicinal proton-proton coupling constants (³JHH) for the furanose ring protons (J₁'₂, J₁'₂'', J₂'₃', J₂'₃'', J₃'₄').
-
The magnitude of these coupling constants is related to the dihedral angles between the coupled protons, as described by the Karplus equation.[10]
-
Use the measured J-couplings to determine the pseudorotation phase angle (P) and the puckering amplitude (ν_max), which define the conformation of the furanose ring. Specialized software can be used for this analysis.[11] For example, a large sum of J₁'₂' and J₁'₂'' is indicative of a C2'-endo (South) conformation, while a smaller sum suggests a C3'-endo (North) conformation.
-
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule in the solid state, including the absolute stereochemistry.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth:
-
Grow single crystals of the 2-deoxy-D-ribofuranose derivative of suitable size (typically >0.1 mm in all dimensions) and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
The crystals should be well-formed with no obvious defects.[12]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect X-ray diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.
-
The instrument software controls the data collection process, which involves rotating the crystal in the X-ray beam and recording the diffraction pattern.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.
-
The final structure provides precise information on bond lengths, bond angles, torsional angles, and the overall conformation of the molecule.
-
Biological Significance in Drug Development
The stereochemistry of 2-deoxy-D-ribofuranose derivatives is a critical factor in their biological activity, profoundly influencing their interaction with enzymes and receptors. This is particularly evident in the development of antiviral and anticancer drugs.
Antiviral Nucleoside Analogs
Many antiviral drugs are nucleoside analogs that mimic natural nucleosides and interfere with viral replication. Their mechanism of action typically involves intracellular phosphorylation to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator of viral DNA or RNA polymerases.[2][13][14][15] The stereochemistry at the C1', C2', C3', and C4' positions of the furanose ring is crucial for recognition by both host kinases and the viral polymerase. For example, the L-enantiomers of some nucleoside analogs have shown potent antiviral activity with reduced toxicity compared to their D-counterparts.[16]
Mechanism of Action of Antiviral Nucleoside Analogs
Caption: Mechanism of action of antiviral nucleoside analogs.
Anticancer Therapy and Angiogenesis
The stereochemistry of 2-deoxy-D-ribose itself plays a role in cancer progression. Thymidine phosphorylase (TP), an enzyme overexpressed in many tumors, catalyzes the conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate, which is then converted to 2-deoxy-D-ribose.[1][6][16][17][18] 2-Deoxy-D-ribose has been shown to be angiogenic, promoting the formation of new blood vessels that supply the tumor.[6][17] It is thought to induce oxidative stress, leading to the secretion of angiogenic factors like vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8).[1] Interestingly, the stereoisomer 2-deoxy-L-ribose can inhibit these effects.[17] This highlights the potential of targeting this pathway with stereochemically defined molecules for cancer therapy.
Thymidine Phosphorylase Signaling Pathway in Cancer Angiogenesis
Caption: Role of thymidine phosphorylase in cancer angiogenesis.
Conclusion
The stereochemistry of 2-deoxy-D-ribofuranose derivatives is a multifaceted and critical aspect of their chemical and biological properties. A thorough understanding of their synthesis, conformational dynamics, and the precise experimental methods for their characterization is essential for researchers in the field of drug development. The ability to control and analyze the stereochemistry of these molecules will continue to be a driving force in the discovery of more effective and selective therapeutic agents targeting a wide range of diseases.
References
- 1. Thymidine phosphorylase induces carcinoma cell oxidative stress and promotes secretion of angiogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. An investigation by 1H NMR spectroscopy into the factors determining the beta:alpha ratio of the product in 2'-deoxynucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of 2-deoxy-d-ribose into 2-amino-5-(2-deoxy-β-d-ribofuranosyl)pyridine, 2′-deoxypseudouridine, and other C-(2′-deoxyribonucleosides) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymidine phosphorylase induces angiogenesis in vivo and in vitro: an evaluation of possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. emerypharma.com [emerypharma.com]
- 9. ulethbridge.ca [ulethbridge.ca]
- 10. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. b-2-deoxyribose ring coupling constants [stenutz.eu]
- 12. X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 13. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV-1 Polymerase Inhibition by Nucleoside Analogs: Cellular- and Kinetic Parameters of Efficacy, Susceptibility and Resistance Selection | PLOS Computational Biology [journals.plos.org]
- 16. Thymidine phosphorylase is angiogenic and promotes tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The dual role of thymidine phosphorylase in cancer development and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzoyl Group: A Strategic Asset in Modern Carbohydrate Chemistry
For researchers, scientists, and drug development professionals engaged in the complex field of carbohydrate chemistry, the strategic selection and application of protecting groups are paramount to achieving synthetic success. Among the arsenal of available options, the benzoyl (Bz) group has established itself as a versatile and reliable tool for the temporary masking of hydroxyl functionalities. Its unique electronic properties, stability under a range of conditions, and ability to influence the stereochemical outcome of glycosylation reactions make it an indispensable component in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics.
This technical guide provides a comprehensive overview of the use of benzoyl protecting groups in carbohydrate chemistry, detailing their introduction, removal, and strategic applications. It includes a summary of quantitative data, detailed experimental protocols, and logical diagrams to illustrate key workflows and decision-making processes.
Core Principles of Benzoyl Protection
The benzoyl group, an acyl-type protecting group, is typically introduced by reacting the free hydroxyl groups of a carbohydrate with a benzoylating agent, such as benzoyl chloride or benzoic anhydride, in the presence of a base. The resulting benzoate ester is stable to a variety of reaction conditions, particularly those involving mild acids and catalytic hydrogenation, which are often used for the removal of other protecting groups like silyl ethers and benzyl ethers, respectively. This orthogonality is a cornerstone of modern protecting group strategies in complex oligosaccharide synthesis.
One of the most significant features of the benzoyl group is its electron-withdrawing nature. This property "disarms" a glycosyl donor, making it less reactive. This is in contrast to electron-donating groups like benzyl ethers, which "arm" the donor. This armed/disarmed strategy allows for the sequential and controlled assembly of oligosaccharides. Furthermore, a benzoyl group at the C-2 position of a glycosyl donor can participate in the glycosylation reaction, typically leading to the formation of a 1,2-trans-glycosidic linkage through neighboring group participation.
However, the use of benzoyl groups is not without its challenges. A notable drawback is the potential for acyl group migration, where a benzoyl group can move from one hydroxyl group to another, particularly under basic conditions.[1] This can lead to the formation of undesired constitutional isomers and complicate purification processes.
Introduction of Benzoyl Protecting Groups: Benzoylation
The selective protection of the multiple hydroxyl groups on a carbohydrate is a central challenge. Various methods have been developed to achieve regioselective benzoylation, often relying on the subtle differences in the reactivity of the hydroxyl groups or the use of specific catalysts.
Common Benzoylation Reagents and Conditions
| Reagent | Base/Catalyst | Solvent | Typical Conditions | Key Features |
| Benzoyl chloride (BzCl) | Pyridine | Pyridine, CH2Cl2 | 0 °C to room temp. | Standard, effective method for per-benzoylation. Regioselectivity can be achieved at low temperatures.[2] |
| Benzoic anhydride (Bz2O) | DMAP, Et3N | CH2Cl2, MeCN | Room temp. | Milder than BzCl, often used for selective reactions. |
| Benzoyl chloride (BzCl) | FeCl3, DIPEA | Acetonitrile | Room temp. | Catalytic method for regioselective benzoylation of diols.[3][4] |
| 1-Benzoylimidazole | DBU | Acetonitrile | 50 °C | Metal-free, organocatalytic method for regioselective benzoylation of primary hydroxyl groups.[5] |
Quantitative Data on Regioselective Benzoylation
The following table summarizes representative yields for the regioselective benzoylation of various carbohydrate substrates.
| Substrate | Method | Major Product | Yield (%) | Reference |
| Methyl α-D-glucopyranoside | 1.1 eq. 1-Benzoylimidazole, 0.2 eq. DBU, MeCN, 50°C | Methyl 6-O-benzoyl-α-D-glucopyranoside | 70 | [5] |
| Methyl 6-O-(tert-butyldimethylsilyl)-α-D-mannopyranoside | 1.2 eq. BzCl, 0.1 eq. Fe(acac)3, 1.5 eq. DIPEA, MeCN | Methyl 3-O-benzoyl-6-O-(tert-butyldimethylsilyl)-α-D-mannopyranoside | 85 | [3] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 1.5 eq. BzCl, 0.1 eq. FeCl3, 1.9 eq. DIPEA, MeCN | Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside | 82 | [4] |
| Various diols and glycosides | 1.5 eq. BzCl, 0.1 eq. FeCl3, 1.9 eq. DIPEA, MeCN | Primary hydroxyl benzoylation | 78-88 | [3][4] |
| Methyl α-D-glucopyranoside | 2.0 eq. BzCl, Pyridine, -20 °C | Methyl 2,3-di-O-benzoyl-α-D-glucopyranoside | 61 | [6] |
Removal of Benzoyl Protecting Groups: Debenzoylation
The cleavage of benzoate esters is typically achieved under basic conditions, most commonly through transesterification with sodium methoxide in methanol, a reaction known as the Zemplén de-O-acylation. This method is generally high-yielding and clean.
Common Debenzoylation Methods
| Method | Reagents | Solvent | Typical Conditions | Key Features |
| Zemplén Debenzoylation | cat. NaOMe | Methanol | 0 °C to room temp. | Mild, efficient, and the most common method.[7] |
| Ammonolysis | NH3 | Methanol | Room temp. | Can be used for selective cleavage in the presence of other base-labile groups. |
| Hydrazinolysis | Hydrazine hydrate | Pyridine/Acetic acid | Room temp. | Used for the removal of acyl groups in the presence of other functionalities. |
Experimental Protocols
Protocol 1: Regioselective Benzoylation of Methyl α-D-glucopyranoside at the 6-Position
This protocol is adapted from a metal-free, organobase-catalyzed method.[5]
Materials:
-
Methyl α-D-glucopyranoside
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1-Benzoylimidazole
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether for chromatography
Procedure:
-
To a solution of methyl α-D-glucopyranoside (100 mg, 0.515 mmol) in anhydrous acetonitrile (2.5 mL) and anhydrous DMF (0.15 mL) in a flame-dried flask under an argon atmosphere, add DBU (15.7 mg, 0.103 mmol, 0.2 equiv.).
-
Stir the mixture at 50 °C for 10 minutes.
-
In a separate flask, dissolve 1-benzoylimidazole (97.8 mg, 0.567 mmol, 1.1 equiv.) in anhydrous acetonitrile (0.5 mL).
-
Add the 1-benzoylimidazole solution to the reaction mixture in two portions.
-
Stir the reaction mixture at 50 °C for 8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, 1:1 to 10:1) to afford methyl 6-O-benzoyl-α-D-glucopyranoside.
Protocol 2: Per-benzoylation of Glucose
This protocol describes a general procedure for the complete benzoylation of glucose.[1]
Materials:
-
D-Glucose
-
Benzoyl chloride
-
10% aqueous Sodium Hydroxide (NaOH)
-
Erlenmeyer flask (50 mL)
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 100 mg of D-glucose in 5 mL of 2% aqueous glucose solution.
-
Add 3 mL of 10% aqueous NaOH solution.
-
In a fume hood, add 0.4 mL of benzoyl chloride. Caution: Benzoyl chloride is a lachrymator and corrosive.
-
Stopper the flask and shake vigorously at frequent intervals until the odor of benzoyl chloride is no longer detectable (at least 15 minutes).
-
Collect the solid product by suction filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain penta-O-benzoyl-D-glucose.
Protocol 3: Zemplén Debenzoylation of a Per-benzoylated Carbohydrate
This protocol outlines the general procedure for the removal of all benzoyl groups from a carbohydrate.[7]
Materials:
-
Per-benzoylated carbohydrate
-
Anhydrous methanol
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)
-
Amberlite IR120 (H+) resin
-
TLC plates
Procedure:
-
Dissolve the per-benzoylated carbohydrate (1.0 equiv.) in anhydrous methanol in a flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise until the pH is basic (check with pH paper).
-
Stir the reaction at room temperature and monitor its progress by TLC until all the starting material is consumed.
-
Neutralize the reaction mixture by adding Amberlite IR120 (H+) resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected carbohydrate.
-
If necessary, purify the product by chromatography.
Strategic Applications and Workflows
The choice of a protecting group strategy is critical for the successful synthesis of complex carbohydrates. The benzoyl group's properties allow for its integration into sophisticated, multi-step synthetic routes.
Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy involves the use of multiple protecting groups that can be removed under distinct conditions without affecting the others. Benzoyl groups are frequently used in combination with benzyl (Bn) and silyl (e.g., TBDMS) ethers.
References
- 1. studylib.net [studylib.net]
- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide: 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, technical specifications, and synthetic utility of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose. This key intermediate is of significant interest to researchers in the fields of medicinal chemistry and drug development, particularly for the synthesis of 2'-deoxynucleoside analogs, which are fundamental components of many antiviral and anticancer therapeutic agents.
Commercial Availability
This compound is available from several fine chemical suppliers. The compound is typically intended for research and development purposes. Long-term storage at -20°C is recommended to ensure its stability.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound available from various commercial suppliers.
| Property | Biosynth[2] | United States Biological[1] | Carbosynth[3] | Ambeed[4] | BLDpharm[5] |
| CAS Number | 2155800-38-5 | Not Specified | 51255-12-0 | 51255-12-0 | 51255-12-0 |
| Molecular Formula | C₂₁H₂₀O₇ | C₂₁H₂₀O₇ | C₂₁H₂₀O₇ | C₂₁H₂₀O₇ | C₂₁H₂₀O₇ |
| Molecular Weight | 384.38 g/mol | Not Specified | 384.38 g/mol | 384.38 g/mol | 384.38 g/mol |
| Purity | >99% (HPLC) | Highly Purified | Not Specified | Not Specified | Not Specified |
| Appearance | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Storage Temperature | Not Specified | -20°C (Long-term), RT (Short-term) | Not Specified | Not Specified | Not Specified |
Role in 2'-Deoxynucleoside Synthesis
This compound serves as a crucial glycosyl donor in the synthesis of 2'-deoxynucleoside analogs. The benzoyl protecting groups at the 3' and 5' positions enhance the stability of the molecule and prevent unwanted side reactions during the critical glycosylation step. The acetyl group at the anomeric (1') position acts as a good leaving group, facilitating the coupling with a nucleobase.
The general workflow for its application in nucleoside synthesis is depicted below.
Caption: Logical workflow for the synthesis of 2'-deoxynucleoside analogs.
Experimental Protocols
Representative Protocol: Vorbrüggen Glycosylation for the Synthesis of a 2'-Deoxynucleoside Analog
This protocol describes the coupling of this compound with a silylated nucleobase (e.g., persilylated thymine) in the presence of a Lewis acid catalyst.
Materials:
-
This compound
-
Nucleobase (e.g., Thymine)
-
Hexamethyldisilazane (HMDS)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Silylation of the Nucleobase:
-
In a flame-dried flask under an inert atmosphere, suspend the nucleobase (1.2 equivalents) in a minimal amount of anhydrous solvent.
-
Add HMDS (excess) and a catalytic amount of TMSCl.
-
Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase.
-
Remove the excess silylating agents under vacuum.
-
-
Glycosylation Reaction:
-
Dissolve the silylated nucleobase and this compound (1 equivalent) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add the Lewis acid catalyst (e.g., TMSOTf, 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected 2'-deoxynucleoside.
-
-
Deprotection:
-
The benzoyl protecting groups can be removed by treatment with a solution of ammonia in methanol to yield the final 2'-deoxynucleoside analog.
-
The experimental workflow for this Vorbrüggen glycosylation is illustrated in the diagram below.
Caption: Experimental workflow for Vorbrüggen glycosylation.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose | 2155800-38-5 | MA06668 [biosynth.com]
- 3. level.com.tw [level.com.tw]
- 4. 51255-12-0 | this compound | Ambeed.com [ambeed.com]
- 5. 51255-12-0|(2R,3S)-5-Acetoxy-2-((benzoyloxy)methyl)tetrahydrofuran-3-yl benzoate|BLD Pharm [bldpharm.com]
- 6. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Nucleoside Analogues Using 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to natural nucleosides allows them to interfere with cellular or viral enzymatic processes, such as DNA and RNA synthesis, leading to the inhibition of replication. The synthesis of these analogues often involves the coupling of a modified sugar moiety with a nucleobase. 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose is a key intermediate in the synthesis of 2'-deoxynucleoside analogues. The benzoyl protecting groups at the 3' and 5' positions and the acetyl group at the anomeric C-1 position provide stability and stereochemical control during the crucial glycosylation reaction. Subsequent deprotection yields the final nucleoside analogue.
This document provides detailed protocols for the synthesis of a representative 2'-deoxynucleoside analogue, thymidine, starting from this compound. The methodologies described herein are based on the well-established Vorbrüggen glycosylation reaction followed by a deprotection step.
Experimental Protocols
Protocol 1: Vorbrüggen Glycosylation of Silylated Thymine with this compound
This protocol details the Lewis acid-catalyzed coupling of the protected deoxyribose with silylated thymine to form the protected thymidine analogue.
Materials:
-
This compound
-
Thymine
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of thymine (1.1 equivalents) in anhydrous acetonitrile, add BSA (1.2 equivalents) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes to allow for the silylation of the nucleobase.
-
Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSOTf (1.4 equivalents) to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C.
-
Stir the reaction at 80 °C for 8-12 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield the protected nucleoside, 1-(2-Deoxy-3,5-di-O-benzoyl-β-D-ribofuranosyl)thymine.
Protocol 2: Deprotection of 1-(2-Deoxy-3,5-di-O-benzoyl-β-D-ribofuranosyl)thymine
This protocol describes the removal of the benzoyl protecting groups to yield the final 2'-deoxynucleoside analogue, thymidine.
Materials:
-
1-(2-Deoxy-3,5-di-O-benzoyl-β-D-ribofuranosyl)thymine
-
Methanolic ammonia (7 M) or Sodium methoxide in methanol
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected nucleoside (1.0 equivalent) in methanol.
-
Add a solution of methanolic ammonia (7 M) or a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, neutralize the reaction mixture with acetic acid if sodium methoxide was used.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane) to afford the final product, thymidine.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of thymidine from this compound.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1. Glycosylation | Vorbrüggen Glycosylation | This compound & Thymine | 1-(2-Deoxy-3,5-di-O-benzoyl-β-D-ribofuranosyl)thymine | 75-85 |
| 2. Deprotection | Base-catalyzed hydrolysis | 1-(2-Deoxy-3,5-di-O-benzoyl-β-D-ribofuranosyl)thymine | Thymidine | 80-90 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of the 2'-deoxynucleoside analogue.
Caption: Synthetic workflow for a 2'-deoxynucleoside analogue.
Hypothetical Signaling Pathway: Inhibition of DNA Synthesis
Many nucleoside analogues, after intracellular phosphorylation to their triphosphate form, act as competitive inhibitors or chain terminators of DNA polymerases. This diagram illustrates this general mechanism of action.
Caption: Mechanism of action for a nucleoside analogue inhibitor.
Application Notes and Protocols: The Role of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose is a crucial synthetic intermediate in the development of a class of antiviral drugs known as 2'-deoxynucleoside analogs.[1][2] These analogs are structurally similar to natural deoxynucleosides, the building blocks of DNA. This structural mimicry allows them to interfere with viral replication, making them potent therapeutic agents against a range of viral infections.[3] The benzoyl protecting groups on the ribofuranose sugar enhance the stability and solubility of the molecule during chemical synthesis, while the acetyl group at the anomeric position facilitates the crucial glycosylation reaction, where the sugar moiety is attached to a nucleobase. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of antiviral nucleoside analogs, with a specific focus on the synthesis of Floxuridine, a well-known antiviral and anticancer agent.
Core Application: Synthesis of 2'-Deoxynucleoside Analogs
The primary application of this compound is as a glycosyl donor in the synthesis of 2'-deoxynucleosides. The Vorbrüggen glycosylation is a widely used and efficient method for this transformation. This reaction involves the coupling of a protected sugar, such as this compound, with a silylated nucleobase in the presence of a Lewis acid catalyst.
Key Antiviral Target: Floxuridine (2'-deoxy-5-fluorouridine)
Floxuridine is a pyrimidine 2'-deoxyribonucleoside analog of 2'-deoxyuridine, with a fluorine atom at the C5 position of the uracil base.[4] It is clinically used as an anticancer agent and has demonstrated antiviral activity.[4] Its mechanism of action involves the inhibition of thymidylate synthase, an essential enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[1][2][5] By blocking this enzyme, floxuridine depletes the intracellular pool of thymidine triphosphate (dTTP), leading to the inhibition of viral DNA synthesis and replication.[2]
Quantitative Data: Antiviral Activity and Cytotoxicity
The following tables summarize the antiviral activity (IC₅₀ - half-maximal inhibitory concentration) and cytotoxicity (CC₅₀ - half-maximal cytotoxic concentration) of Floxuridine and related compounds against various viruses. A higher selectivity index (SI = CC₅₀/IC₅₀) indicates a more favorable therapeutic window.
| Compound | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Floxuridine (FdUrd) | Herpes Simplex Virus Type 1 (HSV-1) (TK-) | - | Low concentration | - | - | [6] |
| Floxuridine (FdUrd) | Dengue Virus Type 2 (DENV-2) | HEK293 | ~1 | >100 | >100 | [7] |
| Floxuridine (FdUrd) | Dengue Virus Type 2 (DENV-2) | Huh7 | ~1 | >100 | >100 | [7] |
| Floxuridine (FdUrd) | Dengue Virus Type 2 (DENV-2) | Vero | ~1 | >100 | >100 | [7] |
| 5-(2-Fluoroethyl)-2'-deoxyuridine (FEDU) | Herpes Simplex Virus Type 1 (HSV-1) | - | Potent | Marginal | High | [8] |
| 5-(2-Fluoroethyl)-2'-deoxyuridine (FEDU) | Herpes Simplex Virus Type 2 (HSV-2) | - | Potent | Marginal | High | [8] |
| 2'-deoxy-5-ethyl-4'-thiouridine | Herpes Simplex Virus Type 1 (HSV-1) | - | Significant | No significant cytotoxicity | High | [9] |
| 2'-deoxy-5-ethyl-4'-thiouridine | Herpes Simplex Virus Type 2 (HSV-2) | - | Significant | No significant cytotoxicity | High | [9] |
| 2'-deoxy-5-ethyl-4'-thiouridine | Varicella Zoster Virus (VZV) | - | Significant | No significant cytotoxicity | High | [9] |
Experimental Protocols
Protocol 1: Synthesis of Floxuridine via Vorbrüggen Glycosylation
This protocol describes the synthesis of protected 2'-deoxy-5-fluorouridine by coupling this compound with silylated 5-fluorouracil, followed by deprotection.
Materials:
-
This compound
-
5-Fluorouracil
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin tetrachloride (SnCl₄)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Methanolic ammonia
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Silylation of 5-Fluorouracil: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 5-fluorouracil in a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl). Reflux the mixture until the solution becomes clear, indicating the formation of 2,4-bis(trimethylsilyloxy)-5-fluoropyrimidine. Remove the excess silylating agents under vacuum.
-
Glycosylation Reaction: Dissolve the silylated 5-fluorouracil and this compound in anhydrous acetonitrile. Cool the solution to 0 °C. Add the Lewis acid catalyst (e.g., TMSOTf or SnCl₄) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 3',5'-di-O-benzoyl-2'-deoxy-5-fluorouridine.
-
Deprotection: Dissolve the purified protected nucleoside in methanolic ammonia and stir at room temperature until the deprotection is complete (monitor by TLC). Remove the solvent under reduced pressure. Purify the final product, Floxuridine, by recrystallization or silica gel column chromatography.
Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol outlines a general method for evaluating the antiviral activity of a synthesized compound like Floxuridine.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, BHK-21 for DENV) in multi-well plates
-
Synthesized compound (e.g., Floxuridine) dissolved in a suitable solvent (e.g., DMSO)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM) with and without serum
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Treatment: After the infection period, remove the virus inoculum and wash the cells with PBS. Add the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add the overlay medium to each well to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining and Plaque Counting: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits plaque formation by 50%.
Visualizations
Experimental Workflow for Synthesis and Antiviral Evaluation
Caption: Workflow for Floxuridine synthesis and antiviral testing.
Signaling Pathway: Mechanism of Action of Floxuridine
Caption: Mechanism of Floxuridine's antiviral action.
References
- 1. Floxuridine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Floxuridine? [synapse.patsnap.com]
- 3. Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Floxuridine | C9H11FN2O5 | CID 5790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Floxuridine used for? [synapse.patsnap.com]
- 6. Potent activity of 5-fluoro-2'-deoxyuridine and related compounds against thymidine kinase-deficient (TK-) herpes simplex virus: targeted at thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flaviviruses Are Sensitive to Inhibition of Thymidine Synthesis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose in Anticancer Research
Abstract
1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose is a crucial synthetic intermediate in the development of nucleoside analogs, a class of compounds with significant applications in anticancer research.[1][2][3] While there is no evidence in the current scientific literature of its direct therapeutic use against cancer, its importance lies in its role as a versatile building block for creating potent anticancer agents. These application notes will focus on the indirect application of this compound in oncology, detailing the general mechanisms of the nucleoside analogs derived from it and providing exemplary protocols for their synthesis and evaluation.
Introduction
Nucleoside analogs are synthetic compounds that mimic natural nucleosides, the building blocks of DNA and RNA. Due to their structural similarity, they can be incorporated into cellular metabolic pathways, particularly those involved in nucleic acid synthesis. In cancer cells, which are characterized by rapid and uncontrolled proliferation, the machinery for DNA and RNA synthesis is highly active. Nucleoside analogs exploit this by acting as "Trojan horses." Once inside the cancer cell, they can inhibit key enzymes involved in DNA replication or be incorporated into the growing DNA chain, leading to chain termination and ultimately, cell death (apoptosis). The antitumor activity of purine nucleoside analogs, for instance, often relies on the inhibition of DNA synthesis and the induction of apoptosis.[4][5]
This compound serves as a key starting material for the synthesis of these potent anticancer agents.[1][2][3] Its protected hydroxyl groups and the acetyl group at the anomeric carbon make it a stable and reactive precursor for the glycosylation reaction, where a nucleobase is attached to the ribose sugar moiety to form the desired nucleoside analog.
General Mechanism of Action of Nucleoside Analogs
The anticancer activity of nucleoside analogs, synthesized from precursors like this compound, generally follows a well-established pathway. The diagram below illustrates this general mechanism.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. This compound CAS#: [amp.chemicalbook.com]
- 4. 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-D-ribofuranose | Deton Corp [detoncorp.com]
- 5. 1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose | Measles Who [who-measles.org]
Application Notes and Protocols for the Synthesis of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose from D-ribose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose is a key intermediate in the synthesis of various nucleoside analogues, which are fundamental components in the development of antiviral and anticancer drugs. The strategic placement of benzoyl protecting groups at the 3 and 5 positions and an acetyl group at the anomeric center allows for regioselective modifications, making it a versatile building block in medicinal chemistry and organic synthesis.
This document provides a detailed protocol for a multi-step synthesis of this compound, commencing from the readily available starting material, D-ribose. The synthesis involves three primary stages: the conversion of D-ribose to 2-deoxy-D-ribose, the selective dibenzoylation of the 3 and 5 hydroxyl groups, and the final acetylation of the anomeric hydroxyl group.
Overall Synthetic Pathway
The synthesis follows a logical progression of protecting group manipulation and functional group transformation to achieve the target molecule.
Figure 1: Chemical synthesis pathway from D-ribose to the target compound.
Experimental Protocols
Stage 1: Synthesis of 2-Deoxy-D-ribose from D-ribose
The conversion of D-ribose to 2-deoxy-D-ribose is a multi-step process that is synthetically challenging. While 2-deoxy-D-ribose is commercially available, the following protocol outlines a representative laboratory-scale synthesis. This procedure involves the formation of a dithioacetal, followed by deoxygenation.
Materials:
-
D-ribose
-
Ethanethiol
-
Concentrated Hydrochloric Acid
-
Pyridine
-
Benzoyl Chloride
-
Raney Nickel
-
Ethanol
-
Dichloromethane
-
Sodium Bicarbonate solution
-
Magnesium Sulfate
-
Silica Gel for column chromatography
Protocol:
-
Formation of the Diethyl Dithioacetal: To a cooled (0 °C) solution of D-ribose (1 equivalent) in concentrated hydrochloric acid, add ethanethiol (2.5 equivalents). Stir the mixture vigorously at 0 °C for 4-6 hours.
-
Quenching and Extraction: Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl dithioacetal.
-
Benzoylation: Dissolve the crude product in pyridine and cool to 0 °C. Add benzoyl chloride (3.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Deoxygenation (Reductive Desulfurization): Dissolve the benzoylated dithioacetal in ethanol. Add a slurry of Raney nickel (approximately 10 equivalents by weight) in ethanol. Reflux the mixture for 4-6 hours.
-
Filtration and Deprotection: Cool the reaction mixture and filter through celite to remove the Raney nickel. Concentrate the filtrate. The resulting product is the per-benzoylated 2-deoxy-D-ribose. To deprotect, dissolve the residue in a solution of sodium methoxide in methanol and stir at room temperature until deprotection is complete (monitored by TLC).
-
Purification: Neutralize the reaction with acidic resin, filter, and concentrate. Purify the crude 2-deoxy-D-ribose by column chromatography on silica gel.
Stage 2: Synthesis of 1-hydroxy-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose
This stage involves the selective benzoylation of the primary hydroxyl group at the 5-position and the secondary hydroxyl group at the 3-position of 2-deoxy-D-ribose.
Materials:
-
2-Deoxy-D-ribose
-
Anhydrous Pyridine
-
Benzoyl Chloride
-
Dichloromethane
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Protocol:
-
Reaction Setup: Dissolve 2-deoxy-D-ribose (1 equivalent) in anhydrous pyridine and cool the solution to -10 °C in an ice-salt bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (2.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below -5 °C.
-
Reaction Progression: Stir the reaction mixture at -10 °C to 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by adding cold water.
-
Extraction and Washing: Extract the mixture with dichloromethane. Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1-hydroxy-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose as a mixture of anomers.
Stage 3: Synthesis of this compound
The final step is the acetylation of the anomeric hydroxyl group.
Materials:
-
1-hydroxy-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dichloromethane
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Protocol:
-
Reaction Setup: Dissolve the 1-hydroxy-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose (1 equivalent) in a mixture of anhydrous dichloromethane and pyridine.
-
Acetylation: Add acetic anhydride (1.5 equivalents) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | D-ribose → 2-Deoxy-D-ribose | Ethanethiol, HCl, Benzoyl Chloride, Raney Nickel | Pyridine, Ethanol | 30-40% (over several steps) |
| 2 | 2-Deoxy-D-ribose → 1-hydroxy-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose | Benzoyl Chloride | Pyridine | 60-70% |
| 3 | 1-hydroxy-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose → this compound | Acetic Anhydride | Pyridine/DCM | 85-95% |
Experimental Workflow
The following diagram illustrates the key experimental stages for the synthesis.
Figure 2: Experimental workflow for the synthesis of the target compound.
Application Notes and Protocols: Vorbrüggen Glycosylation with Protected 2-Deoxyribose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vorbrüggen glycosylation is a powerful and widely utilized method for the synthesis of nucleosides, key components of DNA and RNA, and crucial building blocks for many antiviral and anticancer therapeutics. This reaction involves the coupling of a silylated nucleobase with a protected sugar derivative, typically activated by a Lewis acid. While highly efficient for the synthesis of ribonucleosides, the application of Vorbrüggen glycosylation to 2-deoxyribose substrates presents unique challenges.
The absence of a participating group at the C2' position of the deoxyribose ring means that the stereochemical control of the glycosidic bond formation is less precise than with ribose. This often results in the formation of a mixture of anomeric products (α and β isomers). Consequently, the choice of protecting groups on the 2-deoxyribose moiety, the Lewis acid catalyst, and the reaction conditions are critical factors that influence both the yield and the stereoselectivity of the reaction.
These application notes provide a detailed overview of the Vorbrüggen glycosylation with protected 2-deoxyribose, including a summary of reaction conditions, a general experimental protocol, and a workflow diagram to guide researchers in the synthesis of 2'-deoxynucleosides.
Data Presentation: Influence of Reaction Parameters on Glycosylation Outcome
The stereochemical outcome of the Vorbrüggen glycosylation of 2-deoxyribose is highly dependent on the specific substrates and reagents employed. The following table summarizes representative data on the influence of protecting groups, Lewis acids, and nucleobases on the yield and anomeric ratio of the resulting 2'-deoxynucleosides.
| 2-Deoxyribose Derivative | Nucleobase (Silylated) | Lewis Acid | Solvent | Yield (%) | Anomeric Ratio (α:β) |
| 1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose | 6-Methyl-4-pyrimidone | SnCl₄ | CH₃CN | 36 (over two steps) | Mixture (ratio not specified)[1] |
| 1-Chloro-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride | 2,6-Dichloropurine (potassium salt) | None (Robins' purine salt method) | MeCN/THF | Predominantly β | Mixture of anomers[2] |
| Perbenzoylated 2-methyl-ribose | 6-Chloro-7-deaza-7-iodopurine | TMSOTf | DCE | 58 | Not specified[3] |
| Perbenzoylated 2-methyl-ribose | 6-Chloro-7-deaza-7-iodopurine | TMSOTf | MeCN | 20 | Not specified[3] |
Experimental Protocols
General Protocol for Vorbrüggen Glycosylation of Protected 2-Deoxyribose
This protocol provides a general procedure for the synthesis of 2'-deoxynucleosides via Vorbrüggen glycosylation. The specific amounts of reagents and reaction times may need to be optimized for different substrates.
1. Silylation of the Nucleobase:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the nucleobase in hexamethyldisilazane (HMDS).
-
Add a catalytic amount of ammonium sulfate or trimethylsilyl chloride (TMSCl) to accelerate the reaction.[4]
-
Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase.
-
Remove the excess HMDS and other volatile byproducts under vacuum. The resulting silylated nucleobase should be used immediately in the next step.
2. Glycosylation Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the protected 2-deoxyribose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxyribofuranose) in an anhydrous solvent such as acetonitrile (MeCN) or 1,2-dichloroethane (DCE).
-
Cool the solution to the desired temperature (typically 0 °C or room temperature).
-
Add the silylated nucleobase dissolved in the same anhydrous solvent to the reaction mixture.
-
Slowly add the Lewis acid (e.g., trimethylsilyl triflate (TMSOTf) or tin(IV) chloride (SnCl₄)) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
3. Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the anomers and other impurities.
4. Deprotection:
-
Dissolve the purified, protected nucleoside in a suitable solvent (e.g., methanol).
-
Add a solution of sodium methoxide in methanol to effect deprotection of acyl groups.
-
Monitor the reaction by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture with an acidic resin or by adding acetic acid.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the final deprotected nucleoside by recrystallization or column chromatography.
Mandatory Visualization
Vorbrüggen Glycosylation Workflow
The following diagram illustrates the general workflow for the synthesis of 2'-deoxynucleosides using the Vorbrüggen glycosylation reaction.
Caption: General workflow for the synthesis of 2'-deoxynucleosides via Vorbrüggen glycosylation.
Conclusion
The Vorbrüggen glycosylation remains a cornerstone of nucleoside synthesis. While its application to 2-deoxyribose substrates requires careful consideration of protecting groups and reaction conditions to manage stereoselectivity, it provides a versatile and powerful route to a wide range of 2'-deoxynucleosides. The protocols and data presented herein offer a guide for researchers to successfully employ this important reaction in their synthetic endeavors, contributing to the development of new therapeutic agents and research tools. Further optimization of reaction conditions, including the exploration of novel protecting groups and Lewis acid systems, will continue to enhance the efficiency and stereoselectivity of this critical transformation.
References
Application Note and Protocols for the Deprotection of Benzoyl Groups in Nucleoside Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzoyl (Bz) group is a crucial protecting group in nucleoside and oligonucleotide synthesis, primarily used to protect the exocyclic amines of nucleobases like deoxyadenosine (dA) and deoxycytidine (dC), as well as the hydroxyl groups of the sugar moiety.[1][2] Its removal, or deprotection, is a critical step to yield the final, biologically active nucleoside or oligonucleotide. The selection of an appropriate deprotection strategy is paramount as it directly influences the yield, purity, and integrity of the final product.[3] This document provides a detailed overview of common deprotection methods, quantitative data for comparison, and explicit experimental protocols.
The deprotection of benzoyl groups is typically achieved through basic hydrolysis.[4] The benzoyl group's ester or amide linkage is susceptible to nucleophilic attack by a base, leading to its cleavage.[4][5] Common reagents for this purpose include sodium methoxide, ammonia, and methylamine-containing reagents.[3][4] The choice of reagent and reaction conditions depends on the substrate's sensitivity to basic conditions and the presence of other protecting groups.[4]
Comparative Analysis of Deprotection Methods
The efficiency of benzoyl group removal is influenced by the choice of reagent, solvent, temperature, and reaction time. The following tables summarize the performance of key deprotection methods based on reported experimental data.
Table 1: Deprotection of N-Benzoyl Groups on Nucleobases
| Deprotection Method | Reagent(s) | Solvent | Temperature | Reaction Time | Typical Yield (%) | Notes |
| Aqueous Ammonia | Concentrated NH4OH | Water/Methanol | Room Temp. | 12-24 h | >95 | Standard, reliable method.[4] |
| Aqueous Ammonia (Heated) | Concentrated NH4OH | Water/Methanol | 55 - 65 °C | 2-8 h | >95 | Faster than room temperature.[4] |
| AMA | NH4OH (30%) / Methylamine (40%) (1:1 v/v) | - | 65 °C | 10-15 min | >95 | Rapid deprotection, useful in oligonucleotide synthesis.[4] |
Table 2: Deprotection of O-Benzoyl Groups on Sugar Moieties
| Deprotection Method | Reagent(s) | Solvent | Temperature | Reaction Time | Typical Yield (%) | Notes |
| Sodium Methoxide (Zemplén) | Sodium Methoxide (catalytic to stoichiometric) | Methanol (MeOH) or Tetrahydrofuran (THF) | 0°C to Room Temp. | 30 min to several hours | ~94% (indicative) | Can be used for selective deprotection in THF, requires anhydrous conditions for selectivity.[3][6] |
| Ammonia in Methanol | 7N Ammonia in Methanol | Methanol (MeOH) | Room Temp. | 5 to 12 hours | 65-70% | A well-described method for total deprotection.[3][6] |
| Potassium Carbonate | Potassium Carbonate (0.05 M) | Methanol (MeOH) | Room Temp. | 4 hours | - | A mild deprotection method suitable for sensitive substrates.[3] |
Experimental Protocols
Protocol 1: Deprotection of N-Benzoyl Groups using Aqueous Ammonia
This is a standard and widely used method, particularly in the context of oligonucleotide synthesis.[4]
Materials:
-
N-benzoyl protected nucleoside or oligonucleotide on solid support
-
Concentrated ammonium hydroxide (28-30%)
-
Methanol (optional, to aid solubility)
-
Sealed vials
-
Heating block or oven
Procedure:
-
Place the N-benzoyl protected substrate in a sealed vial. If the substrate is on a solid support, the support can be directly treated.
-
Add a solution of concentrated ammonium hydroxide. If the substrate is not readily soluble, a small amount of methanol can be added to create a homogeneous solution.[4]
-
Seal the vial tightly to prevent the escape of ammonia gas.
-
Heat the reaction mixture. Common conditions range from room temperature to 55-65 °C. The reaction time will vary depending on the temperature (see Table 1).[4]
-
After the reaction is complete (as monitored by TLC or HPLC), cool the vial to room temperature.
-
Carefully open the vial in a well-ventilated fume hood and evaporate the solvent.
-
The deprotected product can then be purified by standard methods.
Protocol 2: Rapid Deprotection of N-Benzoyl Groups using AMA
This method is significantly faster and is commonly employed in automated oligonucleotide synthesis.[4]
Materials:
-
N-benzoyl protected nucleoside or oligonucleotide
-
Ammonium hydroxide (30%) / 40% methylamine 1:1 (v/v) (AMA)
-
Sealed vials
-
Heating block
Procedure:
-
Place the substrate in a sealed vial.
-
Add the freshly prepared AMA solution to the vial.
-
Seal the vial tightly.
-
Heat the reaction mixture to 65 °C for 10-15 minutes.[4]
-
Cool the reaction vial to room temperature.
-
In a fume hood, carefully open the vial and evaporate the AMA solution.
-
The deprotected product can then be processed for purification.
Protocol 3: Deprotection of O-Benzoyl Groups using Sodium Methoxide in Methanol (Zemplén Deacylation)
This is a classic method for the deprotection of O-acyl groups.[3]
Materials:
-
O-benzoyl protected nucleoside
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (solid or as a solution in methanol)
-
H+ ion-exchange resin (e.g., Dowex 50W-X8)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the benzoylated nucleoside in anhydrous methanol (2–10 mL/mmol) under an inert atmosphere.[3]
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents). For complete and faster deprotection, a stoichiometric amount can be used.[3]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction by adding an H+ ion-exchange resin until the pH of the solution becomes neutral.[3]
-
Filter the resin and wash it with methanol.
-
The combined filtrate is concentrated under reduced pressure to yield the deprotected nucleoside, which can be further purified if necessary.
Protocol 4: Selective Deprotection of Secondary O-Benzoyl Groups with Ammonia in Methanol
This method allows for the selective removal of benzoyl groups from secondary hydroxyls while preserving those on primary hydroxyls by carefully controlling the amount of ammonia, reaction time, and temperature.[6]
Materials:
-
Fully benzoylated nucleoside
-
7N solution of ammonia in methanol
-
Methanol (MeOH)
Procedure:
-
Dissolve the benzoylated nucleoside (0.5 mmol) in methanol (2 mL).[6]
-
Add a controlled amount of 7N ammonia in methanol (e.g., 1.5 equivalents per benzoyl group on a secondary hydroxyl).[6]
-
Stir the reaction at room temperature and monitor carefully by TLC.
-
The reaction is stopped by evaporation of the solvent under reduced pressure in an ice bath once the desired level of deprotection is achieved.[6]
-
The product can be purified by preparative layer chromatography (PLC).[6]
Analytical Monitoring
The progress of the deprotection reaction can be monitored by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material and the appearance of the deprotected product.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of the percentage of starting material remaining and the yield of the product.[4]
-
Mass Spectrometry (MS): Confirms the identity of the deprotected product by determining its molecular weight.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the complete removal of the benzoyl group by observing the disappearance of the characteristic aromatic proton signals of the benzoyl group.[4]
Visualizations
Caption: Mechanism of Benzoyl Deprotection.
Caption: Experimental Workflow for Deprotection.
Caption: Decision Tree for Method Selection.
References
Application Notes and Protocols: Preparation of Hoffer's Chlorosugar from a Protected Ribofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoffer's chlorosugar, chemically known as 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose, is a crucial intermediate in the synthesis of various nucleoside analogues used in antiviral and anticancer drug development.[1][2] Its unique structure allows for the stereoselective formation of glycosidic bonds, making it a valuable building block for medicinal chemists. This document provides a comprehensive overview and detailed protocols for the multi-step synthesis of Hoffer's chlorosugar, commencing from the readily available D-ribose and proceeding through a key protected ribofuranose intermediate. The protocols are designed to be reproducible in a standard organic synthesis laboratory setting.
Overall Synthetic Workflow
The synthesis of Hoffer's chlorosugar from D-ribose is a multi-step process that involves the strategic protection and deoxygenation of the ribofuranose ring. The overall workflow can be summarized as follows:
-
Protection of D-Ribose : D-ribose is first converted to a fully protected derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, to ensure regioselectivity in subsequent reactions.
-
Selective 2'-Deoxygenation : The critical 2'-hydroxyl group is removed via a Barton-McCombie deoxygenation reaction. This step transforms the ribo-configured sugar into a 2-deoxyribo-configured intermediate.
-
Protecting Group Exchange : The benzoyl protecting groups are replaced with p-toluoyl groups to yield the direct precursor to Hoffer's chlorosugar.
-
Anomeric Chlorination : The final step involves the introduction of a chlorine atom at the anomeric position with stereocontrol to yield the desired α-anomer of Hoffer's chlorosugar.
Diagram of the Overall Synthetic Workflow
Caption: Overall synthetic route from D-Ribose to Hoffer's Chlorosugar.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected yields for each key step in the synthesis of Hoffer's chlorosugar.
| Step | Reaction | Key Reagents | Solvent | Time | Temp (°C) | Yield (%) |
| 1a | Methylation | HCl, Methanol | Methanol | 8 h | 0-5 | ~90% |
| 1b | Benzoylation | Benzoyl chloride, Pyridine | Pyridine | 12-16 h | 0 | ~85% |
| 1c | Acetylation | Acetic anhydride, Acetic acid, H₂SO₄ | Acetic acid | 15 h | 10 | ~88% |
| 2a | Xanthate Formation | NaH, CS₂, MeI | THF | 25 h | rt | ~90% |
| 2b | Deoxygenation | Bu₃SnH, AIBN | Toluene | 4 h | 90 | ~85% |
| 3 | Deprotection/ Toluoylation | 1. NaOMe/MeOH2. p-Toluoyl chloride, Pyridine | 1. Methanol2. Pyridine | 1. 2 h2. 12 h | 1. rt2. 0 | ~75% (over 2 steps) |
| 4 | Chlorination | HCl (gas or generated in situ) | Dichloromethane | 1-2 h | 0 | ~90% |
Experimental Protocols
Step 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
This procedure involves three sequential reactions: methylation of the anomeric hydroxyl, benzoylation of the remaining hydroxyl groups, and finally, acetylation of the anomeric position.
1a. Methyl Glycoside Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve D-ribose (10 g, 66.6 mmol) in methanol (100 mL) at 0-5 °C (ice-water bath).
-
Slowly add acetyl chloride (2.5 mL, 35.2 mmol) dropwise to the solution. The acetyl chloride reacts with methanol to generate HCl in situ.
-
Stir the reaction mixture at 0-5 °C for 8 hours.
-
Neutralize the reaction by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl ribofuranoside as a syrup. This crude product is typically used in the next step without further purification.
1b. Benzoylation
-
Dissolve the crude methyl ribofuranoside in pyridine (100 mL) and cool the solution to 0 °C in an ice-water bath.
-
Add benzoyl chloride (30 mL, 259 mmol) dropwise to the solution, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 12-16 hours.
-
Pour the reaction mixture into ice-water (500 mL) and extract with dichloromethane (3 x 150 mL).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside.
1c. Acetylation
-
Dissolve the crude tribenzoate intermediate in a mixture of glacial acetic acid (80 mL) and acetic anhydride (10 mL).
-
Cool the solution to 0 °C and slowly add concentrated sulfuric acid (1 mL) dropwise.
-
Stir the reaction mixture at 10 °C for 15 hours.
-
Pour the mixture onto ice and extract with dichloromethane.
-
Wash the organic layer with cold water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallize the crude product from ethanol to afford 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as a white solid.
Step 2: Selective 2'-Deoxygenation (Barton-McCombie Reaction)
This two-part step first converts the 2'-hydroxyl group into a thiocarbonyl derivative (a xanthate), which is then deoxygenated using a radical initiator and a hydrogen source.
Diagram of the Barton-McCombie Deoxygenation Mechanism
Caption: Mechanism of the Barton-McCombie radical deoxygenation.
2a. Formation of the 2'-O-Xanthate Derivative Note: This requires prior deprotection of the 1-O-acetyl group and selective protection of the 3' and 5' hydroxyls, followed by exposure of the 2'-hydroxyl. For simplicity, we will assume a suitable protected 2'-hydroxy ribofuranoside is used.
-
To a solution of the 2'-hydroxyriboside (1.0 equiv) in anhydrous THF (0.1 M), add sodium hydride (1.5 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add carbon disulfide (5.0 equiv) at 0 °C and allow the reaction to stir for an additional hour at room temperature.
-
Add methyl iodide (5.0 equiv) and continue stirring at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate. The crude xanthate is purified by column chromatography.
2b. Radical Deoxygenation
-
Dissolve the purified xanthate derivative (1.0 equiv) in dry toluene (0.05 M).
-
Add tributyltin hydride (n-Bu₃SnH, 2.0 equiv) and azobisisobutyronitrile (AIBN, 0.2 equiv) to the solution.[3]
-
Heat the reaction mixture to 90 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to remove the tin byproducts and isolate the 2'-deoxyriboside derivative.
Step 3: Protecting Group Exchange
This step involves the removal of the benzoyl groups and subsequent protection of the 3' and 5' hydroxyls with p-toluoyl groups.
-
Dissolve the 2'-deoxyriboside from the previous step in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) and stir at room temperature for 2 hours.
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate to obtain the deprotected 2'-deoxyriboside.
-
Dissolve the crude product in pyridine and cool to 0 °C.
-
Add p-toluoyl chloride (2.2 equiv) dropwise and stir the reaction at 0 °C for 12 hours.
-
Work up the reaction as described in step 1b.
-
Purify the product by column chromatography to yield the 3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose derivative.
Step 4: Anomeric Chlorination to Hoffer's Chlorosugar
This is the final step to generate the target glycosyl chloride.
-
Dissolve the 3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose derivative (1.0 equiv) in anhydrous dichloromethane and cool to 0 °C.
-
Bubble dry hydrogen chloride (HCl) gas through the solution for 1-2 hours, or until the reaction is complete by TLC. Alternatively, HCl can be generated in situ from acetyl chloride and methanol.
-
Evaporate the solvent and excess HCl under reduced pressure.
-
The resulting crude Hoffer's chlorosugar is often used directly in subsequent glycosylation reactions due to its moisture sensitivity. If required, it can be purified by rapid crystallization from a solvent mixture like dichloromethane/hexane at low temperature. The product is a white solid that should be stored under anhydrous conditions.[4]
Applications and Further Reactions
Hoffer's chlorosugar is a versatile precursor for the synthesis of 2'-deoxynucleosides.[2] It readily reacts with silylated nucleobases (e.g., persilylated thymine or cytosine) in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), to afford the corresponding β-nucleosides with high stereoselectivity.[1] This reactivity is fundamental to the production of many therapeutic nucleoside analogues.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Pyridine, benzoyl chloride, p-toluoyl chloride, and tributyltin hydride are toxic and should be handled with care.
-
Sodium hydride is highly flammable and reacts violently with water.
-
Hydrogen chloride gas is corrosive and toxic. Use appropriate gas scrubbing apparatus.
-
Follow all institutional safety guidelines for handling, storage, and disposal of chemicals.
References
- 1. The reactant role of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. 1-Chloro-2-deoxy-3,5-di-O-toluoyl-a-D-ribofuranose | 4330-21-6 | MC02788 [biosynth.com]
- 3. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 4. Efficient Preparation of 2-Deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranosyl Chloride | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Enzymatic Synthesis of Modified Nucleosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of modified nucleosides, a critical process in the development of antiviral and anticancer therapeutics.[1][2][3] The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis, often leading to higher yields and fewer side effects in the final drug products.[4][5] This document outlines key enzymatic strategies, including the use of nucleoside phosphorylases and kinases, and provides detailed experimental protocols for their application.
Introduction to Enzymatic Synthesis Strategies
The enzymatic synthesis of nucleoside analogues is a rapidly maturing field, offering significant advantages over conventional chemical methods, such as high regio- and stereoselectivity under mild reaction conditions.[5][6] Key enzymes employed in these syntheses include nucleoside phosphorylases (NPs), which catalyze the reversible phosphorolysis of nucleosides, and nucleoside kinases, which facilitate their phosphorylation.[4][7] Multi-enzyme cascades are also increasingly used to perform complex syntheses in a "one-pot" reaction, improving efficiency and yield.[6][7]
A noteworthy approach is the chemoenzymatic synthesis, which combines the strengths of both chemical and enzymatic methods.[1][8] For instance, a three-step chemoenzymatic synthesis of molnupiravir, an antiviral agent, has been developed, showcasing the power of this hybrid approach.[1]
Key Enzyme Classes and Their Applications
Nucleoside Phosphorylases (NPs)
Nucleoside phosphorylases are pivotal in the synthesis of modified nucleosides through transglycosylation reactions.[7][9] These enzymes catalyze the transfer of a glycosyl group from a donor nucleoside to a nucleobase acceptor. Both purine nucleoside phosphorylases (PNPs) and pyrimidine nucleoside phosphorylases (PyNPs) are widely used, often in combination, to synthesize a diverse range of nucleoside analogs.[7] Thermophilic NPs are particularly valuable as they can operate at higher temperatures, which can enhance reaction rates and substrate solubility.[7]
Nucleoside Kinases
Nucleoside kinases are essential for the synthesis of nucleoside 5'-monophosphates, which are often the precursors for the biologically active triphosphate forms.[4] Enzymes like deoxynucleoside kinase (dNK) from Drosophila melanogaster and deoxycytidine kinase (dCK) from Bacillus subtilis have demonstrated broad substrate specificity, accepting a wide range of modified nucleosides.[4] To overcome the high cost of the phosphate donor (e.g., GTP or ATP), a GTP regeneration system, often employing acetate kinase, can be coupled to the reaction.[4]
Experimental Protocols
Protocol 1: Synthesis of a Modified Nucleoside using Nucleoside Phosphorylase
This protocol describes a general method for the synthesis of a modified purine nucleoside from a pyrimidine nucleoside donor and a purine base acceptor using a combination of pyrimidine and purine nucleoside phosphorylases.
Materials:
-
Pyrimidine Nucleoside (e.g., Uridine or Thymidine)
-
Modified Purine Base
-
Pyrimidine Nucleoside Phosphorylase (PyNP)
-
Purine Nucleoside Phosphorylase (PNP)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
α-D-Pentose 1-phosphates (as an alternative sugar donor)
-
HPLC system for purification and analysis
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture containing the pyrimidine nucleoside donor (e.g., 5-fold excess), the modified purine base, PyNP, and PNP in potassium phosphate buffer.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37°C or higher for thermostable enzymes) for 24-48 hours with gentle agitation.[4]
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Purification: Once the reaction is complete, purify the modified nucleoside using reversed-phase HPLC (RP-HPLC).[10]
-
Characterization: Characterize the purified product using mass spectrometry and NMR to confirm its identity and purity.[11][12]
Protocol 2: Enzymatic Phosphorylation of a Modified Nucleoside
This protocol outlines the synthesis of a nucleoside 5'-monophosphate using a nucleoside kinase and a GTP regeneration system.
Materials:
-
Modified Nucleoside
-
Guanosine Triphosphate (GTP)
-
Magnesium Chloride (MgCl₂)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Deoxynucleoside Kinase (dNK) or Deoxycytidine Kinase (dCK)
-
Acetate Kinase (ACK) from E. coli
-
Acetyl Phosphate
-
HPLC system for analysis
Procedure:
-
Reaction Mixture: Prepare the reaction mixture containing the modified nucleoside (e.g., 50 mM), GTP (e.g., 1.2 eq.), MgCl₂ (e.g., 1.2 eq.), acetyl phosphate, dNK or dCK, and ACK in potassium phosphate buffer.[4]
-
Incubation: Incubate the reaction at 37°C for 24 hours.[4]
-
Analysis: Analyze the reaction mixture using HPLC-MS to determine the conversion yield.[4] The reaction yields for this method are often in the 40–90% range.[4]
-
Purification: The resulting nucleoside monophosphate can be purified using anion-exchange chromatography.[13]
Data Presentation
Table 1: Efficiency of Enzymatic Synthesis of Canonical Nucleoside Monophosphates
| Nucleoside | Enzyme | Reaction Yield (%) |
| 2'-Deoxycytidine | dCK | 85 |
| N⁴-acetyl-2'-deoxycytidine | dCK | 70 |
| 2-Thiouridine | dNK | 90 |
Data adapted from a study on enzymatic nucleoside 5'-monophosphate synthesis. The syntheses were performed using 50 mM concentrations of nucleosides.[4]
Table 2: Comparison of Enzymes for Nucleoside Phosphorylation
| Enzyme | Substrate Range | Optimal pH | Optimal Temperature (°C) |
| D. melanogaster dNK | Broad (Purine and Pyrimidine 2'-deoxynucleosides) | 8.0 - 8.5 | 50 - 60 |
| B. subtilis dCK | More specific (Cytosine, Uracil, Adenine 2'-deoxynucleosides) | 8.0 - 8.5 | 50 - 60 |
Although higher activities are achieved at elevated pH and temperature, reactions are often performed at pH 7.5 and 37°C to ensure the stability of nucleosides and their monophosphates.[4]
Visualizations
Experimental Workflow for Enzymatic Synthesis
Caption: General workflow for the enzymatic synthesis of modified nucleosides.
Multi-Enzyme Cascade for Nucleoside Triphosphate Synthesis
Caption: A multi-enzyme cascade for the synthesis of 5'-NTPs from a nucleobase and ribose.[6]
Purification and Analysis of Modified Nucleosides
The purification of synthesized modified nucleosides is crucial to ensure high purity for downstream applications. High-Performance Liquid Chromatography (HPLC) is the most common technique for both purification and analysis.[10][14]
-
Reversed-Phase HPLC (RP-HPLC): This is a widely used method for purifying oligonucleotides and nucleosides based on their hydrophobicity.[15]
-
Anion-Exchange HPLC (AEX-HPLC): This technique separates molecules based on their charge and is particularly useful for purifying charged molecules like nucleoside monophosphates.[13][15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating highly polar nucleosides that are poorly retained in RP-HPLC.[11]
Following purification, the identity and purity of the modified nucleosides are confirmed using techniques such as:
-
Mass Spectrometry (MS): Provides accurate mass information, confirming the molecular weight of the synthesized compound.[12][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the detailed chemical structure of the modified nucleoside.
The selection of the appropriate purification and analytical methods is critical and depends on the physicochemical properties of the target molecule.[10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotechnological and Biomedical Applications of Enzymes Involved in the Synthesis of Nucleosides and Nucleotides—2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method of Oligonucleotide Purification [biosyn.com]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. atdbio.com [atdbio.com]
- 16. The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Production of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose, a key intermediate in the synthesis of various nucleoside analogues used in antiviral and anticancer therapies. The protocols described herein are based on established principles of carbohydrate chemistry and adapted from related industrial processes for similar molecules.
Overview of the Synthetic Pathway
The large-scale production of this compound from 2-deoxy-D-ribose is a multi-step process that involves the strategic protection of hydroxyl groups. The overall workflow is designed to ensure high yield and purity of the final product, suitable for pharmaceutical applications. The key stages of the synthesis are:
-
Anomeric Protection: The initial step involves the protection of the anomeric hydroxyl group of 2-deoxy-D-ribose to prevent its participation in subsequent reactions. This is typically achieved by forming a methyl glycoside.
-
Selective Benzoylation: The hydroxyl groups at the 3 and 5 positions of the ribofuranose ring are selectively protected using benzoyl chloride. This step is critical for directing the subsequent acetylation to the desired position.
-
Acetylation: The final step is the acetylation of the anomeric hydroxyl group to yield the target molecule, this compound.
-
Purification: The final product is purified to a high degree using techniques such as recrystallization to meet the stringent requirements of the pharmaceutical industry.
A schematic of the overall synthetic workflow is presented below.
Caption: Overall synthetic workflow for the production of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each key step in the large-scale production process. These values are representative and may vary depending on the specific equipment and reaction conditions used.
| Step | Parameter | Value | Unit | Purity (HPLC) |
| 1. Anomeric Protection | Starting Material (2-Deoxy-D-ribose) | 100 | kg | >98% |
| Methanol | 500 | L | - | |
| Catalyst (e.g., HCl) | 1 | kg | - | |
| Yield of Intermediate 1 | ~90-95 | % | >95% | |
| 2. Selective Benzoylation | Intermediate 1 | 90 | kg | >95% |
| Solvent (e.g., Pyridine) | 450 | L | - | |
| Benzoyl Chloride | 2.2 | eq | - | |
| Yield of Intermediate 2 | ~85-90 | % | >97% | |
| 3. Acetolysis | Intermediate 2 | 80 | kg | >97% |
| Acetic Anhydride | 3 | eq | - | |
| Acetic Acid | 400 | L | - | |
| Catalyst (e.g., H₂SO₄) | 0.1 | eq | - | |
| Yield of Crude Product | ~80-85 | % | >95% | |
| 4. Purification | Crude Product | 65 | kg | >95% |
| Solvent (e.g., Ethanol/Water) | Varies | L | - | |
| Yield of Final Product | ~90-95 (of crude) | % | >99% |
Experimental Protocols
The following are detailed protocols for the key experimental stages in the synthesis.
Protocol 1: Anomeric Protection (Methyl Glycoside Formation)
Objective: To protect the anomeric hydroxyl group of 2-deoxy-D-ribose as a methyl glycoside.
Materials:
-
2-Deoxy-D-ribose
-
Methanol (anhydrous)
-
Hydrogen Chloride (gas or in a suitable solvent)
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane
Procedure:
-
Suspend 2-deoxy-D-ribose in anhydrous methanol in a suitable reactor.
-
Cool the suspension to 0-5 °C with constant stirring.
-
Bubble dry hydrogen chloride gas through the suspension or add a solution of HCl in methanol dropwise, maintaining the temperature below 10 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a syrup.
-
Extract the syrup with dichloromethane and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl-2-deoxy-D-ribofuranoside as a syrup.
Caption: Experimental workflow for the anomeric protection of 2-deoxy-D-ribose.
Protocol 2: Selective Benzoylation
Objective: To selectively benzoylate the 3 and 5 hydroxyl groups of Methyl-2-deoxy-D-ribofuranoside.
Materials:
-
Methyl-2-deoxy-D-ribofuranoside
-
Pyridine (anhydrous)
-
Benzoyl Chloride
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
Procedure:
-
Dissolve Methyl-2-deoxy-D-ribofuranoside in anhydrous pyridine in a reactor and cool the solution to -10 to 0 °C.
-
Slowly add benzoyl chloride (2.2 equivalents) to the solution while maintaining the temperature below 5 °C.
-
Allow the reaction to stir at this temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranoside.
-
The crude product may be purified by column chromatography if necessary, but is often of sufficient purity for the next step.
Protocol 3: Acetolysis
Objective: To replace the anomeric methyl group with an acetyl group.
Materials:
-
Methyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranoside
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Sulfuric Acid (concentrated)
-
Sodium Acetate
-
Ethanol
Procedure:
-
Dissolve Methyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranoside in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the solution to 0-5 °C.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, pour the mixture into ice-water containing sodium acetate to neutralize the acid and precipitate the product.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
The crude product is this compound.
Protocol 4: Purification (Recrystallization)
Objective: To purify the crude product to >99% purity.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent system like ethanol/water)
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the high-purity this compound.
Signaling Pathway/Logical Relationship Diagram
The logical relationship between the starting material, intermediates, and the final product, highlighting the key transformations, is depicted below.
Caption: Key chemical transformations in the synthesis of the target molecule.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a three-step sequence starting from 2-deoxy-D-ribose:
-
Protection of the Anomeric Carbon: The anomeric hydroxyl group is typically protected, often as a methyl glycoside, to prevent its participation in the subsequent benzoylation step.
-
Benzoylation of Hydroxyl Groups: The free hydroxyl groups at the 3 and 5 positions are then benzoylated using benzoyl chloride or benzoic anhydride.
-
Acetylation of the Anomeric Position: Finally, the protecting group at the anomeric position is replaced with an acetyl group to yield the target compound.
Q2: What are the most critical factors affecting the overall yield of the synthesis?
The most critical factors impacting the overall yield include:
-
Anhydrous Reaction Conditions: Moisture can react with reagents like benzoyl chloride and acetic anhydride, leading to their consumption and the formation of byproducts.
-
Temperature Control: Many steps in the synthesis are temperature-sensitive. For instance, low temperatures during glycosylation can help control anomeric selectivity, while benzoylation and acetylation may require specific temperature ranges for optimal conversion.
-
Purity of Starting Materials and Reagents: The use of high-purity 2-deoxy-D-ribose and fresh reagents is crucial to minimize side reactions.
-
Efficient Purification: Inefficient purification at each step can lead to the carryover of impurities that may interfere with subsequent reactions, ultimately lowering the final yield and purity.
Q3: How can I effectively monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Stains such as potassium permanganate or ceric ammonium molybdate are often used for visualizing sugar derivatives. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What are the common challenges encountered during the purification of the final product and intermediates?
Purification of acetylated and benzoylated sugar derivatives can be challenging due to the presence of structurally similar byproducts, such as incompletely benzoylated intermediates or anomers. The non-polar nature of these protected sugars makes them suitable for silica gel column chromatography. Careful selection of the eluent system, often a mixture of hexanes and ethyl acetate, is critical for achieving good separation.
Troubleshooting Guide
Problem 1: Low Yield in Benzoylation Step (Step 2)
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Ensure a slight excess of benzoyl chloride or benzoic anhydride is used. - Optimize the reaction time by monitoring with TLC until the starting material is consumed. - Ensure the reaction temperature is maintained at the optimal level (e.g., 0°C to room temperature). |
| Presence of Moisture | - Use anhydrous solvents (e.g., dry pyridine or dichloromethane). - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | - Control the temperature to minimize the formation of over-benzoylated or other byproducts. - The choice of base (e.g., pyridine, triethylamine) can influence the reaction; consider screening different bases. |
Problem 2: Low Yield in Acetylation Step (Step 3)
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Use a sufficient excess of acetic anhydride. - A catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid can promote the reaction. - Optimize reaction time and temperature based on TLC monitoring. |
| Degradation of Product | - Avoid excessively high temperatures or prolonged reaction times, which can lead to the degradation of the protected sugar. - Neutralize the reaction mixture promptly upon completion. |
| Anomeric Mixture Formation | - The choice of catalyst and reaction conditions can influence the stereoselectivity. Lewis acids at low temperatures often favor the formation of a specific anomer. |
Problem 3: Difficulty in Purification
| Issue | Recommended Approach |
| Co-elution of Product and Impurities | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase if silica gel does not provide adequate separation. - Recrystallization from a suitable solvent system can be an effective final purification step. |
| Residual Pyridine | - After the reaction, co-evaporate the reaction mixture with a high-boiling solvent like toluene to azeotropically remove residual pyridine. - Wash the organic extract with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a wash with a saturated sodium bicarbonate solution. |
Experimental Protocols
Step 1: Synthesis of Methyl 2-deoxy-D-ribofuranoside
-
Reaction Setup: Suspend 2-deoxy-D-ribose in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., acetyl chloride or a sulfonic acid resin).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralization and Workup: Neutralize the reaction with a base (e.g., sodium bicarbonate or an ion-exchange resin). Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-deoxy-D-ribofuranoside.
Step 2: Synthesis of Methyl 2-deoxy-3,5-di-O-benzoyl-D-ribofuranoside
-
Reaction Setup: Dissolve the crude methyl 2-deoxy-D-ribofuranoside from Step 1 in anhydrous pyridine and cool the solution in an ice bath (0°C).
-
Reagent Addition: Slowly add benzoyl chloride dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
-
Workup: Quench the reaction by adding cold water or ice. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve the purified methyl 2-deoxy-3,5-di-O-benzoyl-D-ribofuranoside from Step 2 in a mixture of acetic anhydride and acetic acid.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a Lewis acid.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., 0°C to room temperature) and monitor by TLC.
-
Workup: Once the reaction is complete, carefully pour the mixture into ice-water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, followed by a brine wash. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the final product by silica gel column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical troubleshooting flow for addressing low reaction yields.
Technical Support Center: Purification of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
Question: My compound is not moving off the column baseline, even with a relatively polar solvent system. What should I do?
Answer:
-
Check Solvent Polarity: While a polar solvent is needed, excessive polarity can cause all compounds to elute together. If you are using a high concentration of ethyl acetate or methanol, try decreasing it.
-
Confirm Compound Identity: Ensure the material loaded onto the column is indeed the desired product and not unreacted starting material or a more polar byproduct. Run a co-spot TLC with your starting material and the crude reaction mixture.
-
Adsorbent Deactivation: The silica gel may be too active. You can deactivate it by adding a small percentage of water or triethylamine to your eluent system. For example, a mobile phase of hexane/ethyl acetate with 0.1% triethylamine can help reduce strong interactions with acidic silica.
-
Solubility Issues: Your compound may have precipitated at the top of the column if it has poor solubility in the initial eluent. Ensure your compound is fully dissolved in a minimal amount of the initial mobile phase before loading.
Question: My fractions are all showing a mixture of my product and a closely running impurity on the TLC plate. How can I improve the separation?
Answer:
-
Optimize the Eluent System: Fine-tune the polarity of your mobile phase. Small changes in the ratio of hexane to ethyl acetate can significantly impact resolution. A shallower gradient or even isocratic elution with the optimal solvent mixture might be necessary.
-
Try a Different Solvent System: If hexane/ethyl acetate is not providing baseline separation, consider other solvent systems. Toluene/ethyl acetate or dichloromethane/methanol systems can offer different selectivity.
-
Reduce the Column Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel.
-
Column Packing: Ensure your column is packed uniformly without any cracks or channels. Uneven packing leads to band broadening and decreased resolution.
Question: My product is eluting as a broad band, leading to low concentration in the fractions. What is causing this?
Answer:
-
Diffusion: A slow flow rate can lead to band broadening due to diffusion. Try increasing the flow rate by applying gentle pressure.
-
Column Dimensions: A long, thin column generally provides better separation than a short, wide one for a given amount of stationary phase.
-
Sample Application: The initial band of your sample should be as narrow as possible. Dissolve your crude product in the minimum amount of solvent before loading it onto the column.
-
Tailing: If the spot on your TLC plate is tailing, it will likely elute as a broad band from the column. This can be due to interactions with the silica gel. Adding a small amount of a polar modifier like acetic acid or triethylamine to your eluent can sometimes resolve this.
Question: I see a streak on my TLC plate from the column fractions. What does this indicate?
Answer:
-
Compound Degradation: Your compound may be unstable on silica gel. To test for this, dissolve a small amount of the purified compound in your eluent, spot it on a TLC plate, and let it sit for an hour before developing. If a new spot or a streak appears, your compound is likely degrading. In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.
-
Overloading: As mentioned before, overloading the column can lead to tailing and streaking.
-
Incomplete Dissolution: If the sample was not fully dissolved when loaded, it can lead to continuous elution and streaking.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary phase for the purification of this compound?
A1: Silica gel (60 Å, 230-400 mesh) is the most commonly used stationary phase for the purification of this compound.
Q2: What is a good starting mobile phase for the column chromatography?
A2: A good starting point is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the polarity.
Q3: How can I determine the best eluent system before running the column?
A3: Thin-layer chromatography (TLC) is an essential tool for this. Test various solvent systems to find one that gives your desired product an Rf value between 0.2 and 0.4 and provides good separation from impurities.
Q4: What are the common impurities I might encounter?
A4: Common impurities can include unreacted 2-deoxy-D-ribose derivatives, partially benzoylated species, and potentially the other anomer if the synthesis is not stereoselective. Benzoic acid or anhydride may also be present from the benzoylation step.
Q5: How can I visualize the spots on the TLC plate?
A5: Since this compound contains benzoyl groups, it is UV active and can be visualized under a UV lamp at 254 nm. Alternatively, you can use a p-anisaldehyde or potassium permanganate stain.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most applications. |
| Mobile Phase | Hexane / Ethyl Acetate | A gradient from 10% to 50% ethyl acetate is a good starting point. |
| Alternative Mobile Phase | Toluene / Ethyl Acetate | Can offer different selectivity. |
| Target Rf on TLC | 0.2 - 0.4 | In the optimized eluent system. |
| Column Loading Capacity | 1-2% of silica gel mass | To avoid overloading and ensure good separation. |
Experimental Protocol
This protocol provides a general methodology for the purification of this compound by flash column chromatography.
1. Preparation of the Column:
- Select an appropriately sized glass column.
- Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
- Pour the slurry into the column and allow it to pack under gravity, or with gentle pressure, ensuring a uniform and crack-free bed.
- Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
2. Sample Preparation and Loading:
- Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
- Carefully apply the sample solution to the top of the silica gel bed using a pipette.
- Allow the sample to adsorb onto the silica gel completely.
3. Elution:
- Begin eluting with the initial low-polarity mobile phase.
- Collect fractions of a suitable volume (e.g., 10-20 mL).
- Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:
- 9:1 Hexane:Ethyl Acetate (5 column volumes)
- 8:2 Hexane:Ethyl Acetate (5 column volumes)
- 7:3 Hexane:Ethyl Acetate (until the product has eluted)
4. Fraction Analysis:
- Monitor the elution of the compound by spotting fractions onto a TLC plate.
- Develop the TLC plate in the optimized eluent system and visualize under UV light.
- Combine the fractions that contain the pure product.
5. Product Recovery:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for column chromatography purification.
Technical Support Center: Stereoselective Synthesis of β-Deoxynucleosides
Welcome to the technical support center for the stereoselective synthesis of β-deoxynucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during synthesis.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question: My glycosylation reaction is resulting in a poor yield and a significant amount of the undesired α-anomer. What are the likely causes and how can I improve β-selectivity?
Answer: This is the most common challenge in 2-deoxynucleoside synthesis, primarily due to the absence of a participating functional group at the C-2 position of the sugar, which would otherwise direct the incoming nucleobase to the β-face.[1][2][3] The formation of the α-anomer is often favored due to the anomeric effect.[4]
Potential Causes & Solutions:
-
Reaction Mechanism: The reaction may be proceeding through an SN1-like pathway, which involves a planar oxocarbenium ion intermediate. The nucleophile can attack from either face, often leading to a mixture of anomers or favoring the thermodynamically more stable α-anomer.
-
Solution 1: Promote an SN2-like Pathway. An SN2-like displacement generally favors inversion of configuration. Using α-glycosyl halides or other donors with a good leaving group at the β-position can favor the formation of the β-deoxynucleoside.[3] The choice of nucleophile is also critical; stronger nucleophiles tend to favor an SN2 pathway over an SN1 pathway.[3]
-
Solution 2: Anomeric O-Alkylation. This method involves the treatment of a 2-deoxy sugar lactol with a strong base (e.g., NaH) to form a glycosyl-1-alkoxide. This is followed by reaction with an electrophile. This kinetically controlled process shows a powerful stereoelectronic effect that leads to high β-selectivity.[2]
-
-
Solvent Choice: The solvent can dramatically influence the stereochemical outcome.
-
Solution: A change in solvent can significantly increase selectivity. For instance, in anomeric O-alkylation reactions, switching the solvent from DMF to dioxane and increasing the reaction temperature to 23 °C has been shown to increase selectivity from a 3:1 (β:α) ratio to exclusively the β-anomer in high yield.[2]
-
-
Anomerization: The N-glycosidic bond of purine 2'-deoxynucleosides can be unstable in the presence of Lewis acids, leading to the anomerization of the desired β-product to the α-anomer.[5]
-
Solution: Use milder Lewis acids or reaction conditions. If anomerization is observed during workup or purification, ensure that acidic conditions are avoided.
-
Question: I am attempting an indirect synthesis using a C-2 directing group, but the final deprotection step is proving difficult or is affecting other parts of my molecule. What can I do?
Answer: The indirect strategy, where a temporary directing group is placed at the C-2 position, is a powerful method to ensure β-selectivity.[2][4] However, the removal of this group presents its own challenges.
Potential Causes & Solutions:
-
Harsh Deprotection Conditions: The conditions required to remove the C-2 substituent might be too harsh, leading to the degradation of the nucleoside or the removal of other protecting groups.
-
Solution 1: Choose a Labile Directing Group. Select a C-2 directing group that can be removed under mild conditions. For example, a 2-thioacetyl (SAc) group can be effectively removed via Raney-nickel-catalyzed desulfurization to yield the 2-deoxy product.[4]
-
Solution 2: Orthogonal Protecting Group Strategy. Design your synthesis with an orthogonal protecting group scheme. This strategy allows for the selective deprotection of one group in the presence of others by using dedicated reaction conditions for each group.[6] For example, using a base-labile group at C-2 while employing acid-labile or hydrogenation-sensitive groups elsewhere in the molecule.
-
Question: The separation of my α and β anomers by column chromatography is extremely challenging. Are there alternative purification strategies?
Answer: The separation of anomeric diastereomers is a frequent and significant hurdle, as they often have very similar polarities.[7]
Potential Causes & Solutions:
-
Similar Rf Values: The α and β anomers may co-elute during standard silica gel chromatography.
-
Solution 1: High-Performance Liquid Chromatography (HPLC). Reverse-phase or normal-phase HPLC often provides the resolution needed to separate closely related diastereomers.
-
Solution 2: Derivatization. Temporarily protecting a free hydroxyl group on the sugar (e.g., the 5'-OH) with a bulky group like dimethoxytrityl (DMT) can significantly alter the polarity and chromatographic behavior of the anomers, potentially making separation easier. The protecting group can then be removed after separation.[8]
-
Solution 3: Optimize Chromatography Conditions. Systematically screen different solvent systems (e.g., trying different combinations of hexanes/ethyl acetate, dichloromethane/methanol) and different solid phases (e.g., alumina) to find conditions that maximize separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in the stereoselective synthesis of β-2'-deoxynucleosides?
The primary challenge is the lack of a neighboring participating group at the C-2 position of the deoxyribose sugar.[1][2] In the synthesis of ribonucleosides, the C-2 hydroxyl group (often protected as an acyl group) can participate in the reaction, shielding the α-face of the intermediate oxocarbenium ion and directing the incoming nucleobase to attack from the β-face. This results in high β-selectivity. In 2'-deoxynucleosides, this group is absent, making it difficult to control the stereochemical outcome of the glycosylation.[3]
Q2: What are the main strategic approaches to favor the β-anomer?
There are two overarching strategies:
-
Direct Glycosylation: This involves the direct coupling of a 2-deoxy sugar donor with a nucleobase. Achieving β-selectivity here relies on carefully controlling reaction conditions to favor an SN2-like mechanism or using specific catalytic methods.[3] Anomeric O-alkylation is a highly effective direct method that uses kinetic control to favor the β-product.[2]
-
Indirect Glycosylation: This is a more common and often more reliable approach. It involves using a sugar donor with a temporary directing group at the C-2 position (e.g., thioacetate, halogen). This group directs the glycosylation to the β-position, and is subsequently removed in a later step to reveal the 2-deoxy functionality.[2][4]
Q3: How do protecting groups on the sugar moiety influence the stereoselectivity of glycosylation?
Protecting groups have a profound impact on the reactivity of the glycosyl donor and can influence the stereochemical outcome. This is often described by the "armed-disarmed" concept.[9]
-
Electron-donating groups (e.g., benzyl ethers) are considered "arming" groups. They increase the electron density at the anomeric center, making the donor more reactive and more likely to react via a dissociative (SN1-like) mechanism, which can lead to a loss of selectivity.
-
Electron-withdrawing groups (e.g., acyl esters like acetyl or benzoyl) are "disarming" groups. They decrease the reactivity of the donor, which can favor a more controlled, associative (SN2-like) reaction, potentially leading to better selectivity depending on the leaving group configuration.[9]
Q4: Is there a single, universally effective method for synthesizing β-deoxynucleosides?
No, there is no "one-size-fits-all" approach.[1] The optimal method is highly dependent on the specific 2-deoxy sugar and the nucleobase being coupled. A method that provides excellent β-selectivity for a 2-deoxyglucose derivative may result in poor selectivity for another class of sugar.[1] Therefore, a successful synthesis often requires careful selection of the glycosyl donor, acceptor, protecting groups, and reaction conditions based on the specific target molecule.
Quantitative Data Summary
The choice of reaction parameters can have a dramatic effect on the stereochemical outcome. The following table summarizes results from an anomeric O-alkylation approach, highlighting the critical role of the solvent.[2]
| Glycosyl Donor | Electrophile | Solvent | Temp (°C) | β:α Ratio | Yield (%) |
| Lactol 3 | Allylic Sulfone 4 | DMF | 0 | 3:1 | 90 |
| Lactol 3 | Allylic Sulfone 4 | Dioxane | 23 | >50:1 (β only) | 91 |
Data sourced from Nicolaou, K. C., et al. (2007). Angewandte Chemie International Edition.[2]
Experimental Protocols
Protocol 1: Highly β-Selective Glycosylation via Anomeric O-Alkylation
This protocol is adapted from a method demonstrated to achieve excellent β-selectivity through kinetic control.[2]
Objective: To synthesize a 2-deoxy-β-glycoside by reacting a lactol with a strong base followed by an electrophile.
Materials:
-
Protected 2-deoxy sugar lactol (e.g., Lactol 3 from the cited paper)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dioxane
-
Electrophile (e.g., an allylic sulfone or other reactive alkylating agent)
-
Anhydrous reaction vessel, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)
Methodology:
-
Wash the NaH (2.0 equivalents) with anhydrous hexanes three times to remove the mineral oil, and carefully dry the powder under a stream of argon.
-
Suspend the washed NaH in anhydrous dioxane in the reaction vessel under an inert atmosphere.
-
Dissolve the 2-deoxy sugar lactol (1.0 equivalent) in anhydrous dioxane and add it dropwise to the NaH suspension at room temperature (23 °C).
-
Stir the resulting mixture at 23 °C for 30 minutes to allow for the complete formation of the glycosyl-1-alkoxide.
-
Add a solution of the electrophile (1.2 equivalents) in anhydrous dioxane to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting lactol is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-deoxy-β-glycoside.
Protocol 2: Indirect β-Glycosylation using a 2-Thioacetyl (SAc) Donor
This protocol describes the use of a C-2 participating group to direct β-glycosylation, followed by reductive desulfurization.[4]
Objective: To synthesize a 2-deoxy-β-glycoside in a two-stage process: β-selective glycosylation followed by removal of the C-2 directing group.
Part A: Glycosylation
-
Prepare the 2-SAc glycosyl bromide donor by treating the corresponding 1-O-acetyl-2-S-acetyl sugar with an HBr solution in acetic acid.
-
In a separate flask under an inert atmosphere, dissolve the acceptor alcohol (1.2 equivalents), and a silver salt promoter (e.g., AgOTf, 1.1 equivalents) in an anhydrous solvent like dichloromethane at -20 °C.
-
Add the freshly prepared 2-SAc glycosyl bromide donor (1.0 equivalent) in dichloromethane dropwise to the acceptor solution.
-
Allow the reaction to slowly warm to room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove silver salts, and wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO3) and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate. Purify by column chromatography to obtain the 2-S-acetyl-β-glycoside.
Part B: Desulfurization
-
Dissolve the purified 2-S-acetyl-β-glycoside in ethanol.
-
Add a slurry of Raney Nickel (a significant excess by weight) in ethanol to the solution.
-
Stir the mixture vigorously at room temperature or with gentle heating until the desulfurization is complete (monitor by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel, washing the pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the final 2-deoxy-β-glycoside.
Visualized Workflows and Logic Diagrams
Caption: General synthetic strategies for β-deoxynucleosides.
Caption: Troubleshooting logic for low β-selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Stereoselective Synthesis of 2-Deoxy-β-Glycosides Using Anomeric O-Alkylation/Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effective anomerisation of 2'-deoxyadenosine derivatives during disaccharide nucleoside synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. Anomeric DNA: Functionalization of α‐d Anomers of 7‐Deaza‐2′‐deoxyadenosine and 2′‐Deoxyuridine with Clickable Side Chains and Click Adducts in Homochiral and Heterochiral Double Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
minimizing anomer formation in glycosylation reactions
Troubleshooting Guides & FAQs for Minimizing Anomer Formation
Welcome to the Technical Support Center for Glycosylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments to achieve desired anomeric selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the anomeric selectivity (α/β ratio) in a glycosylation reaction?
A1: The stereochemical outcome of a glycosylation reaction is a result of a complex interplay of several factors.[1] The most critical parameters include:
-
The nature of the protecting group at the C-2 position: This is often the most dominant factor. Participating groups (e.g., acyl groups) typically lead to 1,2-trans-glycosides, while non-participating groups (e.g., benzyl ethers) often yield 1,2-cis-glycosides or mixtures.[2]
-
Choice of Solvent: Solvents play a crucial role in stabilizing intermediates and influencing the reaction pathway. Ethereal solvents like diethyl ether (Et₂O) generally favor the formation of α-glycosides, whereas nitrile solvents such as acetonitrile (MeCN) promote the formation of β-glycosides.[1]
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.[3]
-
Glycosyl Donor and Acceptor Reactivity: The inherent reactivity of both the donor and acceptor molecules can impact the transition state and, consequently, the anomeric ratio.
-
Promoter/Activator System: The choice of Lewis acid or other activators can significantly influence the reaction mechanism and stereoselectivity.
Q2: How does a participating neighboring group at the C-2 position control the formation of 1,2-trans-glycosides?
A2: A participating group, such as an acetyl or benzoyl group, at the C-2 position of the glycosyl donor can form a cyclic acyloxonium ion intermediate upon activation of the anomeric leaving group. This intermediate sterically shields one face of the pyranose ring (the α-face in the case of a gluco- or galacto-configured donor). Consequently, the glycosyl acceptor can only attack from the opposite, unhindered face (the β-face), leading to the exclusive or predominant formation of the 1,2-trans-glycoside.[4][5]
Q3: My glycosylation reaction is giving a poor anomeric ratio. What are the first troubleshooting steps I should take?
A3: If you are observing a poor anomeric ratio, consider the following initial troubleshooting steps:
-
Verify the Purity of Starting Materials: Ensure your glycosyl donor, acceptor, and solvents are pure and anhydrous. Moisture can quench the activator and lead to side reactions.
-
Optimize the Reaction Temperature: Try running the reaction at a lower temperature (e.g., -78 °C). This can often improve selectivity.
-
Change the Solvent: The choice of solvent can have a dramatic effect on anomeric selectivity. If you are aiming for the β-anomer, consider switching to acetonitrile. For the α-anomer, diethyl ether or a mixture of toluene and dioxane may be beneficial.
-
Re-evaluate Your Protecting Group Strategy: If possible, consider if a different C-2 protecting group could better direct the desired stereochemical outcome.
Troubleshooting Guide: Specific Issues
Issue 1: Predominant formation of the undesired α-anomer when the β-anomer is expected with a participating C-2 protecting group.
-
Possible Cause: The reaction may be proceeding through an Sₙ2-like pathway with a covalent donor-activator adduct, which can compete with the desired pathway involving the acyloxonium ion. This is more likely at higher concentrations.
-
Solution: Try decreasing the concentration of the reaction mixture. Running the reaction under more dilute conditions can favor the formation of the desired 1,2-trans product.[3] Additionally, ensure your activator is appropriate for forming the desired intermediate.
Issue 2: Formation of a significant amount of orthoester byproduct.
-
Possible Cause: The formation of orthoesters is a common side reaction when using participating acyl groups at the C-2 position, especially with less reactive acceptors.[6] The acyloxonium ion intermediate can be attacked by the acceptor at the carbonyl carbon of the participating group.
-
Solution:
-
Use a more nucleophilic acceptor if possible.
-
Modify the C-2 participating group to one that is less prone to orthoester formation.
-
Optimize the reaction conditions, such as temperature and activator, to favor glycoside formation.
-
Issue 3: Low or no reactivity in the glycosylation reaction.
-
Possible Cause:
-
"Disarmed" Glycosyl Donor: Electron-withdrawing protecting groups (e.g., esters) on the glycosyl donor decrease its reactivity.[7]
-
Inefficient Activation: The chosen promoter may not be strong enough to activate the glycosyl donor effectively.
-
Low Nucleophilicity of the Acceptor: Sterically hindered or electronically deactivated hydroxyl groups on the acceptor can lead to slow reactions.[1]
-
-
Solution:
-
If using a "disarmed" donor, a more powerful activator system may be required.
-
Consider switching to an "armed" donor with electron-donating protecting groups (e.g., benzyl ethers), but be aware this will change the anomeric selectivity profile.
-
Increase the reaction temperature, although this may negatively impact selectivity.
-
Data Presentation: Influence of Reaction Parameters on Anomeric Selectivity
The following tables summarize quantitative data from various studies, illustrating the impact of different experimental conditions on the anomeric ratio of glycosylation products.
Table 1: Effect of Solvent on the α/β Selectivity of a Xylofuranoside Glycosylation [8]
| Entry | Solvent | α:β Ratio | Yield (%) |
| 1 | Dichloromethane (CH₂Cl₂) | 1:3.3 | 75 |
| 2 | Acetonitrile (MeCN) | 1:2.3 | 68 |
| 3 | Tetrahydrofuran (THF) | 1.1:1 | 74 |
| 4 | Diethyl Ether (Et₂O) | 1.9:1 | 79 |
| 5 | Toluene/Dioxane (1:3) | 2.1:1 | 67 |
Reaction Conditions: Glycosyl donor (1.3 equiv), glycosyl acceptor (1.0 equiv), N-iodosuccinimide (NIS), and silver triflate (AgOTf) as promoters.
Table 2: Optimization of Glycosylation Conditions for Disaccharide Synthesis [9]
| Entry | Glycosyl Donor | Activator | α:β Ratio | Yield (%) |
| 1 | Trichloroacetimidate (1a) | TMSOTf | - | 51 |
| 2 | Thio-donor (1c) | TMSOTf | - | 45 |
| 3 | Thio-donor (1d) | TMSOTf | - | 42 |
| 4 | Trichloroacetimidate (1a) | TfOH | - | 55 |
| 5 | Thio-donor (1c) | TfOH | - | 58 |
Note: Specific anomeric ratios were not provided in the source for all entries, but the yield of the target product is indicative of reaction success under the varied conditions.
Experimental Protocols
General Procedure for Stereoselective Glycosylation using a Participating Neighboring Group (1,2-trans Glycoside Formation)
-
Preparation: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor (typically 1.2 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Inert Atmosphere: Place the flask under a positive pressure of a dry inert gas, such as argon or nitrogen.
-
Solvent Addition: Add the desired anhydrous solvent (e.g., dichloromethane, ~0.1 M) via syringe.
-
Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).
-
Activation: Prepare a stock solution of the activator (e.g., trimethylsilyl triflate (TMSOTf), 0.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the mixture to slowly warm to the desired reaction temperature (e.g., 0 °C or room temperature) and stir for the appropriate time (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a suitable reagent (e.g., a few drops of triethylamine or pyridine). Dilute the mixture with a suitable solvent (e.g., dichloromethane) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure glycoside product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
troubleshooting low yield in silyl-Hilbert-Johnson reactions
Welcome to the technical support center for the silyl-Hilbert-Johnson (SHJ) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of nucleosides.
Frequently Asked Questions (FAQs)
Q1: What is the silyl-Hilbert-Johnson reaction and why is it used?
The silyl-Hilbert-Johnson (SHJ) reaction, often referred to as the Vorbrüggen reaction, is a widely used method for the synthesis of nucleosides.[1][2] It involves the coupling of a silylated heterocyclic base with a protected sugar (like a glycosyl acetate or halide) in the presence of a Lewis acid catalyst.[2][3][4] This method is favored for its relatively mild reaction conditions and its ability to avoid issues with the insolubility of heterocyclic bases.[1]
Q2: What are the most common challenges that lead to low yield in the SHJ reaction?
Common challenges resulting in low yields include:
-
Incomplete Silylation: The nucleobase must be properly silylated to enhance its nucleophilicity and solubility.[5][6]
-
Inactive Lewis Acid: The Lewis acid catalyst can degrade if not stored properly, leading to poor activation of the sugar donor.[6]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly impact the reaction outcome.[6]
-
Side Reactions: The formation of undesired constitutional isomers or bis(riboside) byproducts can reduce the yield of the desired nucleoside.[1]
-
Stereoselectivity Issues: Achieving the desired β-anomer can be challenging, especially in the synthesis of deoxyribonucleosides where neighboring group participation is absent.[4]
Q3: How does the choice of Lewis acid affect the reaction?
The Lewis acid is crucial for activating the glycosyl donor.[2] Stronger Lewis acids like tin(IV) chloride (SnCl₄) can sometimes lead to excessive complexation with the nucleophile, potentially resulting in undesired side products.[1] Milder Lewis acids such as trimethylsilyl triflate (TMSOTf) are often preferred to minimize these side reactions.[1] The choice of Lewis acid can also influence the stereoselectivity of the reaction.[6]
Q4: What is the role of protecting groups on the sugar?
Protecting groups on the sugar moiety, particularly at the C-2 position, play a significant role in directing the stereochemical outcome of the glycosylation.[2] "Participating" groups, such as acetyl or benzoyl, can form a cyclic acyloxonium ion intermediate that blocks one face of the sugar, leading to the preferential formation of the β-anomer.[2] "Non-participating" groups are necessary when the α-anomer is the desired product.[2]
Troubleshooting Guide
Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Lewis Acid Catalyst | Use a freshly opened or properly stored Lewis acid. Consider increasing the stoichiometry or using a stronger Lewis acid if necessary.[6] |
| Poor Quality of Silylated Nucleobase | Ensure the nucleobase is completely silylated before the glycosylation step. Use freshly distilled silylating agents like hexamethyldisilazane (HMDS).[6] Monitor the silylation reaction until the mixture becomes a clear solution.[6] |
| Suboptimal Reaction Temperature | Glycosylation reactions are often temperature-sensitive. Experiment with a range of temperatures to find the optimal condition for your specific substrates.[6] |
| Insufficient Reaction Time | Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is proceeding slowly, consider extending the reaction time. |
| Moisture in the Reaction | The reaction is sensitive to moisture, which can decompose the silylating agents and the Lewis acid.[7] Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
Formation of Multiple Products (Low Selectivity)
| Potential Cause | Recommended Solution |
| Formation of Undesired Anomer (e.g., α instead of β) | Ensure a "participating" protecting group (e.g., acetyl, benzoyl) is present at the 2'-position of the sugar to direct the formation of the β-anomer through neighboring group participation.[6] The choice of Lewis acid can also influence stereoselectivity; consider screening different Lewis acids.[6] |
| Formation of Regioisomers (e.g., N7 vs. N9 for purines) | For purine bases, glycosylation can occur at different nitrogen atoms.[2] To favor glycosylation at the desired N9 position, consider introducing a bulky protecting group at the O6 position of the guanine base to sterically hinder attack at the N7 position.[2] Reaction conditions such as temperature can also influence the kinetic versus thermodynamic product distribution.[5] |
| Formation of Bis(riboside) Byproduct | This can occur when the newly formed nucleoside reacts with another molecule of the activated sugar.[1] To minimize this, consider using a slight excess of the silylated base relative to the sugar donor. |
Experimental Protocols
Protocol 1: Silylation of Nucleobase (e.g., Uracil)
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add uracil.
-
Add anhydrous DCE to create a suspension.
-
Add a catalytic amount of ammonium sulfate.
-
Add HMDS (approximately 2.5 equivalents) to the suspension.[6]
-
Heat the reaction mixture to reflux (approximately 83°C) and stir.[6]
-
Continue heating until the solution becomes clear, which indicates the formation of the silylated uracil.[6]
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting silylated uracil can often be used in the next step without further purification.[6]
Protocol 2: Vorbrüggen Glycosylation
Materials:
-
Silylated nucleobase (from Protocol 1)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other protected sugar)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the silylated nucleobase (typically 1.2 equivalents) and the protected ribose (1.0 equivalent).[6]
-
Dissolve the solids in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add TMSOTf (typically 1.2 equivalents) dropwise to the cooled solution.[6]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or as determined by reaction monitoring.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction is typically quenched with a bicarbonate solution and extracted with an organic solvent.
-
The crude product is then purified by column chromatography.
Visual Guides
Caption: General workflow for the silyl-Hilbert-Johnson reaction.
Caption: Decision tree for troubleshooting low yield in SHJ reactions.
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside Chemistry Blog Series (I): Structures and Chemistry | Blog | Biosynth [biosynth.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzoylation of D-Ribose
Welcome to the technical support center for the benzoylation of D-ribose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common benzoylating agents for D-ribose, and which one should I choose?
A1: The most common benzoylating agents are benzoyl chloride (BzCl) and benzoic anhydride (Bz₂O).
-
Benzoyl chloride is more reactive and often used for complete benzoylation. It is typically used in the presence of a base like pyridine, which also acts as the solvent and neutralizes the HCl byproduct.
-
Benzoic anhydride is less reactive and can sometimes offer better regioselectivity, especially when targeting specific hydroxyl groups. It is often used with a catalyst such as 4-dimethylaminopyridine (DMAP).
The choice depends on the desired outcome. For per-benzoylation, benzoyl chloride is generally effective. For selective benzoylation, benzoic anhydride with a suitable catalyst might be preferred.
Q2: How can I control the regioselectivity of the benzoylation of D-ribose?
A2: Controlling regioselectivity is a significant challenge due to the multiple hydroxyl groups of D-ribose. Key strategies include:
-
Protecting Groups: The use of protecting groups is the most reliable method. For instance, protecting the 5-hydroxyl group with a trityl group allows for selective benzoylation of the remaining hydroxyls.[1]
-
Stoichiometry of Reagents: Carefully controlling the molar equivalents of the benzoylating agent can favor mono- or di-benzoylation over complete benzoylation.
-
Reaction Temperature: Lower temperatures (e.g., -20°C to 0°C) can enhance selectivity by favoring the reaction at the most reactive hydroxyl group.[2]
-
Catalysts and Activating Agents: Organotin reagents like dibutyltin oxide can activate specific hydroxyl groups, directing benzoylation to those positions.[2] The use of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also promote regioselective benzoylation of primary hydroxyl groups.[3]
Q3: What are common side products, and how can I minimize their formation?
A3: Common side products include:
-
Over- or under-benzoylated products: A mixture of mono-, di-, tri-, and tetra-benzoylated ribose derivatives can form. To minimize this, carefully control the stoichiometry of the benzoylating agent and the reaction time.
-
Anomeric mixtures (α and β): The anomeric hydroxyl group has different reactivity, and its benzoylation can lead to a mixture of α and β anomers. The reaction conditions, particularly the solvent and temperature, can influence the anomeric ratio.
-
Formation of pyranose vs. furanose ring structures: D-ribose exists in equilibrium between furanose and pyranose forms. The reaction conditions can influence which ring form reacts, leading to a mixture of products. Low-temperature glycosylation reactions (0-5°C) can help reduce the formation of the pyranose ring.[4]
Q4: How do I purify the final benzoylated D-ribose product?
A4: Purification is typically achieved through chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method. The choice of eluent (solvent system) is crucial and depends on the polarity of the desired product and impurities. A gradient of ethyl acetate in hexane or toluene is often effective.
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for achieving high purity.[5]
-
Thin-Layer Chromatography (TLC): TLC is essential for monitoring the reaction progress and for identifying the appropriate solvent system for column chromatography.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Benzoylated Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall yield | Incomplete reaction | - Monitor the reaction closely using TLC until the starting material is consumed. - Ensure the benzoylating agent is not degraded; use a fresh bottle if necessary. - Increase the reaction time or temperature, but be mindful of potential side reactions. |
| Moisture in the reaction | - Use anhydrous solvents and oven-dried glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Loss of product during work-up or purification | - Optimize the extraction procedure to ensure all product is recovered from the aqueous phase. - Select an appropriate solvent system for column chromatography to avoid co-elution with impurities. | |
| Side reactions | - Adjust reaction conditions (e.g., lower temperature) to minimize the formation of side products. - Consider using a different benzoylating agent or catalyst to improve selectivity. |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple spots on TLC, indicating a mixture of benzoylated products | Incorrect stoichiometry | - Carefully control the molar equivalents of the benzoylating agent. For selective benzoylation, use a limiting amount of the reagent. |
| Reaction temperature is too high | - Perform the reaction at a lower temperature (e.g., 0°C or -20°C) to increase the reactivity difference between the hydroxyl groups.[2] | |
| Inappropriate solvent or catalyst | - The solvent can influence the reactivity of the hydroxyl groups. Experiment with different solvents (e.g., pyridine, dichloromethane, acetonitrile). - Consider using a regioselective catalyst, such as dibutyltin oxide, to activate a specific hydroxyl group.[2] | |
| Equilibration of D-ribose anomers and ring forms | - Control the reaction conditions to favor the desired starting conformation of D-ribose. Low temperatures can sometimes "freeze" a particular conformation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzoylation of Carbohydrates
| Carbohydrate | Benzoylating Agent | Solvent/Base | Temperature | Time | Product | Yield | Reference |
| Methyl α-D-glucopyranoside | 1-benzoylimidazole | MeCN/DMF, DBU | 50°C | 8 h | 6-O-benzoyl derivative | 70% | [6] |
| D-glucose | Benzoic anhydride | Pyridine | Room Temp. | - | Per-O-benzoylated | High | [6] |
| Methyl L-ribofuranoside | Benzoyl chloride | Pyridine | 25°C | Overnight | Methyl 2,3,5-tri-O-benzoyl-β-L-ribofuranoside | 100% | [1] |
| D-ribose | Benzoyl chloride | Pyridine | 10°C | 15 h | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (multi-step) | 74.34% | [7] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3,5-tri-O-benzoyl-β-L-ribofuranoside[1]
-
Dissolution: Dissolve methyl L-ribofuranoside (33 mg, 0.2 mmol) in 2 mL of pyridine.
-
Benzoylation: Add benzoyl chloride (0.15 mL) to the solution.
-
Reaction: Let the solution stand at 25°C overnight.
-
Quenching: Quench the reaction with 20 mL of water.
-
Extraction: Extract the mixture three times with chloroform.
-
Washing: Wash the combined chloroform layers with water and brine.
-
Drying and Concentration: Dry the organic layer over MgSO₄ and remove the solvent in vacuo.
-
Co-evaporation: Co-evaporate with toluene to afford the product as a syrup (100 mg, 100% yield).
Protocol 2: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Multi-step)[7]
This is a multi-step synthesis starting from D-ribose. The benzoylation step is as follows:
-
Starting Material: The product from the initial methylation of D-ribose.
-
Dissolution: Dissolve the product in 50 mL of pyridine.
-
Benzoylation: Add benzoyl chloride (15 mL, 0.129 mol).
-
Reaction: Stir the solution at 10°C for 15 hours.
-
Work-up: The product is then carried forward to the acetylation step.
Visualization
Experimental Workflow for the Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
A simplified workflow for the multi-step synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
Troubleshooting Logic for Low Yield
A decision tree for troubleshooting low product yield in D-ribose benzoylation.
References
- 1. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 2. journals.co.za [journals.co.za]
- 3. mdpi.com [mdpi.com]
- 4. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]
- 5. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 6. Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Deoxy Sugar Derivatives
Welcome to the technical support center for the synthesis of 2-deoxy sugar derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of 2-deoxy sugar derivatives, offering potential causes and actionable solutions.
Problem 1: Poor Anomeric Selectivity (Formation of α/β Mixtures)
One of the most common challenges in the synthesis of 2-deoxy glycosides is controlling the stereochemistry at the anomeric center, often resulting in a mixture of α and β anomers. This is primarily due to the absence of a participating group at the C-2 position.[1]
Question: My reaction is producing a nearly 1:1 mixture of α and β anomers. How can I improve the selectivity?
Answer: Achieving high anomeric selectivity in 2-deoxyglycosylation requires careful optimization of several factors, including the choice of glycosyl donor, acceptor, promoter (Lewis acid), solvent, and temperature.
Possible Causes & Solutions:
-
Solvent Effects: The solvent plays a crucial role in stabilizing reaction intermediates. Non-participating solvents like dichloromethane (DCM) or diethyl ether often favor the formation of the α-anomer due to the anomeric effect. Conversely, solvents like acetonitrile can promote the formation of the β-anomer through the formation of a transient α-nitrilium ion intermediate.[2][3]
-
Lewis Acid Choice: The strength and nature of the Lewis acid can significantly influence the reaction pathway. Stronger Lewis acids at low temperatures may favor kinetic control, while milder conditions can lead to thermodynamic equilibrium of the anomers.[4][5]
-
Protecting Groups: "Remote participation" from protecting groups at C-4 and C-6 can influence the stereochemical outcome. Bulky protecting groups can sterically hinder one face of the sugar, directing the incoming nucleophile to the opposite face.[6][7] For instance, employing a participating (S)-(phenylthiomethyl)benzyl moiety at the O-6 position has been shown to exclusively yield α-linked 2-deoxyglycosides.[7]
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to -78 °C) often enhances stereoselectivity by favoring the kinetically controlled product.[4][8]
Troubleshooting Workflow for Poor Anomeric Selectivity
Caption: Troubleshooting logic for poor anomeric selectivity.
Problem 2: Formation of 2,3-Unsaturated Glycosides (Ferrier Rearrangement)
When using glycals as starting materials for 2-deoxy sugar synthesis, the Ferrier rearrangement is a common side reaction that leads to the formation of 2,3-unsaturated glycosides.[9][10]
Question: I am trying to synthesize a 2-deoxyglycoside from a glycal, but I am primarily isolating the 2,3-unsaturated product. How can I suppress this side reaction?
Answer: The Ferrier rearrangement is typically promoted by Lewis acids.[11] To minimize this side reaction, you need to choose reaction conditions that favor the desired pathway (e.g., haloglycosylation) over the rearrangement.
Possible Causes & Solutions:
-
Lewis Acid Promotion: Strong Lewis acids can readily catalyze the Ferrier rearrangement. If your goal is not the 2,3-unsaturated product, consider using alternative methods for glycal activation.
-
Alternative Activation: Instead of a strong Lewis acid, use electrophilic halogenating reagents (e.g., N-iodosuccinimide (NIS)) to activate the glycal. This promotes the formation of a 2-deoxy-2-halo intermediate, which can then be reductively dehalogenated to the desired 2-deoxy sugar.[12]
-
Protic Acid Contamination: Traces of protic acid in your Lewis acid can also promote the Ferrier rearrangement. Ensure your reagents and solvents are strictly anhydrous.[9]
Mechanism of Ferrier Rearrangement
Caption: Simplified mechanism of the Ferrier rearrangement.
Problem 3: Low Reaction Yield and/or Incomplete Conversion
Low yields in 2-deoxyglycosylation can be attributed to several factors, including reagent quality, reaction conditions, and substrate stability.
Question: My reaction is giving a very low yield of the desired product, and I see a lot of starting material remaining. What should I check?
Answer: Troubleshooting low yields requires a systematic evaluation of your experimental setup and conditions.
Possible Causes & Solutions:
-
Inactive Lewis Acid: Lewis acids can be deactivated by moisture. Use a fresh or newly opened bottle of the Lewis acid, or purify it before use. Ensure you are using a sufficient stoichiometric amount (typically 1.1-1.5 equivalents).[4]
-
Insufficiently Anhydrous Conditions: Moisture will consume the Lewis acid and can lead to hydrolysis of the glycosyl donor. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents.
-
Low Reaction Temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate. If the reaction is sluggish, consider allowing it to warm slowly to room temperature while monitoring by TLC.[4]
-
Unstable Intermediates: Some glycosyl donors, like 2-deoxyglycosyl halides, are notoriously unstable and should be generated in situ and used immediately.[13]
Problem 4: Unexpected Deprotection of Protecting Groups
The Lewis acidic conditions used for glycosylation can sometimes lead to the cleavage of acid-labile protecting groups, such as silyl ethers (e.g., TBS, TIPS) or acetals.[4]
Question: I am observing the removal of my TBDMS protecting group during the glycosylation reaction. How can I prevent this?
Answer: Protecting group stability is a critical consideration in planning your synthetic route.
Possible Causes & Solutions:
-
Protecting Group Choice: Silyl ethers have varying stability towards acidic conditions. The general trend for stability is: TMS < TES < TBDMS < TIPS < TBDPS.[14] If you are experiencing deprotection, consider switching to a more robust silyl group like TBDPS. Alternatively, use protecting groups that are stable to Lewis acids, such as benzyl ethers or esters.[15]
-
Milder Lewis Acid: Use the mildest Lewis acid that can still effectively promote the glycosylation. For example, if TMSOTf is too harsh, consider trying BF₃·OEt₂ or a metal triflate like Cu(OTf)₂.[10]
-
Temperature Control: Running the reaction at a lower temperature can sometimes minimize the rate of deprotection relative to the rate of glycosylation.[8]
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in synthesizing 2-deoxy-β-glycosides? A1: The primary challenge is the lack of a participating group at the C-2 position, which typically directs the stereochemical outcome towards the 1,2-trans product. For most common sugars, this would be the β-anomer. In 2-deoxy sugars, this control element is absent, and the thermodynamically favored α-anomer is often the major product due to the anomeric effect.[1][13] To achieve β-selectivity, indirect methods involving a temporary directing group at C-2 (which is later removed) or specific conditions that favor an Sₙ2-like reaction at the anomeric center are often required.[1]
Q2: Can I use glycals to directly synthesize 2-deoxyglycosides? A2: While glycals are common starting materials, their direct conversion to 2-deoxyglycosides in a single step can be challenging due to the competing Ferrier rearrangement, which yields 2,3-unsaturated glycosides.[9] A more common and reliable approach is a two-step sequence: 1) haloglycosylation (e.g., using NIS and an alcohol) to form a 2-deoxy-2-halo-glycoside, followed by 2) reductive dehalogenation (e.g., using tributyltin hydride) to give the 2-deoxyglycoside.[12]
Q3: How can I separate a mixture of α and β anomers of my 2-deoxy sugar derivative? A3: The separation of anomers can often be achieved by flash column chromatography on silica gel. The separability depends on the specific compound and the protecting groups present. A careful selection of the eluent system is crucial. In some cases, HPLC may be required for a clean separation.[16][17] It is advisable to analyze the crude product by ¹H NMR or HPLC to determine the anomeric ratio before attempting purification.[4]
Q4: What is the role of protecting groups in 2-deoxy sugar synthesis beyond simply masking hydroxyl groups? A4: Protecting groups have a profound influence on the reactivity and stereoselectivity of glycosylation reactions.[18] Electron-withdrawing groups (e.g., esters) tend to "disarm" the glycosyl donor, making it less reactive, while electron-donating groups (e.g., ethers) "arm" it. Furthermore, protecting groups at positions remote from the anomeric center (C-4, C-6) can exert stereoelectronic effects or steric hindrance that influence whether the α or β anomer is formed.[6]
Data Presentation
The following tables provide a summary of quantitative data on the influence of various reaction parameters on the yield and anomeric selectivity of 2-deoxyglycosylation reactions.
Table 1: Influence of Lewis Acid and Solvent on Anomeric Selectivity
| Glycosyl Donor | Acceptor | Lewis Acid | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Galactosyl Donor | Monosaccharide | TMSOTf | DCM | -20 | 85 | >20:1 | [5] |
| Galactosyl Donor | Monosaccharide | BF₃·Et₂O | DCM | 0 | 78 | 1:15 | [5] |
| Glucosyl Donor | Monosaccharide | TMSOTf | DCM | -20 | 82 | 1:>20 | [5] |
| Glucosyl Donor | Monosaccharide | BF₃·Et₂O | DCM | 0 | 88 | 1:>20 | [5] |
| 2-Deoxy-sugar Acetate | Aglycone | AgNO₃ | Toluene | 25 | 65 | α-only | [13] |
| 2-Deoxy-sugar Fluoride | Aglycone | BF₃·OEt₂ | DCM | 25 | 89 | 10:1 | [1] |
Table 2: Influence of Protecting Groups on Anomeric Selectivity
| Glycosyl Donor Protecting Groups | Acceptor | Conditions | Yield (%) | α:β Ratio | Reference |
| 3,4,6-Tri-O-benzyl (Glucal) | Phenol | FeCl₃, DCM, rt | 92 | >20:1 | [9] |
| 3,4-O-Disiloxane (Glucal) | Phenol | FeCl₃, DCM, rt | 85 | >20:1 | [9] |
| C-3 Benzoate | Menthol | Ag-silicate | 67 | 1.5:1 | [1] |
| C-6 (S)-(phenylthiomethyl)benzyl | Disaccharide | NIS, TfOH | 89 | α-only | [7] |
| C-6 Benzyl ether | Disaccharide | NIS, TfOH | 94 | 1.4:1 | [7] |
| C-6 Acetyl ester | Disaccharide | NIS, TfOH | 92 | 1:1.1 | [7] |
Experimental Protocols
Protocol 1: Synthesis of a 2-Deoxy-α-glycoside via Iodoglycosylation and Reductive Deiodination
This two-step protocol is a reliable method for the synthesis of 2-deoxy-α-glycosides from glycals, minimizing the Ferrier rearrangement.
Step A: Iodoglycosylation
-
Dissolve the glycal (1.0 eq) in a mixture of anhydrous dichloromethane (DCM) and the alcohol acceptor (2.0 eq).
-
Cool the solution to 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add N-Iodosuccinimide (NIS) (1.5 eq) portion-wise over 15 minutes, while protecting the reaction from light.
-
Stir the reaction at 0 °C and allow it to warm to room temperature over 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with DCM and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-deoxy-2-iodo-glycoside.[12]
Step B: Reductive Deiodination
-
Dissolve the 2-deoxy-2-iodo-glycoside (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
Add tributyltin hydride (Bu₃SnH) (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.1 eq).
-
Heat the reaction mixture to 80-90 °C for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired 2-deoxy-α-glycoside. Tin byproducts can be challenging to remove; washing with a potassium fluoride solution prior to chromatography can be beneficial.[12]
Experimental Workflow for Iodoglycosylation Route
References
- 1. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the stereo-directing effect of remote participating groups on selectivity in the 2-deoxyglycosylation of galactal - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 2-Deoxyglycosyl Donors
Welcome to the technical support center for 2-deoxyglycosyl donors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the stability and use of these challenging glycosyl donors in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during glycosylation reactions with 2-deoxyglycosyl donors in a question-and-answer format.
Question: My glycosylation reaction is giving a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in 2-deoxyglycosylation reactions are a frequent problem, often stemming from the inherent instability of the glycosyl donor. Here are several factors to consider and troubleshoot:
-
Donor Instability: Many 2-deoxyglycosyl donors, especially glycosyl halides (bromides and chlorides), are highly unstable and should be generated in situ or used immediately after preparation.[1][2] Glycosyl fluorides are a more stable alternative if your synthetic route allows.[1][3]
-
Reaction Conditions:
-
Temperature: Deoxyglycosyl diethyl phosphites, for example, have been noted to be unstable, and reactions may require low temperatures (e.g., -78 °C) to minimize decomposition.[4]
-
Promoter/Activator: The choice and stoichiometry of the promoter are critical. For instance, in Koenigs-Knorr conditions, using silver triflate can be superior to silver oxide in preventing side reactions and improving yields.[1][5] The addition of catalytic amounts of a Lewis acid like TfOH or TMSOTf can also significantly increase the reaction rate and yield.[5]
-
-
Protecting Groups: The electronic nature of the protecting groups on the sugar ring significantly impacts reactivity. "Armed" donors (with electron-donating groups like benzyl ethers) are more reactive but can also be more prone to decomposition. "Disarmed" donors (with electron-withdrawing groups like benzoates) are more stable but less reactive.[4] Finding the right balance is key. For 2,6-dideoxyglycosides, at least one electron-withdrawing substituent may be necessary for high efficiency.[6]
-
Glycal Formation: A common side reaction is the elimination to form a glycal, particularly with highly reactive ("armed") donors.[1] Adjusting the reaction conditions, such as the promoter or temperature, can help minimize this pathway.
Question: I am observing a mixture of α and β anomers in my product. How can I improve the stereoselectivity of my reaction?
Answer: Achieving high stereoselectivity is a primary challenge in 2-deoxyglycoside synthesis due to the absence of a participating group at the C-2 position.[3] Here are strategies to enhance stereocontrol:
-
Choice of Donor and Leaving Group:
-
For β-selectivity:
-
SN2-like Reactions: Highly reactive glycosyl iodides can react with strong nucleophiles in an SN2-like fashion to yield β-linked products with high selectivity.[1][3]
-
Indirect Methods: Employing a temporary directing group at the C-2 position is a reliable strategy. For instance, using a 2-thioacetyl (SAc) group on a glycosyl bromide donor can lead to exclusively β-glycosylation products after a subsequent desulfurization step.[5]
-
Anomeric O-Alkylation: This method can provide excellent β-selectivity under mild conditions but is limited to the synthesis of β-glycosides.[7]
-
-
For α-selectivity:
-
Halide Ion Catalysis: 2-deoxyglycosyl bromides can be activated under halide ion conditions to favor the formation of α-glycosides.[1][3]
-
Glycal-based Methods: The direct addition of alcohols to glycals, often promoted by electrophilic reagents like N-iodosuccinimide (NIS), generally favors the α-anomer.[7]
-
-
-
Protecting Groups: The nature and position of protecting groups can influence stereoselectivity. For example, an equatorial ester protecting group at the C-3 position has been shown to decrease β-selectivity.[6][8]
-
Solvent Effects: The reaction media can play a role in the stereochemical outcome. Non-participating solvents are generally preferred to avoid interference with the desired reaction pathway.
Question: My 2-deoxyglycosyl donor appears to be decomposing before or during the reaction. How can I confirm this and what can be done to mitigate it?
Answer: Donor decomposition is a significant issue. Here’s a systematic approach to address it:
-
Confirmation of Decomposition:
-
TLC Analysis: Monitor the reaction mixture by thin-layer chromatography. The appearance of new, often lower Rf spots (polar decomposition products) or the disappearance of the donor spot before the acceptor is consumed can indicate decomposition.
-
NMR Spectroscopy: If possible, obtain a quick 1H NMR spectrum of the donor immediately after its preparation or just before initiating the reaction. The presence of signals corresponding to elimination products (glycals) or other byproducts can confirm instability. Studies have shown that some armed 2-deoxyglycosyl bromides can decompose significantly over 24 hours even in a non-reactive solvent.[4]
-
-
Mitigation Strategies:
-
In Situ Generation: For highly unstable donors like glycosyl bromides and chlorides, generate them in the reaction flask immediately before adding the glycosyl acceptor.[1][4]
-
Use Stable Donor Analogs: If possible, switch to a more stable donor type. Glycosyl fluorides and thioglycosides are generally more stable and can be isolated and stored.[1][3]
-
Optimize Protecting Groups: Employing "disarming" protecting groups, such as benzoates, can increase the stability of the donor, although this will also decrease its reactivity.[4]
-
Control Temperature: Maintain low temperatures throughout the preparation and reaction sequence to minimize thermal decomposition pathways.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common stability and reactivity issues with 2-deoxyglycosyl donors.
Caption: Troubleshooting workflow for 2-deoxyglycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why are 2-deoxyglycosyl donors so unstable compared to other glycosyl donors?
A1: The instability arises from the lack of an electron-withdrawing substituent (like a hydroxyl or acyloxy group) at the C-2 position. This absence makes the donor more electron-rich, which in turn destabilizes the anomeric center and makes it more susceptible to hydrolysis and elimination to form a glycal.[8][9]
Q2: What is the difference between an "armed" and a "disarmed" glycosyl donor?
A2: The terms "armed" and "disarmed" refer to the electronic effects of the protecting groups on the glycosyl donor.
-
Armed donors have electron-donating protecting groups (e.g., benzyl ethers), which increase the reactivity of the donor by destabilizing the ground state and stabilizing the oxocarbenium ion intermediate. This often leads to faster reactions but can also increase instability and the likelihood of side reactions.[4]
-
Disarmed donors have electron-withdrawing protecting groups (e.g., esters like acetates or benzoates), which decrease the reactivity of the donor. These donors are generally more stable but require more forceful activation conditions.[4]
Q3: Can I use a single method to synthesize both α- and β-2-deoxyglycosides with high selectivity?
A3: Generally, no single method provides universal access to both anomers with high selectivity. The strategies for achieving α- or β-selectivity are often distinct and rely on different mechanistic pathways. For example, methods favoring α-glycosides often proceed through an SN1-like pathway with an oxocarbenium ion intermediate, where the anomeric effect directs the outcome.[5] In contrast, highly β-selective methods often rely on an SN2-like displacement or the use of a C-2 directing group that is later removed.[1][5]
Q4: Are there any catalytic methods to control the stereoselectivity of 2-deoxyglycosylation?
A4: Yes, research in recent years has focused on developing catalytic approaches to control stereoselectivity. These methods aim to overcome the limitations of substrate-controlled reactions. Examples include the use of borinate catalysts for regioselective glycosylation and Jacobsen's bis-thiourea catalyst for β-selective reactions.[4] More recently, palladium-catalyzed methods have been employed to activate specific thioglycoside donors for stereospecific SN2-like glycosylations.[9]
Performance of Different 2-Deoxyglycosyl Donors
The selection of a glycosyl donor is a critical decision that impacts reaction efficiency and stereoselectivity. The following table summarizes quantitative data for various donor classes. Note that direct comparisons can be challenging as reaction conditions and substrates vary across studies.
| Glycosyl Donor Class | Typical Activator(s) | General Stereoselectivity | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| Glycosyl Bromides/Chlorides | Silver Salts (AgOTf, Ag₂O), Lewis Acids | Tunable for α or β selectivity | 40-80 | High reactivity. | Often unstable, require in situ generation, can be difficult to handle.[1][8] |
| Glycosyl Iodides | AgNO₃ or direct SN2 | Highly β-selective with strong nucleophiles[1][3] | 60-90 | Excellent for β-glycoside synthesis. | Highly reactive and unstable.[1] |
| Glycosyl Fluorides | Lewis Acids (SnCl₂, Cp₂HfCl₂–AgClO₄) | Dependent on promoter and conditions | 50-90 | Shelf-stable, orthogonal reactivity.[1][3] | Can require harsh activation conditions. |
| Thioglycosides | NIS/TfOH, DMP, Ph₂SO/Tf₂O | α or β depending on promoter and protecting groups | 50-95 | Stable, tunable reactivity, suitable for block synthesis.[3][7] | Activation can require harsh or toxic reagents.[7] |
| 2-SAc Glycosyl Bromides (Indirect) | Ag₂O/TfOH | Exclusively β (after desulfurization)[5][7] | 65-85 (for glycosylation step) | Excellent for exclusive β-glycoside synthesis.[5][7] | Requires additional deprotection/desulfurization steps.[7] |
| Anomeric O-Alkylation (from Lactols) | NaH, KHMDS | Highly β-selective[7] | 70-95 | Excellent β-selectivity, mild conditions.[7] | Limited to β-glycoside synthesis, requires pre-formation of the lactol.[7] |
Experimental Protocols
Protocol 1: In Situ Generation and Glycosylation of a 2-Deoxyglycosyl Bromide (β-selective example)
This protocol is adapted from methodologies that emphasize the need for "armed" donors for high β-stereoselectivity.[6][8]
Materials:
-
3,4,6-Tri-O-benzyl-2-deoxy-α/β-D-glucopyranosyl acetate (1.0 equiv)
-
Glycosyl acceptor (e.g., Methanol, 1.5 equiv)
-
Trimethylsilyl bromide (TMSBr) (1.2 equiv)
-
Silver silicate (or other silver salt promoter) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the glycosyl acetate, glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the recommended temperature (e.g., -40 °C to -78 °C, optimization may be required).
-
Add TMSBr dropwise to the solution to generate the glycosyl bromide in situ. Stir for 30 minutes.
-
Add the silver salt promoter in one portion.
-
Allow the reaction to stir, monitoring the consumption of the starting material by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite®, washing thoroughly with DCM.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the 2-deoxy-β-glycoside.
Protocol 2: Indirect Synthesis of a 2-Deoxy-β-glycoside using a 2-SAc Glycosyl Bromide Donor
This protocol is based on the use of a temporary directing group at C-2 for exclusive β-selectivity.[5]
Materials:
-
1-O-acetyl-3,4,6-tri-O-acyl-2-S-acetyl-α-D-glucopyranose (1.0 equiv)
-
Hydrobromic acid in acetic acid (HBr-AcOH) (2.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Silver triflate (AgOTf) (2.0 equiv)
-
Tri-tert-butylpyrimidine (TTBP) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Raney Nickel or photoredox catalyst for desulfurization step
Procedure - Part A: Glycosylation
-
Dissolve the 1-OAc, 2-SAc sugar in anhydrous DCM and cool to 0 °C.
-
Slowly add the HBr-AcOH solution. Stir at 0 °C until TLC indicates full conversion to the glycosyl bromide.
-
Quench the reaction by carefully washing with ice-cold saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude bromide should be used immediately.
-
In a separate flame-dried flask under argon, dissolve the crude 2-SAc glycosyl bromide, the glycosyl acceptor, and the base in anhydrous DCM.
-
Cool the mixture to -20 °C and add AgOTf.
-
Stir the reaction, allowing it to warm to room temperature, and monitor by TLC.
-
Once complete, quench with saturated aqueous NaHCO₃ and filter through Celite®.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the 2-SAc-β-glycoside.
Procedure - Part B: Desulfurization
-
Dissolve the purified 2-SAc-β-glycoside in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a slurry of activated Raney Nickel and stir vigorously at room temperature until the desulfurization is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite®, washing extensively with the solvent.
-
Concentrate the filtrate and purify by flash column chromatography to obtain the final 2-deoxy-β-glycoside. (Note: Light-induced desulfurization methods can also be employed as an alternative to Raney Nickel.)[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Nucleoside Intermediate Synthesis
Welcome to the technical support center for nucleoside intermediate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered when scaling up synthesis from the lab bench to pilot and production scales.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your scale-up experiments.
Low Yield
Question: We are experiencing a significant drop in yield for our nucleoside intermediate synthesis upon scaling up from gram to kilogram scale. What are the potential causes and how can we troubleshoot this?
Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors. A systematic approach to identify the root cause is crucial.
Possible Causes & Solutions:
-
Inefficient Mixing and Heat Transfer: In larger reactors, localized "hot spots" or poor distribution of reactants can lead to side reactions and degradation of products.
-
Solution: Ensure your reactor is equipped with an appropriate agitation system for the scale and viscosity of your reaction mixture. Monitor the internal temperature at multiple points to ensure uniformity. A case study on the impact of mixing and heat transfer showed that optimizing these parameters can significantly improve yield and reduce impurity formation.
-
-
Suboptimal Reagent Stoichiometry: Molar ratios that work well at a small scale may not be optimal for larger batches due to differences in addition rates and mixing.
-
Solution: Re-evaluate the stoichiometry of your reagents at the larger scale. Perform small-scale experiments to model the large-scale addition profile and identify the optimal molar ratios.
-
-
Reagent and Solvent Quality: The quality of reagents and solvents can have a more pronounced effect on yield at a larger scale. The presence of even small amounts of impurities in starting materials can lead to the formation of significant quantities of by-products.[1]
-
Solution: Ensure all reagents and solvents are of high purity and are properly stored. Use fresh, anhydrous solvents, especially for moisture-sensitive reactions.
-
-
Incomplete Reactions: Reactions that appear to go to completion at a small scale may be incomplete at a larger scale due to the factors mentioned above.
-
Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC). Consider extending reaction times or adjusting the temperature to ensure the reaction goes to completion.
-
Impurity Profile Changes
Question: We are observing new or increased levels of impurities in our nucleoside intermediate when we scale up the synthesis. How can we identify and mitigate these impurities?
Answer: Changes in the impurity profile are a common and serious challenge during scale-up. The formation of new or higher levels of impurities can be due to subtle changes in reaction conditions.
Possible Causes & Solutions:
-
Side Reactions: Longer reaction times or localized high temperatures can promote the formation of side products that were negligible at a smaller scale.
-
Solution: Characterize the impurities by LC-MS and NMR to understand their structure and propose a formation mechanism. Once the mechanism is understood, you can adjust reaction conditions (e.g., lower temperature, shorter reaction time, different base or catalyst) to minimize their formation.
-
-
Starting Material Impurities: Impurities in your starting materials can be carried through the synthesis or react to form new impurities.[1]
-
Solution: Thoroughly analyze all starting materials for impurities. If necessary, purify the starting materials before use in the large-scale synthesis.
-
-
Air/Moisture Sensitivity: Reactions that are sensitive to air or moisture can be more challenging to control at a larger scale where inert atmosphere blanketing may be less efficient.
-
Solution: Ensure your large-scale reactor is properly equipped for reactions under an inert atmosphere. Use dry solvents and reagents, and consider using a nitrogen or argon sparge to remove dissolved oxygen.
-
Stereoselectivity Issues
Question: We are struggling to maintain the desired β-anomer selectivity in our glycosylation reaction at a larger scale. What factors influence stereoselectivity and how can we improve it?
Answer: Controlling stereoselectivity is a critical challenge in nucleoside synthesis, and it can be highly sensitive to reaction conditions.[2][3][4]
Possible Causes & Solutions:
-
Choice of Lewis Acid: The type and amount of Lewis acid used as a catalyst can significantly impact the stereochemical outcome of the glycosylation reaction.[2]
-
Solution: Screen different Lewis acids (e.g., SnCl₄, TMSOTf) and optimize the stoichiometry to favor the formation of the β-anomer.[2]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the glycosylation reaction and, therefore, the stereoselectivity.
-
Solution: Experiment with different solvents or solvent mixtures. In some cases, a less polar solvent may favor the desired anomer.
-
-
Protecting Groups: The nature of the protecting group on the sugar moiety, particularly at the 2'-position, can direct the stereochemical outcome through neighboring group participation.[2]
-
Solution: Employ a participating protecting group, such as an acetyl or benzoyl group, at the 2'-position of the sugar to promote the formation of the β-anomer.[2]
-
-
Temperature Control: Glycosylation reactions are often temperature-sensitive, and poor temperature control at a larger scale can lead to a loss of stereoselectivity.[2]
-
Solution: Maintain strict temperature control throughout the reaction. A lower temperature may improve selectivity in some cases.
-
Frequently Asked Questions (FAQs)
Q1: How do we adjust solvent and reagent ratios when scaling up?
A1: Direct multiplication of small-scale quantities is often not effective. For solvents, a common starting point for process scale-up is to aim for a concentration of around 0.1-0.5 M with respect to the limiting reagent, but this can vary significantly depending on the reaction. It's crucial to consider factors like solubility of reactants and products, viscosity of the reaction mixture, and the efficiency of heat transfer. For reagents, it's often necessary to re-optimize the molar ratios at the larger scale. For example, in a reaction where a reagent is added portion-wise, the rate of addition relative to the total reaction volume can affect local concentrations and lead to different outcomes. It is recommended to perform a Design of Experiments (DoE) at a smaller scale to understand the impact of varying reagent ratios and concentrations before moving to a large-scale campaign.
Q2: What are the key challenges in purifying nucleoside intermediates at an industrial scale?
A2: The primary challenges in large-scale purification are the low concentration of the main product, the complexity of the reaction matrix, and the presence of numerous by-products.[5] Common purification methods like column chromatography can be costly and time-consuming at scale. Crystallization is often the preferred method for purification at an industrial scale due to its cost-effectiveness and ability to provide high-purity material. However, developing a robust crystallization process can be challenging and may require extensive screening of solvents and conditions. High-Performance Liquid Chromatography (HPLC) is also used, but it is generally more expensive and has lower throughput than crystallization.[5]
Q3: What are the most common impurities encountered in large-scale nucleoside synthesis?
A3: Common impurities include diastereomers (e.g., the undesired α-anomer), incompletely deprotected intermediates, and side-products arising from reactions with residual solvents or reagents. For example, in solid-phase synthesis, (n-1) shortmers are common impurities resulting from incomplete coupling reactions.[6] In solution-phase synthesis, impurities can arise from over-alkylation, hydrolysis of protecting groups, or side reactions of the nucleobase. It is crucial to have robust analytical methods in place to detect and quantify these impurities.
Q4: How can we improve the sustainability of our nucleoside synthesis process at scale?
A4: Improving sustainability involves several aspects. One key metric is the Process Mass Intensity (PMI), which is the total mass of materials used (solvents, reagents, water) to produce a kilogram of the active pharmaceutical ingredient (API). To reduce PMI, you can:
-
Optimize reaction conditions to use less solvent.
-
Choose greener solvents where possible.
-
Develop processes with fewer steps.
-
Improve yields to reduce waste.
-
Implement methods for solvent recycling. Purification steps often contribute significantly to the overall PMI, so developing efficient crystallization processes to replace chromatography can have a major impact on sustainability.
Data Presentation
Table 1: Impact of Coupling Efficiency on Theoretical Yield in Oligonucleotide Synthesis
| Oligonucleotide Length (n-mer) | Average Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 20 | 99.0% | 82.6% |
| 20 | 98.0% | 67.6% |
| 50 | 99.0% | 61.0% |
| 50 | 98.0% | 36.4% |
| 100 | 99.0% | 36.6% |
| 100 | 98.0% | 13.3% |
Data is illustrative and calculated based on the formula: Yield = (Coupling Efficiency)^(n-1), where n is the number of bases.
Table 2: Comparison of a Biocatalytic Process at Lab vs. Pilot Scale
| Parameter | Lab Scale (Flask) | Pilot Scale (10 L Bioreactor) | Fold Increase |
| Product Titer | 16.4 mg/L | 103.2 mg/L | 6.3x |
| Purity | >95% (HPLC) | 98% (HPLC) | - |
| Process Time | 48 hours | 48 hours | - |
This data represents a case study of a multi-enzyme cascade for the synthesis of a steroid glycoside, demonstrating a significant increase in productivity with scale-up.[7]
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a Protected Uridine Analog
This protocol describes a three-step synthesis of a C3'/C5'-acetonide protected uridine analog at a 30 g scale.[8]
Step 1: Fluorination and Aldol Reaction
-
To a solution of the starting heteroaryl-substituted aldehyde (1.0 eq) in a suitable solvent, add L-proline (0.2 eq).
-
Cool the mixture to 0 °C and add N-fluorobenzenesulfonimide (NFSI) (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
In a separate flask, prepare a solution of the dioxanone (1.5 eq) and a suitable base in the same solvent.
-
Add the solution from step 4 to the reaction mixture from step 3 at room temperature and stir for 24 hours.
-
Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extracting with an organic solvent.
-
Purify the crude product by column chromatography to yield the aldol adduct.
Step 2: Reduction
-
Dissolve the aldol adduct (1.0 eq) in a suitable solvent and cool to 0 °C.
-
Add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to yield the diol.
Step 3: Intramolecular Annulative Fluoride Displacement
-
Dissolve the diol (1.0 eq) in a suitable solvent.
-
Add a base, such as sodium hydride (1.2 eq), portion-wise at 0 °C.
-
Warm the reaction to room temperature and stir for 12 hours.
-
Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extracting with an organic solvent.
-
Purify the crude product by column chromatography to yield the C3'/C5'-acetonide protected uridine analog.
Protocol 2: General Procedure for Deprotection of Benzoyl Protecting Groups
This protocol provides a general method for the removal of benzoyl protecting groups from a nucleoside.[2]
Materials:
-
Benzoyl-protected nucleoside
-
Concentrated ammonium hydroxide
-
Methanol
Procedure:
-
Dissolve the benzoyl-protected nucleoside in a solution of saturated methanolic ammonia.
-
Transfer the solution to a sealed pressure vessel.
-
Heat the vessel to 55°C and stir for 12-16 hours.
-
Monitor the deprotection by TLC or HPLC.
-
After completion, cool the vessel to room temperature and carefully open it in a well-ventilated fume hood.
-
Remove the solvent under reduced pressure to obtain the deprotected nucleoside.
Mandatory Visualization
Caption: A typical experimental workflow for solid-phase synthesis of a nucleoside intermediate.
Caption: A troubleshooting guide for addressing low yield in nucleoside intermediate synthesis scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleoside chemistry: a challenge best tackled together [comptes-rendus.academie-sciences.fr]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. microsynth.ch [microsynth.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to Purity Analysis of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for determining the purity of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in nucleoside synthesis. Accurate purity assessment is critical for ensuring the quality, safety, and efficacy of final drug products.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity determination of nucleoside analogues and their protected intermediates due to its high resolution, sensitivity, and reproducibility.[1][2] Reversed-phase HPLC is particularly well-suited for separating the target compound from potential impurities.
Experimental Protocol: Reversed-Phase HPLC
This protocol is a representative method for the analysis of this compound, based on established procedures for similar protected nucleosides.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). Phenyl-hexyl columns can also be considered for alternative selectivity.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
Time (minutes) % Mobile Phase B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (due to the benzoyl protecting groups).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Performance
| Parameter | Typical Performance |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.03% |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
| Purity Reported by Vendors | >99%[3] |
Comparison with Alternative Purity Analysis Methods
While HPLC is a robust method, other techniques offer complementary information and can be valuable for a comprehensive purity assessment. The primary alternatives are Quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS).
| Feature | HPLC | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Chromatographic separation based on polarity. | Signal intensity is directly proportional to the number of nuclei. | Mass-to-charge ratio of ionized molecules. |
| Primary Use | Separation and quantification of impurities. | Absolute purity determination without a specific reference standard of the impurity. | Identification of impurities and confirmation of molecular weight. |
| Strengths | High resolution, high sensitivity for UV-active compounds, well-established methodology. | Highly accurate and precise, non-destructive, provides structural information. | High sensitivity, high specificity for mass, can be coupled with liquid chromatography (LC-MS). |
| Limitations | Requires reference standards for impurity identification and quantification, potential for co-elution. | Lower sensitivity than HPLC, requires a certified internal standard, complex mixtures can lead to signal overlap. | Not inherently quantitative without stable isotope-labeled standards, ionization efficiency can vary between compounds. |
| Typical Purity Threshold | >99.5% achievable. | Can determine absolute purity with high accuracy. | Primarily used for impurity identification, not standalone purity quantification. |
Experimental Workflows
HPLC Purity Analysis Workflow
Caption: Experimental workflow for HPLC purity analysis.
Purity Method Selection Logic
Caption: Decision tree for selecting a purity analysis method.
Conclusion
For routine quality control and purity assessment of this compound, HPLC is the method of choice due to its high resolving power and sensitivity. However, for a comprehensive characterization, especially during process development and for reference standard certification, orthogonal methods like qNMR for absolute purity determination and LC-MS for impurity identification are highly recommended. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the need for quantitation of known or unknown impurities and the desired level of accuracy.
References
- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
NMR characterization of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose
A Comprehensive Guide to the NMR Characterization of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose
For researchers, scientists, and professionals in drug development, precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative framework for the Nuclear Magnetic Resonance (NMR) characterization of this compound, a key derivative of 2-deoxyribose. Due to the limited availability of public NMR data for this specific compound, this guide presents experimental protocols and comparative data from a closely related analogue, β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate, to infer and understand the expected spectral features of the title compound.
Comparative NMR Data Analysis
The primary difference between this compound and the comparative compound, β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate, lies at the C2 position of the ribofuranose ring. The absence of the 2-O-benzoyl group in the target molecule will lead to significant changes in the 1H and 13C NMR spectra, particularly for the protons and carbons at and adjacent to the C2 position. The protons at C2 in the deoxy compound are expected to appear at a much higher field (lower ppm) compared to the proton at C2 in the tribenzoylated compound, which is deshielded by the electron-withdrawing benzoyl group.
Table 1: ¹H NMR Data Comparison
| Proton | This compound (Expected Chemical Shift, ppm) | β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate (Observed Chemical Shift, ppm)[1] |
| H1 | ~6.2-6.4 | 6.439 |
| H2 | ~2.0-2.5 (two protons) | 5.917 |
| H3 | ~5.0-5.5 | 5.798 |
| H4 | ~4.5-4.8 | 4.79 |
| H5 | ~4.4-4.6 (two protons) | 4.523 |
| Acetyl-CH₃ | ~2.0-2.2 | 2.002 |
| Benzoyl-Ar | ~7.3-8.1 | 7.337-8.084 |
Table 2: ¹³C NMR Data Comparison (Predicted vs. Observed)
| Carbon | This compound (Predicted Chemical Shift, ppm) | β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate (Reference Data Range, ppm) |
| C1 | ~95-100 | ~98-102 |
| C2 | ~35-40 | ~70-75 |
| C3 | ~70-75 | ~70-75 |
| C4 | ~80-85 | ~80-85 |
| C5 | ~63-67 | ~63-67 |
| Acetyl-C=O | ~169-171 | ~169-171 |
| Acetyl-CH₃ | ~20-22 | ~20-22 |
| Benzoyl-C=O | ~165-167 | ~165-167 |
| Benzoyl-Ar | ~128-134 | ~128-134 |
Experimental Protocols
High-quality NMR data is contingent on meticulous sample preparation and appropriate experimental parameter selection.
Sample Preparation
A general protocol for preparing a carbohydrate sample for solution-state NMR is as follows:
Materials:
-
1-5 mg of the carbohydrate sample
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm high-quality NMR tubes
-
Internal standard (optional, e.g., TMS)
-
Vortex mixer
Protocol:
-
Dissolution: Accurately weigh the sample and dissolve it in approximately 0.5-0.6 mL of a suitable deuterated solvent in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for protected sugars due to their good solubility.
-
Ensure Complete Dissolution: Gently vortex the sample to ensure it is fully dissolved.
-
Transfer: Carefully transfer the dissolved sample into a clean, dry 5 mm NMR tube.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's temperature before starting data acquisition.
NMR Data Acquisition
The following are typical parameters for key NMR experiments for structural elucidation of carbohydrates. These should be optimized for the specific sample and spectrometer used.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 10-12 ppm, centered around 5-6 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm, centered around 100-110 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton couplings within the same spin system, which is crucial for assigning protons on the ribofuranose ring.
-
Spectral Width (F1 and F2): 10-12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
Logical Workflow for NMR Characterization
The following diagram illustrates a typical workflow for the complete NMR characterization of a novel or modified carbohydrate.
Caption: A logical workflow for the NMR characterization of a carbohydrate derivative.
This structured approach, combining 1D and 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural determination of this compound. Comparison with related, fully characterized compounds provides a valuable benchmark for validating these assignments.
References
comparing 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose with other glycosyl donors
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of 2'-deoxynucleosides is a cornerstone of therapeutic development. The choice of the glycosyl donor is a critical parameter that dictates the yield, stereochemical outcome, and overall efficiency of the glycosylation reaction. This guide provides an objective comparison of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose with other common glycosyl donors, supported by experimental data to inform synthetic strategies.
The synthesis of 2'-deoxynucleosides presents a significant challenge in carbohydrate chemistry due to the absence of a participating group at the C-2 position of the sugar moiety. This lack of a neighboring group complicates the control of stereochemistry at the anomeric center, often leading to mixtures of α- and β-anomers. Over the years, various glycosyl donors have been developed to address this challenge, each with its own set of advantages and limitations. This guide focuses on a comparative analysis of this compound against two other widely used classes of glycosyl donors: glycosyl halides and thioglycosides.
Performance Comparison of Glycosyl Donors
The selection of an appropriate glycosyl donor is contingent upon several factors, including the desired anomeric stereochemistry, the nature of the nucleobase, and the overall synthetic strategy. The following table summarizes quantitative data on the performance of different glycosyl donors in the synthesis of 2'-deoxynucleosides. It is important to note that direct comparisons can be challenging as reaction conditions and substrates often vary between studies.
| Glycosyl Donor Class | Typical Donor Example | Promoter/Activator | Typical Yield (%) | Typical Stereoselectivity (α:β) | Advantages | Disadvantages |
| O-Acyl Donors | This compound | Lewis Acids (e.g., SnCl₄, TMSOTf) | 60-85 | Varies with conditions, can be moderately selective | Stable, easy to handle solids. | Often requires strong Lewis acids; stereoselectivity can be difficult to control. |
| Glycosyl Halides | 2-Deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride | Silver salts (e.g., AgClO₄), Lewis Acids | 70-95 | Generally favors β-anomer with certain promoters | Highly reactive, can lead to high yields. | Often unstable and moisture-sensitive; requires stoichiometric promoters. |
| Thioglycosides | Phenyl 2-deoxy-3,5-di-O-benzoyl-1-thio-β-D-ribofuranoside | NIS/TfOH, DMP, Ph₂SO/Tf₂O | 65-90 | Can be tuned to favor α or β depending on conditions | Stable and can be "armed" or "disarmed"; suitable for block synthesis. | Activation can require harsh or toxic reagents. |
Experimental Protocols
Detailed methodologies for key glycosylation experiments are provided below to allow for a better understanding of the practical aspects of using each class of glycosyl donor.
Protocol 1: Glycosylation using this compound
This protocol describes a typical Lewis acid-promoted N-glycosylation of a silylated nucleobase.
Materials:
-
This compound (1.0 equiv)
-
Silylated nucleobase (e.g., Persilylated thymine, 1.2 equiv)
-
Tin(IV) chloride (SnCl₄) (1.2 equiv)
-
Anhydrous acetonitrile
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add this compound, the silylated nucleobase, and activated 4 Å molecular sieves in anhydrous acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C.
-
Add SnCl₄ dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through celite and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2'-deoxynucleoside.
Protocol 2: Glycosylation using a Glycosyl Halide Donor
This protocol outlines the use of a pre-formed glycosyl chloride for the synthesis of a 2'-deoxynucleoside.
Materials:
-
2-Deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride (1.0 equiv)
-
Nucleobase (e.g., Thymine, 1.2 equiv)
-
Silver perchlorate (AgClO₄) (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
In a flame-dried flask under an argon atmosphere, suspend the nucleobase and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the suspension at room temperature for 30 minutes.
-
In a separate flask, dissolve 2-Deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride in anhydrous DCM.
-
Add the glycosyl chloride solution to the nucleobase suspension.
-
Add AgClO₄ to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove silver salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Glycosylation using a Thioglycoside Donor
This protocol details the activation of a stable thioglycoside donor for glycosylation.
Materials:
-
Phenyl 2-deoxy-3,5-di-O-benzoyl-1-thio-β-D-ribofuranoside (1.2 equiv)
-
Glycosyl acceptor (e.g., a protected nucleoside with a free hydroxyl group, 1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (catalytic amount, 0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
Co-evaporate the thioglycoside donor and the glycosyl acceptor with anhydrous toluene and dry under high vacuum for several hours.
-
To a flame-dried flask under an argon atmosphere, add the dried substrates and activated 4 Å molecular sieves in anhydrous DCM.
-
Cool the mixture to -40 °C under an inert atmosphere.
-
Add NIS to the stirred solution.
-
Add a catalytic amount of TfOH dropwise.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature and dilute with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography on silica gel.
Factors Influencing Glycosylation Outcome
The choice of a glycosyl donor is a critical decision in the synthesis of 2'-deoxynucleosides. The lack of a participating group at the C-2 position means that the stereochemical outcome is governed by a delicate balance of several factors. The diagram below illustrates the key considerations that influence the selection of a glycosyl donor and the resulting stereoselectivity of the glycosylation reaction.
Caption: Factors influencing the choice and performance of a glycosyl donor.
Conclusion
The synthesis of 2'-deoxynucleosides is a field of continuous development, with the choice of glycosyl donor being a pivotal decision in any synthetic route. While this compound offers the advantage of stability and ease of handling, glycosyl halides and thioglycosides often provide higher reactivity and, in some cases, better stereocontrol, albeit with their own set of challenges regarding stability and activation. The experimental protocols and comparative data presented in this guide are intended to provide researchers with a foundational understanding to make informed decisions in the design and execution of their synthetic strategies for accessing these vital biomolecules. The optimal choice of glycosyl donor will ultimately depend on the specific synthetic target, the desired stereochemical outcome, and the available laboratory resources.
A Comparative Guide to 1-Chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose and its Benzoyl Analogue in Nucleoside Synthesis
For researchers and professionals in the field of drug development and nucleoside synthesis, the choice of protecting groups on the glycosyl donor is a critical parameter that can significantly influence reaction efficiency, yield, and stereoselectivity. This guide provides an objective comparison between two commonly used glycosyl donors: 1-chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose (Hoffer's chlorosugar) and its benzoyl analogue, 1-chloro-2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranose.
The primary difference between these two molecules lies in the nature of the aromatic protecting groups at the 3 and 5 positions of the ribofuranose ring. The toluoyl group possesses a methyl substituent on the phenyl ring, which is weakly electron-donating. In contrast, the benzoyl group is considered electronically neutral in this context. This subtle electronic difference can impact the reactivity of the glycosyl donor.
Performance Comparison in Glycosylation Reactions
The electronic properties of the protecting groups influence the reactivity of the glycosyl donor, a concept often referred to as the "armed-disarmed" principle. Electron-donating groups "arm" the donor, increasing its reactivity, while electron-withdrawing groups "disarm" it.[1][2] Consequently, the toluoyl-protected sugar is expected to be slightly more reactive—or "armed"—than its benzoyl counterpart. This enhanced reactivity can potentially lead to shorter reaction times or allow for the use of milder reaction conditions.
The following tables summarize quantitative data from various glycosylation reactions reported in the literature. It is important to note that these data points are not from a single, direct comparative study under identical conditions but are compiled from different experiments.
Table 1: Glycosylation with 1-Chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose
| Nucleobase | Lewis Acid | Solvent | Reaction Time | Yield (%) | Anomeric Ratio (β:α) |
| 2,6-dichloropurine (potassium salt) | - | Acetonitrile/THF | Not Specified | 70 | 6.2:1 (N9-β:N7-β) |
| 3-bromo-5-methyl-2-pyridone | SnCl₄ | CH₃CN/CH₂Cl₂ | 5 h | Not specified (1:1 anomer mixture) | 1:1 |
| 6-methyl-4-pyrimidone | SnCl₄ | CH₃CN | Not Specified | 36 (over two steps) | Not Specified |
Table 2: Glycosylation with 1-Chloro-2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranose Analogue
| Nucleobase | Lewis Acid | Solvent | Reaction Time | Yield (%) | Anomeric Ratio (β:α) |
| 6-chloro-7-deazapurine | TMSOTf, DBU | Acetonitrile | 28 h | 20 (product 9), 54 (product 10) | Not Specified |
| 6-chloro-7-iodo-7-deazapurine | TMSOTf, DBU | DCE | 24 h | 58 | Not Specified |
| 6-chloro-7-deazapurine | TMSOTf, BSA | Not Specified | 8-9 h | 73 | Not Specified |
| Nonfunctionalized 6-chloro-7-deazapurine | Not Specified | Not Specified | Not Specified | 45 | Not Specified |
Experimental Protocols
Detailed methodologies for glycosylation reactions are crucial for reproducibility and optimization. Below are representative protocols for both the toluoyl and benzoyl protected chlorosugars.
Protocol 1: Glycosylation with 1-Chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose
This protocol is adapted from the synthesis of a 3-bromo-5-methyl-2-pyridone nucleoside.
-
Preparation of the Nucleobase: Dissolve 3-bromo-5-methyl-2-pyridone in anhydrous acetonitrile (CH₃CN).
-
Silylation: Add N,O-bis(trimethylsilyl)acetamide (BSA) to the solution and stir at room temperature for 30 minutes to silylate the nucleobase.
-
Glycosylation:
-
To the silylated nucleobase solution, add a solution of 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-ribofuranosyl chloride in anhydrous CH₃CN.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of tin tetrachloride (SnCl₄) in dichloromethane (CH₂Cl₂) dropwise.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (EtOAc).
-
Wash the organic phase with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired nucleoside.
-
Protocol 2: Vorbrüggen Glycosylation with a Benzoyl-Protected Ribofuranose Analogue
This protocol is a general procedure for Vorbrüggen glycosylation and can be adapted for 1-chloro-2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranose.
-
Preparation of the Nucleobase: To a solution of the desired nucleobase (e.g., 6-chloro-7-iodo-7-deazapurine) in anhydrous acetonitrile, add N,O-Bis(trimethylsilyl)acetamide (BSA) at room temperature under a nitrogen atmosphere.
-
Silylation: Stir the mixture for 30 minutes to ensure complete silylation.
-
Glycosylation:
-
Add a solution of the benzoyl-protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in anhydrous acetonitrile to the reaction mixture.
-
Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Warm the reaction mixture to 80°C and stir for 8-12 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography.
-
Deprotection
Both toluoyl and benzoyl protecting groups are esters and are typically removed under basic conditions. The choice of deprotection reagent and conditions depends on the overall sensitivity of the synthesized nucleoside.
Table 3: Deprotection Methods
| Reagent | Solvent | Conditions | Notes |
| Sodium Methoxide (NaOMe) | Methanol (MeOH) | Catalytic to stoichiometric amounts, 0°C to room temperature | A common and effective method for deacylation. |
| Ammonia in Methanol | Methanol | Room temperature, 5-12 hours | A widely used method for total deprotection in nucleoside chemistry. |
| Aqueous Ammonia/Methylamine (AMA) | Water/Methanol | 65°C, 10 minutes | A faster deprotection method, often used in oligonucleotide synthesis. |
| Potassium Carbonate (K₂CO₃) | Methanol | Room temperature, ~4 hours | A milder alternative suitable for more sensitive substrates. |
While both groups are removed under similar conditions, the slightly different electronic nature of the toluoyl and benzoyl groups may lead to minor differences in deprotection kinetics, though this is not extensively documented in comparative studies.
Logical Workflow for Nucleoside Synthesis
The general workflow for the synthesis of a 2'-deoxynucleoside using either the toluoyl or benzoyl-protected chlorosugar follows a logical sequence of steps.
Caption: A generalized workflow for 2'-deoxynucleoside synthesis.
Conclusion
Both 1-chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose and its benzoyl analogue are effective glycosyl donors for the synthesis of 2'-deoxynucleosides. The choice between the two may depend on several factors:
-
Reactivity: The toluoyl-protected sugar is theoretically more reactive due to the electron-donating methyl group. This might be advantageous for less reactive nucleobases or when milder reaction conditions are desired.
-
Availability and Cost: The commercial availability and cost of each reagent can be a deciding factor in large-scale synthesis.
-
Downstream Compatibility: The specific nature of the protecting groups might influence the solubility and chromatographic behavior of the intermediates, which could be a practical consideration.
While a definitive recommendation is challenging without a direct comparative study, the toluoyl analogue (Hoffer's chlorosugar) is a widely used and versatile reagent. The benzoyl analogue provides a viable alternative, and the principles of glycosylation chemistry remain the same for both. The selection should be guided by the specific requirements of the synthetic target and empirical optimization of the reaction conditions.
References
A Researcher's Guide to Assessing Anomeric Purity of Synthetic Nucleosides
For researchers, scientists, and drug development professionals, the stereochemical purity of synthetic nucleosides is a critical parameter that can profoundly impact their biological activity, safety, and efficacy. The configuration at the anomeric center (C1' of the sugar moiety) gives rise to α and β anomers, which are diastereomers with distinct three-dimensional arrangements. Consequently, one anomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic. This guide provides a comprehensive comparison of the primary analytical techniques used to assess anomeric purity: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays.
Comparison of Analytical Methods
The choice of analytical method for determining anomeric purity depends on several factors, including the developmental stage of the nucleoside, the required level of accuracy and sensitivity, and the availability of instrumentation. The following tables provide a summary of quantitative data for each technique to facilitate an informed decision.
Table 1: Quantitative Comparison of NMR and HPLC for Anomeric Purity Assessment
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Exploits the different magnetic environments of anomeric protons (H1') and carbons (C1'), leading to distinct chemical shifts and coupling constants for α and β anomers. | Physically separates anomers based on their differential interactions with a stationary phase, most commonly a chiral stationary phase (CSP). |
| Typical Resolution | Anomeric proton signals are often separated by 0.1-0.5 ppm in ¹H NMR spectra.[1] Baseline resolution of anomeric signals is typically achievable. | Baseline separation with resolution factors (Rs) > 1.5 is often achievable for nucleoside diastereomers.[2] |
| Sensitivity (LOD/LOQ) | Generally less sensitive than HPLC. LOD for impurities can be around 0.1%, with specialized setups reaching ~0.01%.[3] | Highly sensitive, with LOD and LOQ values in the low µg/mL to ng/mL range, depending on the detector and compound. |
| Analysis Time | Relatively fast for qualitative assessment (5-15 minutes). Quantitative ¹H NMR (qNMR) requires longer relaxation delays, extending the time to 30-60 minutes per sample. | Typically 15-45 minutes per sample, depending on the column and mobile phase conditions. |
| Sample Requirements | Requires 1-10 mg of sample dissolved in a deuterated solvent. The sample is recoverable. | Requires microgram quantities of sample dissolved in the mobile phase. The sample is generally not recoverable. |
| Advantages | - Provides unambiguous structural information. - Non-destructive. - Universal detector, no chromophore required. - Highly accurate for quantification when using an internal standard. | - High sensitivity and resolution. - Well-established and widely available technique. - Can be automated for high-throughput analysis. |
| Disadvantages | - Lower sensitivity compared to HPLC. - Potential for signal overlap in complex molecules. - Higher instrument cost. | - Destructive to the sample. - Requires a chromophore for UV detection. - Method development for chiral separations can be time-consuming. |
Table 2: Comparison of Enzymatic Assays for Anomeric Purity
| Parameter | Enzymatic Assays |
| Principle | Utilizes the high stereospecificity of enzymes, such as nucleoside phosphorylases, which selectively catalyze a reaction with only one anomer.[4] |
| Typical Resolution | Absolute specificity for one anomer, providing a clear distinction between the two forms. |
| Sensitivity (LOD/LOQ) | Can be highly sensitive, depending on the detection method used for the product of the enzymatic reaction (e.g., spectrophotometry, HPLC). |
| Analysis Time | Varies depending on the enzyme kinetics and the analytical method used to measure the reaction product. Can range from minutes to hours. |
| Sample Requirements | Typically requires microgram quantities of the nucleoside substrate. |
| Advantages | - High specificity for the desired anomer. - Can be used to confirm the absolute configuration. - Can be adapted to high-throughput screening formats. |
| Disadvantages | - Requires a specific enzyme for the nucleoside of interest, which may not always be available. - Enzyme activity can be sensitive to reaction conditions (pH, temperature). - Method development can be complex, requiring optimization of enzymatic reaction and product detection. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. The following sections provide methodologies for the key experiments discussed.
Quantitative ¹H NMR Spectroscopy for Anomeric Purity
This protocol outlines the steps for determining the anomeric ratio of a synthetic nucleoside using ¹H NMR with an internal standard for quantification.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthetic nucleoside sample.
-
Accurately weigh a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The amount should be chosen to give a signal integral comparable to the anomeric proton signals of the nucleoside. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Crucial for Quantification: Set a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest (both the anomeric protons and the internal standard protons). This ensures complete relaxation and accurate integration. A typical d1 value is 30-60 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of the anomeric protons for both the α and β anomers.
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the molar ratio of the anomers using the following formula: Molar Ratio (β/α) = (Integral of β-anomer proton / Number of protons) / (Integral of α-anomer proton / Number of protons)
-
The anomeric purity (% of desired anomer) can be calculated as: % β-anomer = [Integral of β-anomer / (Integral of β-anomer + Integral of α-anomer)] x 100
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes a general approach for separating and quantifying nucleoside anomers using chiral HPLC.
1. Sample Preparation:
-
Prepare a stock solution of the synthetic nucleoside sample in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: Select a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for nucleoside separations.[2]
-
Mobile Phase: The choice of mobile phase depends on the CSP and the nucleoside. Common mobile phases include:
-
Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures.
-
Polar Organic Mode: Acetonitrile/Methanol mixtures.
-
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the nucleoside has maximum absorbance (e.g., 260 nm).
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible retention times.
3. Method Development and Analysis:
-
Inject a solution containing both anomers (if available) or the synthetic mixture to check for separation.
-
Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5) of the anomeric peaks. Isocratic elution is commonly used for chiral separations.
-
Once the method is optimized, inject the calibration standards to generate a calibration curve (peak area vs. concentration) for each anomer.
-
Inject the sample solution and determine the peak areas for the α and β anomers.
-
Calculate the concentration of each anomer in the sample using the calibration curves.
-
The anomeric purity can be expressed as the percentage of the desired anomer relative to the total amount of both anomers.
Enzymatic Assay using Nucleoside Phosphorylase
This protocol provides a conceptual framework for determining the anomeric configuration of a synthetic nucleoside using a stereospecific enzyme.
1. Enzyme and Substrate Preparation:
-
Obtain a purified nucleoside phosphorylase that is specific for the nucleobase and sugar of the synthetic nucleoside and, crucially, is stereospecific for either the α or β anomer.
-
Prepare a buffered solution of the synthetic nucleoside sample at a known concentration.
-
Prepare a solution of the co-substrate, inorganic phosphate (Pi), in the same buffer.
2. Enzymatic Reaction:
-
In a suitable reaction vessel (e.g., a microcuvette or a microplate well), combine the buffer, the synthetic nucleoside solution, and the phosphate solution.
-
Initiate the reaction by adding a specific amount of the nucleoside phosphorylase.
-
Incubate the reaction mixture at the optimal temperature and pH for the enzyme.
-
The enzyme will catalyze the phosphorolysis of the specific anomer it recognizes, releasing the free nucleobase and the corresponding sugar-1-phosphate.
3. Detection and Analysis:
-
Monitor the reaction progress by measuring the formation of the product (free nucleobase) or the consumption of the substrate (nucleoside anomer) over time.
-
The detection method will depend on the properties of the nucleobase. For example, many nucleobases have a different UV absorbance spectrum from their corresponding nucleosides, allowing for spectrophotometric monitoring.
-
Alternatively, samples can be taken at different time points, the reaction quenched, and the mixture analyzed by HPLC to quantify the amount of nucleobase formed or nucleoside consumed.
-
A significant reaction rate indicates the presence of the anomer that is a substrate for the enzyme. The absence of a reaction suggests the presence of the other anomer. By comparing the reaction with a known standard of one anomer (if available), the anomeric configuration of the synthetic nucleoside can be determined.
Visualizing Workflows and Relationships
To further clarify the experimental processes and the relationships between the analytical techniques, the following diagrams are provided.
References
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 2. Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [On the specificity of nucleoside phosphorylases. Enzymatic determination of the configuration of nucleosids] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2'-Deoxy-L-Nucleosides
The enantiomers of naturally occurring nucleosides, 2'-deoxy-L-nucleosides, have garnered significant attention from researchers and drug development professionals due to their potent antiviral and anticancer properties. Their unique stereochemistry often imparts increased metabolic stability and a distinct pharmacological profile compared to their D-counterparts. The validation of efficient and stereoselective synthetic routes is crucial for the advancement of their therapeutic applications. This guide provides an objective comparison of the prominent chemical and enzymatic methods for the synthesis of 2'-deoxy-L-nucleosides, supported by available data and detailed experimental protocols.
Chemical Synthesis Approaches
Traditional chemical synthesis offers a versatile platform for the preparation of a wide array of 2'-deoxy-L-nucleosides. The primary strategies involve either the stereoselective construction of the glycosidic bond between a modified L-sugar and a nucleobase or the deoxygenation of a pre-formed L-ribonucleoside.
One of the most established methods for forming the N-glycosidic bond is the Vorbrüggen glycosylation . This reaction typically involves the coupling of a silylated nucleobase with a protected 2-deoxy-L-ribofuranosyl halide or acetate in the presence of a Lewis acid catalyst. While widely applicable, a key challenge of this approach is controlling the stereoselectivity to favor the desired β-anomer.
Another significant chemical strategy is the deoxygenation of L-ribonucleosides at the 2'-position . This can be achieved through various intermediates. A common pathway involves the formation of a 2'-O-phenoxythiocarbonyl derivative followed by radical-mediated reduction using tributyltin hydride (Barton-McCombie deoxygenation). Alternative routes may proceed via 2'-halo or 2'-keto intermediates which are subsequently reduced.
Quantitative Data for Chemical Synthesis
| Target Nucleoside | Starting Material | Key Reagent/Reaction | Overall Yield (%) | α:β Ratio | Reference |
| L-Thymidine | L-Arabinose | Vorbrüggen glycosylation | ~30-40 | Variable | General Literature |
| 2'-Deoxy-L-adenosine | L-Ribose | Deoxygenation | ~25-35 | N/A | General Literature |
| 2'-Deoxy-L-cytidine | 2-Deoxy-L-ribose | Mitsunobu reaction | ~40-50 | Predominantly β | General Literature |
Experimental Protocol: Vorbrüggen Glycosylation for L-Thymidine
1. Preparation of the Glycosyl Donor: 2-Deoxy-L-ribose is first converted to its 3,5-di-O-protected furanosyl chloride. A common protecting group is p-toluoyl. This is typically a multi-step process involving anomeric protection, selective deoxygenation at C2 (if starting from L-ribose), protection of the 3 and 5 hydroxyls, and subsequent introduction of the anomeric leaving group (e.g., chloride).
2. Silylation of the Nucleobase: Thymine is silylated to enhance its nucleophilicity and solubility in organic solvents. This is achieved by refluxing thymine with an excess of a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) in an anhydrous solvent like acetonitrile until the solution becomes clear.
3. Glycosylation Reaction:
-
To the solution of silylated thymine under an inert atmosphere (e.g., argon or nitrogen), the protected 2-deoxy-L-ribofuranosyl chloride (1 equivalent) dissolved in an anhydrous solvent is added.
-
The mixture is cooled, and a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise.
-
The reaction is stirred at room temperature or gently heated and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction is quenched, and the crude product is purified by column chromatography on silica gel to separate the α and β anomers.
4. Deprotection: The protecting groups on the sugar moiety are removed, typically by treatment with a base such as sodium methoxide in methanol, to yield L-thymidine.
Chemical Synthesis Workflow for 2'-Deoxy-L-Nucleosides
Enzymatic and Chemoenzymatic Synthesis Approaches
Enzymatic methods have emerged as powerful alternatives to chemical synthesis, often providing superior stereoselectivity and milder reaction conditions. These approaches typically utilize enzymes such as nucleoside phosphorylases or deoxyribosyltransferases.
Transglycosylation using Nucleoside 2'-Deoxyribosyltransferases (NDTs) is a "base-swapping" method where the 2-deoxyribosyl moiety is transferred from a donor nucleoside to an acceptor nucleobase. This approach is highly stereoselective for the formation of the β-anomer.
Phosphorolysis-based synthesis using Nucleoside Phosphorylases (NPs) , such as thymidine phosphorylase (TP) and purine nucleoside phosphorylase (PNP), involves the reversible cleavage of a nucleoside in the presence of phosphate to form a deoxyribose-1-phosphate and a free base. In the synthetic direction, a pre-synthesized or in situ generated 2-deoxy-L-ribose-1-phosphate can be coupled with a target nucleobase.
Quantitative Data for Enzymatic Synthesis
| Target Nucleoside | Enzyme | Donor/Substrate | Conversion/Yield (%) | Time (h) | Reference |
| Various L-Nucleosides | NDT | 2'-Deoxyuridine | >90 (conversion) | 24 | General Literature |
| L-Thymidine | TP | Thymine, 2-deoxy-L-ribose-1-P | ~85 (yield) | 12 | General Literature |
| 2'-Deoxy-L-guanosine | PNP | Guanine, 2-deoxy-L-ribose-1-P | ~70 (yield) | 48 | General Literature |
Experimental Protocol: Enzymatic Transglycosylation
1. Enzyme Preparation: Recombinant NDT is expressed in a suitable host (e.g., E. coli) and purified, or used as a whole-cell catalyst.
2. Reaction Setup:
-
In a buffered aqueous solution (e.g., phosphate or Tris buffer at optimal pH for the enzyme), the acceptor nucleobase and the 2'-deoxyribosyl donor (e.g., 2'-deoxyuridine) are dissolved.
-
The enzyme solution or whole cells are added to initiate the reaction. The molar ratio of donor to acceptor may be varied to drive the equilibrium towards product formation.
-
The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 37-50 °C) with gentle agitation.
3. Reaction Monitoring and Work-up:
-
The progress of the reaction is monitored by high-performance liquid chromatography (HPLC).
-
Once the reaction has reached completion or equilibrium, the enzyme is removed by heat denaturation and centrifugation, or by filtration if immobilized.
-
The product is purified from the reaction mixture, often by crystallization or chromatographic methods.
Enzymatic Synthesis Workflow for 2'-Deoxy-L-Nucleosides
Comparison of Synthetic Routes
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Stereoselectivity | Often produces mixtures of α and β anomers, requiring chromatographic separation. | Highly stereoselective, typically yielding the desired β-anomer exclusively. |
| Reaction Conditions | Often requires anhydrous solvents, inert atmospheres, and potentially harsh reagents. | Conducted in aqueous buffers under mild temperature and pH conditions. |
| Protecting Groups | Multi-step protection and deprotection of functional groups are necessary. | Generally does not require protecting groups, leading to better atom economy. |
| Substrate Scope | Broad substrate scope, applicable to a wide range of modified nucleobases. | Can be limited by the substrate specificity of the enzyme. |
| Scalability | Can be challenging to scale up due to purification and reagent costs. | Potentially more scalable, especially with immobilized enzymes in continuous flow reactors. |
| Sustainability | Generates more chemical waste and uses hazardous reagents. | Greener and more sustainable, with biodegradable catalysts (enzymes). |
| Overall Yield | Often lower due to the multi-step nature of the process. | Can achieve high conversion rates and yields in fewer steps. |
Conclusion
Both chemical and enzymatic strategies offer viable pathways for the synthesis of 2'-deoxy-L-nucleosides. Chemical synthesis provides versatility for creating diverse analogues but is often hampered by a lack of stereocontrol and the need for extensive protecting group chemistry, which can lower overall yields and complicate scale-up. In contrast, enzymatic methods excel in stereoselectivity and operate under environmentally benign conditions, offering a more direct and efficient route to the desired products. The choice of synthetic route will ultimately depend on the specific target molecule, the required scale of production, and the desired level of stereochemical purity. As the field of biocatalysis continues to advance, the development of novel enzymes with broader substrate scopes and enhanced stability is expected to further solidify the role of enzymatic synthesis as the preferred method for the production of these therapeutically important molecules.
A Comparative Guide to Lewis Acids in Friedel-Crafts Glycosylation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a Lewis acid catalyst is paramount in achieving optimal yields and stereoselectivity in Friedel-Crafts glycosylation, a cornerstone of synthetic carbohydrate chemistry for the formation of carbon-glycosidic bonds. This guide provides an objective comparison of commonly employed Lewis acids, supported by experimental data, to aid researchers in navigating the complexities of C-glycoside synthesis. We will delve into the performance of key Lewis acids, detailing their impact on reaction outcomes and providing insights into the underlying mechanistic pathways.
Performance Comparison of Common Lewis acids
The efficacy of a Lewis acid in promoting Friedel-Crafts glycosylation is highly dependent on a multitude of factors, including the nature of the glycosyl donor and acceptor, the solvent system, and the reaction temperature. Below is a summary of quantitative data from various studies, highlighting the performance of trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and iron(III) chloride (FeCl₃) under different conditions.
| Lewis Acid | Glycosyl Donor | Glycosyl Acceptor | Solvent | Temperature (°C) | Time | Yield (%) | α/β Ratio | Reference |
| TMSOTf | 1,2-cyclopropaneacetylated galactose | Monosaccharide | CH₂Cl₂ | -78 to 0 | 30 min - 3 h | Good to Excellent | Good to Excellent α-selectivity | |
| TMSOTf | Glycosyl trichloroacetimidate | Phenol | Not specified | < -70 | Not specified | Lower yields | Mixture of α/β | |
| BF₃·OEt₂ | 1,2-cyclopropaneacetylated galactose | Monosaccharide | CH₂Cl₂ | -78 to 0 | 30 min - 3 h | Moderate to Good | Moderate to Good β-selectivity | |
| BF₃·OEt₂ | Glycosyl trichloroacetimidate | Phenol | Not specified | Not specified | Not specified | Excellent | 1,2-trans-O-glycosides | |
| SnCl₄ | Perpivaloylated lactose | Various alcohols | CH₂Cl₂ | 0 | Not specified | High | β-selective | |
| FeCl₃ | Protected ribose | Naphthalene, anthracene, pyrene | Not specified | Not specified | 10 min | Good | High stereocontrol (β) |
Note: The presented data is a compilation from different studies with varying substrates and reaction conditions. Direct comparison of yields and stereoselectivity should be made with caution. The choice of Lewis acid can significantly influence the stereochemical outcome, with TMSOTf often favoring α-glycosides and BF₃·OEt₂ favoring β-glycosides in certain systems.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are general guidelines and may require optimization for specific substrates and reaction scales.
General Procedure for TMSOTf Catalyzed C-Glycosylation
To a solution of the glycosyl donor (1.0 equiv) and the aromatic acceptor (1.1-1.3 equiv) in anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) at -78 °C under an inert atmosphere, add trimethylsilyl trifluoromethanesulfonate (0.1-0.2 equiv) dropwise. The reaction mixture is stirred at a temperature ranging from -78 °C to 0 °C for 30 minutes to 3 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous NaHCO₃ solution. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel.
General Procedure for BF₃·OEt₂ Catalyzed C-Glycosylation
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated 4Å molecular sieves. Dissolve the acceptor in anhydrous CH₂Cl₂ and cool to the desired temperature (e.g., 0 °C or -20 °C). In a separate flask, dissolve the glycosyl donor in anhydrous CH₂Cl₂. Add the donor solution to the acceptor mixture. Add BF₃·OEt₂ (typically 0.2 to 1.0 equivalents) dropwise to the reaction mixture. Monitor the reaction by
A Comparative Guide to Spectroscopic Data of Benzoylated Ribofuranose Intermediates
For researchers, scientists, and drug development professionals engaged in the synthesis of nucleoside analogues and other carbohydrate-based therapeutics, the careful selection and characterization of protecting groups for ribofuranose are of paramount importance. Benzoylated ribofuranose intermediates are frequently employed due to their stability and influence on stereochemical outcomes. This guide provides a comparative analysis of the spectroscopic data for two key benzoylated intermediates, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and 1,2,3,5-tetra-O-benzoyl-β-D-ribofuranose, alongside the peracetylated analogue, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, to facilitate their identification and characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for the benzoylated and acetylated ribofuranose intermediates.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | H-1 (δ, ppm) | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5a, H-5b (δ, ppm) | Acetyl CH₃ (δ, ppm) | Aromatic H (δ, ppm) |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose [1][2] | 6.44 | 5.92 | 5.80 | 4.79 | 4.52 | 2.00 | 7.34-8.08 |
| 1,2,3,5-Tetra-O-benzoyl-β-D-ribofuranose | Data not available | Data not available | Data not available | Data not available | Data not available | - | Data not available |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | ~6.15 | ~5.35 | ~5.25 | ~4.3 | ~4.1-4.2 | ~2.1 (multiple) | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C-1 (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | Acetyl/Benzoyl C=O (δ, ppm) | Acetyl CH₃ (δ, ppm) | Aromatic C (δ, ppm) |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1,2,3,5-Tetra-O-benzoyl-β-D-ribofuranose | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | - | Data not available |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | ~98.0 | ~70.5 | ~70.0 | ~79.0 | ~63.0 | ~169.0-170.5 | ~20.5-21.0 | - |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose [1] | C₂₈H₂₄O₉ | 504.49 | 504 (M+), 445, 322, 218, 105 (base peak) |
| 1,2,3,5-Tetra-O-benzoyl-β-D-ribofuranose [3] | C₃₃H₂₆O₉ | 566.56 | Data not available |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose [4][5][6] | C₁₃H₁₈O₉ | 318.28 | 318 (M+), 259, 217, 157, 115, 43 |
Experimental Protocols
Detailed methodologies for the synthesis of these ribofuranose intermediates are crucial for reproducibility and optimization.
Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
This synthesis is typically carried out in a three-step process starting from D-ribose.[7][8][9]
Step 1: Methyl Glycosidation
-
D-ribose is dissolved in methanol containing a catalytic amount of acid (e.g., HCl or H₂SO₄).
-
The reaction mixture is stirred at room temperature for several hours to form the methyl ribofuranoside.
-
The reaction is neutralized with a base (e.g., sodium carbonate) and the solvent is removed under reduced pressure.
Step 2: Benzoylation
-
The crude methyl ribofuranoside is dissolved in a suitable solvent such as pyridine or a mixture of ethyl acetate and pyridine.
-
Benzoyl chloride is added dropwise at a controlled temperature (typically 0-10 °C).
-
The reaction is stirred for several hours to allow for the complete benzoylation of the hydroxyl groups.
-
The reaction mixture is then worked up by washing with aqueous acid and brine, followed by drying and concentration to yield the benzoylated intermediate.
Step 3: Acetylation
-
The benzoylated methyl ribofuranoside is dissolved in a mixture of acetic anhydride and acetic acid.
-
A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.
-
The product, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is then isolated through crystallization.
Synthesis of 1,2,3,5-Tetra-O-benzoyl-β-D-ribofuranose
Synthesis of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
The per-acetylation of D-ribose is a common procedure in carbohydrate chemistry.[10]
-
D-ribose is suspended in a mixture of acetic anhydride and a catalyst, often a strong acid like sulfuric acid or a base like sodium acetate.
-
The reaction is typically stirred at or below room temperature.
-
Upon completion, the reaction mixture is poured into ice-water to quench the excess acetic anhydride.
-
The product is then extracted with an organic solvent, washed, dried, and purified by crystallization or chromatography to yield 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
Visualization of Synthetic and Analytical Workflows
The following diagrams illustrate the general workflow for the synthesis and characterization of these ribofuranose intermediates and the logical relationship for comparing their spectroscopic data.
Caption: Synthetic workflow for benzoylated and acetylated ribofuranose intermediates.
Caption: Logical relationship for comparing spectroscopic data of protected ribofuranose.
References
- 1. beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate(6974-32-9) MS spectrum [chemicalbook.com]
- 2. beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate(6974-32-9) 1H NMR spectrum [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. usbio.net [usbio.net]
- 5. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 8. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to Protecting Groups in Nucleoside Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of nucleosides, oligonucleotides, and their analogues, the selection of an appropriate protecting group strategy is a critical determinant of overall success. This guide provides a comprehensive cost-benefit analysis of commonly employed protecting groups for the 5'-hydroxyl, 2'-hydroxyl (in ribonucleosides), and exocyclic amino functionalities of nucleobases. We present a detailed comparison of their performance, supported by experimental data, to aid in the rational design of synthetic strategies.
The judicious use of protecting groups is fundamental to modern nucleoside chemistry, preventing unwanted side reactions and enabling the regioselective formation of phosphodiester bonds. The ideal protecting group should be introduced in high yield, stable to the conditions of subsequent reactions, and removable under mild conditions without affecting other functionalities. This guide will delve into the economic and scientific trade-offs associated with various protecting groups, empowering researchers to make informed decisions that balance cost, efficiency, and the specific demands of their synthetic targets.
Comparative Analysis of Protecting Groups
The selection of a protecting group is a multi-faceted decision involving considerations of cost, stability, ease of introduction and removal, and impact on reaction yields. The following tables provide a quantitative comparison of commonly used protecting groups in nucleoside synthesis.
Table 1: Cost-Benefit Analysis of 5'-Hydroxyl Protecting Groups
| Protecting Group | Reagent Cost (Relative) | Introduction Efficiency | Deprotection Conditions | Key Advantages | Key Disadvantages |
| DMT (Dimethoxytrityl) |
| >98% | Mildly acidic (e.g., 3% TCA or DCA in DCM)[1] | High efficiency of introduction; intensely colored cation allows for easy monitoring of coupling efficiency.[1] | Can be too labile for some applications; risk of depurination with prolonged acid exposure.[1] |
| MMT (Monomethoxytrityl) |
| >95% | Mildly acidic (e.g., 20% acetic acid)[2] | More acid-labile than DMT, allowing for more selective removal. | Less stable than DMT; potential for re-attachment of the MMT cation after cleavage.[2] |
Relative Cost: $ (low) to
(high)
Table 2: Cost-Benefit Analysis of 2'-Hydroxyl Protecting Groups (for RNA Synthesis)
| Protecting Group | Reagent Cost (Relative) | Coupling Efficiency (per step) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| TBDMS (tert-Butyldimethylsilyl) | $ | ~98-99% | Fluoride source (e.g., TBAF or TEA·3HF)[2][3][4] | Lower cost; well-established chemistry. | Steric hindrance can lower coupling efficiency; risk of 2'- to 3'-silyl migration. |
| TIPS (Triisopropylsilyl) |
| >99% | Fluoride source (e.g., TBAF)[5] | Greater steric bulk provides higher stability and selectivity for primary hydroxyls.[6] | Higher cost compared to TBDMS. |
| TOM (Triisopropylsilyloxymethyl) |
| >99% | Fluoride source (e.g., TBAF) | Reduced steric hindrance leading to higher coupling efficiencies and shorter coupling times; stable to basic and weakly acidic conditions, preventing migration. | Significantly higher cost. |
Relative Cost: $ (low) to
(high)
Table 3: Cost-Benefit Analysis of Nucleobase Exocyclic Amine Protecting Groups
| Protecting Group | Nucleobase | Reagent Cost (Relative) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Bz (Benzoyl) | A, C | $ | Ammonolysis (e.g., aq. NH₃, 55°C, 8-12 h) or AMA (65°C, 10-15 min)[7][8] | Robust and widely used. | Harsher deprotection conditions may not be suitable for sensitive modifications. |
| Ac (Acetyl) | C | $ | Ammonolysis or AMA[9] | Readily removed under standard deprotection conditions. | Can be too labile for certain applications. |
| iBu (Isobutyryl) | G | $ | Ammonolysis or AMA[9] | Standard protecting group for guanine. | Slower deprotection compared to other acyl groups. |
| Pac (Phenoxyacetyl) | A, G |
| Milder ammonolysis (e.g., 2h at RT)[10][11] | Can be removed under milder conditions, suitable for sensitive oligonucleotides. | Higher cost than standard acyl groups. |
Relative Cost: $ (low) to
(high)
A = Adenine, C = Cytosine, G = Guanine
Table 4: Comparison of Phosphate Protecting Groups
| Protecting Group | Reagent Cost (Relative) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| β-Cyanoethyl |
| Mild base (e.g., aqueous ammonia)[12] | Readily removed by β-elimination during standard deprotection. | Can lead to side reactions (cyanoethylation of nucleobases). |
| Methyl | $ | Thiolate reagents[13] | Small size; offers specific advantages in certain synthetic strategies. | Requires specific deprotection conditions that may not be compatible with all other protecting groups. |
| Trichloroethyl |
| Reductive cleavage (e.g., Zn/Cu)[13] | Stable to acidic and mild basic conditions. | Requires a separate reductive deprotection step. |
Relative Cost: $ (low) to
(high)
Experimental Protocols
Detailed methodologies for the introduction and removal of key protecting groups are provided below. These protocols are intended as a general guide and may require optimization based on the specific substrate and experimental setup.
Protocol 1: 5'-O-DMT Protection of a Nucleoside
Materials:
-
Nucleoside
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the nucleoside in anhydrous pyridine.
-
Add DMT-Cl (1.1 equivalents) portion-wise to the solution at room temperature with stirring.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography.
Protocol 2: Deprotection of the 5'-O-DMT Group
Materials:
-
5'-O-DMT protected nucleoside or oligonucleotide
-
3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)
-
DCM
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the 5'-O-DMT protected compound in DCM.
-
Add the 3% TCA in DCM solution and stir at room temperature. The solution will turn bright orange due to the formation of the DMT cation.[1]
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
Protocol 3: 2'-O-TBDMS Protection of a Ribonucleoside
Materials:
-
Ribonucleoside
-
Anhydrous Pyridine
-
Silver nitrate (AgNO₃)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
DCM
-
Methanol
Procedure:
-
Co-evaporate the ribonucleoside with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous pyridine and add silver nitrate (1.5 equivalents).
-
Add TBDMS-Cl (1.2 equivalents) and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with methanol.
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer, concentrate, and purify by silica gel chromatography to isolate the 2'-O-TBDMS protected product.
Protocol 4: Deprotection of the 2'-O-TBDMS Group
Materials:
-
2'-O-TBDMS protected oligonucleotide
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Anhydrous DMSO
Procedure:
-
Dissolve the dried oligonucleotide in anhydrous DMSO.[2]
-
Add TEA·3HF and heat the mixture at 65°C for 1.5-2.5 hours.[2][3]
-
Cool the reaction to room temperature and precipitate the deprotected oligonucleotide using a suitable method (e.g., addition of n-butanol).
-
Isolate the deprotected oligonucleotide by centrifugation.
Protocol 5: N-Benzoylation of Deoxyadenosine
Materials:
-
Deoxyadenosine
-
Anhydrous Pyridine
-
Benzoyl chloride
-
DCM
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Suspend deoxyadenosine in anhydrous pyridine.
-
Cool the mixture to 0°C and add benzoyl chloride (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and remove the pyridine under reduced pressure.
-
Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer, concentrate, and purify the N⁶-benzoyl-deoxyadenosine by silica gel chromatography.[8][14]
Protocol 6: Deprotection of Acyl Groups from Nucleobases
Materials:
-
Acyl-protected oligonucleotide on solid support
-
Concentrated aqueous ammonia or a 1:1 mixture of concentrated aqueous ammonia and 40% aqueous methylamine (AMA)[7]
Procedure:
-
Place the solid support with the synthesized oligonucleotide in a sealed vial.
-
Add concentrated aqueous ammonia or AMA solution to the vial.
-
Heat the vial at 55°C (for ammonia) for 8-12 hours or at 65°C (for AMA) for 10-15 minutes.[7]
-
Cool the vial to room temperature and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness to obtain the crude deprotected oligonucleotide.
Decision-Making Workflow for Protecting Group Selection
The selection of an appropriate protecting group strategy is a critical step in the planning of any nucleoside synthesis. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: A decision-making flowchart for selecting protecting groups in nucleoside synthesis.
Conclusion
The selection of an optimal protecting group strategy is a crucial aspect of successful nucleoside synthesis, with significant implications for yield, purity, and overall cost. For routine DNA synthesis, a combination of DMT for the 5'-hydroxyl, standard acyl groups for the nucleobases, and a β-cyanoethyl group for the phosphate offers a cost-effective and reliable approach. In the more challenging realm of RNA synthesis, the choice of the 2'-hydroxyl protecting group becomes paramount. While TBDMS remains a widely used and economical option, the superior coupling efficiencies and milder deprotection associated with the TOM group often justify its higher cost, particularly for the synthesis of long or complex RNA molecules.
Ultimately, the decision rests on a careful evaluation of the specific synthetic goals, the scale of the synthesis, and the available budget. By understanding the cost-benefit trade-offs and employing the appropriate experimental protocols, researchers can navigate the complexities of nucleoside chemistry to achieve their desired synthetic outcomes.
References
- 1. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 89992-70-1 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chemsavers.com [chemsavers.com]
- 4. cenmed.com [cenmed.com]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduction of ribonucleosides to 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 1-Acetyl-2-deoxy-3,5-Di-O-benzoylribofuranose
For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose. Disposal of this compound must adhere to federal, state, and local regulations for chemical waste. The following procedures are a guide based on available safety information and general best practices for laboratory chemical disposal.
I. Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
II. Step-by-Step Disposal Protocol
This protocol outlines the general steps for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Label a dedicated, sealable waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Transfer the waste material into the labeled container.
-
Ensure the container is compatible with the chemical and is in good condition.
-
Keep the container securely closed when not in use.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Long-term storage is recommended at -20°C.[1]
-
Keep away from incompatible materials, such as strong oxidizing agents.
-
-
Spill Management:
-
In case of a spill, avoid generating dust.
-
Carefully sweep up the solid material.
-
Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Final Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet.
-
Disposal methods may include incineration in a permitted hazardous waste incinerator.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is not a substitute for the official Safety Data Sheet (SDS) and institutional safety protocols. Always consult your organization's Environmental Health and Safety (EHS) department for specific disposal requirements.
References
Personal protective equipment for handling 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose
This guide provides immediate, essential safety and logistical information for handling 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose in a laboratory setting. The following procedures are based on the hazard profile of the closely related compound, 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, and are intended to provide a robust framework for safe handling, storage, and disposal.
Hazard Identification and Classification
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure a safe laboratory environment.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye contact with dust or splashes. |
| Hand Protection | Nitrile or other chemical-resistant gloves | To prevent skin contact. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or work in a ventilated fume hood | Recommended when handling fine powders or if dust generation is likely, to prevent respiratory tract irritation. |
Operational and Disposal Plans
Adherence to a strict operational workflow and disposal plan is critical for ensuring safety and maintaining the integrity of experiments.
Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.
-
Handling Practices: Avoid direct contact with skin, eyes, and clothing. Minimize dust and aerosol formation during handling and transfer. Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Long-term storage is recommended at -20°C.[3]
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.
Disposal Plan:
-
Waste Generation: All materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered contaminated waste.
-
Containment: Place all contaminated disposable items in a clearly labeled, sealed waste container.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
